Technical Documentation Center

2-Isopropylamino-3'-methoxyacetophenone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Isopropylamino-3'-methoxyacetophenone
  • CAS: 857724-35-7

Core Science & Biosynthesis

Foundational

Comprehensive Structural Elucidation and Molecular Weight Analysis of 2-Isopropylamino-3'-methoxyacetophenone

Executive Summary The identification and structural characterization of substituted phenacylamines and cathinone derivatives require highly robust, orthogonal analytical workflows. 2-Isopropylamino-3'-methoxyacetophenone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification and structural characterization of substituted phenacylamines and cathinone derivatives require highly robust, orthogonal analytical workflows. 2-Isopropylamino-3'-methoxyacetophenone (also known as 1-(3-methoxyphenyl)-2-(propan-2-ylamino)ethanone) is a secondary amine featuring an acetophenone core with a meta-substituted methoxy group. Due to the proliferation of positional isomers in substituted aminoketones, relying on a single analytical modality often leads to ambiguous assignments[1].

This whitepaper outlines a self-validating, multi-modal analytical strategy combining Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously determine the molecular weight, fragmentation profile, and exact regioisomeric structure of this compound.

Physicochemical Profiling and Molecular Data

Before initiating instrumental analysis, establishing the theoretical molecular parameters is critical for accurate mass calibration and data interpretation. The quantitative data for 2-Isopropylamino-3'-methoxyacetophenone is summarized in Table 1[2].

Table 1: Physicochemical and Molecular Properties

PropertyValue
IUPAC Name 1-(3-methoxyphenyl)-2-(propan-2-ylamino)ethanone
Common Synonym 2-Isopropylamino-3'-methoxyacetophenone
CAS Number 857724-35-7
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.269 g/mol
Monoisotopic Exact Mass 207.126 Da
SMILES String COc1cccc(C(=O)CNC(C)C)c1
Boiling Point (Predicted) 310 ºC at 760 mmHg

The Analytical Challenge: Positional Isomerism

The primary bottleneck in the structural elucidation of substituted acetophenones and cathinones is the presence of ring-positional isomers (ortho, meta, para)[3]. Under standard Electron Ionization (EI), the 2'-, 3'-, and 4'-methoxy isomers yield nearly identical mass spectra because the diagnostic fragment—the substituted benzoyl cation—has the same mass-to-charge ratio (m/z 135) regardless of the methoxy group's position.

To overcome this, a dual-pronged approach is mandatory:

  • GC-MS confirms the molecular weight, the amine substitution (via the iminium ion), and the presence of the methoxybenzoyl core[4].

  • NMR Spectroscopy acts as the definitive arbiter for the regioisomeric assignment by mapping the proton-proton coupling networks on the aromatic ring[5].

Analytical_Workflow A Sample Preparation (Dissolution in MeOH/CHCl3) B GC-MS (EI, 70 eV) (Primary Fragmentation) A->B C LC-MS/MS (Exact Mass Confirmation) A->C D 1H & 13C NMR (Regioisomer Assignment) A->D E Unambiguous Structural Elucidation B->E C->E D->E

Caption: Analytical workflow integrating MS and NMR for structural elucidation.

Step-by-Step Analytical Workflows

Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to induce and capture the characteristic α-cleavage of the molecule, which is the hallmark fragmentation pathway for this chemical class[1].

1. Sample Preparation:

  • Dissolve 1.0 mg of the sample in 1.0 mL of HPLC-grade Methanol/Chloroform (1:1, v/v)[5].

  • System Validation: Prepare a solvent blank to run prior to the sample to verify column cleanliness and eliminate carryover artifacts.

2. Instrumental Setup (Agilent 7890B/5977A or equivalent):

  • Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm).

  • Injection: 1 μL injection volume, splitless mode at 250 °C.

  • Oven Program: Initial hold at 80 °C for 1 min, ramp at 12 °C/min to 270 °C, hold for 7 min[5].

  • Ionization: Electron Ionization (EI) at 70 eV.

3. Causality & Rationale for Parameters:

  • Why Splitless? Secondary amines can exhibit poor peak shapes at low concentrations; splitless injection maximizes the analyte transfer to the column, ensuring a high signal-to-noise (S/N) ratio for trace fragments.

  • Why 70 eV EI? 70 eV is the universal standard for EI. It imparts enough internal energy to the parent molecule (M⁺ m/z 207) to reliably force the α-cleavage between the carbonyl carbon and the alpha carbon, yielding reproducible libraries of the iminium and benzoyl cations[4].

Mechanistic Pathway of Mass Fragmentation

Upon 70 eV ionization, 2-Isopropylamino-3'-methoxyacetophenone undergoes rapid α-cleavage. The C-C bond between the ketone and the amine-bearing carbon breaks, yielding two primary diagnostic ions:

  • Iminium Cation ([C₄H₁₀N]⁺): m/z 72. This confirms the N-isopropyl substitution.

  • 3-Methoxybenzoyl Cation ([C₈H₇O₂]⁺): m/z 135. This confirms the methoxyacetophenone core[1].

Fragmentation_Pathway Parent 2-Isopropylamino-3'-methoxyacetophenone [M] m/z 207 EI Electron Ionization (70 eV) Parent->EI Cleavage α-Cleavage of C-C Bond EI->Cleavage Iminium Iminium Cation [C4H10N]+ m/z 72 Cleavage->Iminium Benzoyl 3-Methoxybenzoyl Cation [C8H7O2]+ m/z 135 Cleavage->Benzoyl

Caption: Electron ionization (EI) induced α-cleavage fragmentation pathway.

Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy

Because GC-MS cannot definitively differentiate the 3'-methoxy isomer from the 2'- or 4'-methoxy isomers, NMR is employed as the definitive structural validator.

1. Sample Preparation:

  • Dissolve 10–15 mg of the highly purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆)[5].

  • System Validation: Ensure the residual solvent peak of DMSO-d₆ is precisely calibrated to δ 2.50 ppm for ¹H and δ 39.5 ppm for ¹³C. This self-calibrates the chemical shift scale.

2. Instrumental Setup (400 MHz Spectrometer):

  • Acquire 1D spectra: ¹H NMR (400.1 MHz) and ¹³C APT NMR (100.6 MHz)[6].

  • Acquire 2D spectra: HMBC and HSQC to map carbon-proton connectivities.

3. Causality & Rationale for Regioisomer Assignment:

  • Why is NMR the ultimate proof? The position of the methoxy group dictates the multiplicity (splitting pattern) of the aromatic protons.

  • For the 3'-methoxy (meta) substitution, the ¹H NMR will show a highly specific asymmetric pattern:

    • H-2: Appears as a singlet (or narrow doublet/triplet due to weak meta-coupling).

    • H-4 & H-6: Appear as distinct doublets.

    • H-5: Appears as a triplet (coupled to H-4 and H-6).

  • If this were the 4'-methoxy (para) isomer, the spectrum would instead show a symmetric AA'BB' system (two massive doublets). The presence of the triplet at H-5 definitively proves the meta-substitution, validating the "3'-methoxy" nomenclature.

Conclusion

The structural elucidation of 2-Isopropylamino-3'-methoxyacetophenone (MW: 207.269 g/mol ) requires a systematic, multi-modal approach. By utilizing GC-MS to force α-cleavage for aliphatic chain identification, and relying on ¹H NMR coupling constants to definitively assign the meta-methoxy aromatic ring, scientists can achieve an unambiguous, self-validating structural profile. This methodology aligns with the highest standards of forensic and pharmaceutical analytical chemistry[7].

Sources

Exploratory

thermodynamic stability of 2-Isopropylamino-3'-methoxyacetophenone

An In-depth Technical Guide to the Thermodynamic Stability of 2-Isopropylamino-3'-methoxyacetophenone Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) or key synthetic intermediate is a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-Isopropylamino-3'-methoxyacetophenone

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical quality attribute that dictates its shelf-life, formulation strategy, and ultimately, its safety and efficacy. This guide provides a comprehensive framework for the systematic evaluation of the (CAS 857724-35-7)[1]. As a molecule incorporating both a secondary amine and an aromatic ketone functionality, it presents a unique stability profile susceptible to specific degradation pathways. This document, intended for researchers, scientists, and drug development professionals, details the theoretical underpinnings of its stability, outlines robust experimental protocols for its assessment, and provides a logical workflow for data interpretation. Methodologies covered include thermal analysis via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, and a comprehensive forced degradation study protocol. The overarching goal is to equip scientists with the necessary tools to thoroughly characterize and control the stability of 2-Isopropylamino-3'-methoxyacetophenone.

Introduction: The Imperative of Stability Analysis

2-Isopropylamino-3'-methoxyacetophenone is an organic molecule featuring a substituted acetophenone core. While its specific applications are not widely documented in public literature, its structure suggests potential utility as a building block in medicinal chemistry or as a research chemical. The presence of an oxidizable secondary amine and a reactive carbonyl group necessitates a thorough understanding of its intrinsic stability.

The stability of a chemical compound is its ability to resist chemical change or physical degradation over time under specific environmental conditions[2][3]. For any compound intended for pharmaceutical use or as a high-purity intermediate, stability is not an academic curiosity but a cornerstone of quality control. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and changes in physical properties, all of which have profound implications for safety and regulatory compliance[4]. This guide provides the scientific rationale and field-proven methodologies to comprehensively assess the .

Physicochemical Properties

A foundational understanding begins with the compound's basic properties.

PropertyValueSource
IUPAC Name 1-(3-methoxyphenyl)-2-(propan-2-ylamino)ethan-1-oneN/A
Synonyms 2-Isopropylamino-3'-methoxyacetophenone[1]
CAS Number 857724-35-7[1]
Molecular Formula C₁₂H₁₇NO₂[1]
Molecular Weight 207.27 g/mol [1]
Appearance (To be determined experimentally)N/A
Melting Point (To be determined experimentally via DSC)N/A
Boiling Point (To be determined experimentally)N/A
Solubility (To be determined experimentally)N/A

Theoretical Framework of Thermodynamic Stability

The stability of 2-Isopropylamino-3'-methoxyacetophenone is governed by the interplay of its functional groups: the aromatic ketone and the secondary amine.

Aromatic Ketone Moiety

The acetophenone structure is generally stable. The primary consideration is the keto-enol tautomerism. For simple ketones, the equilibrium heavily favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond[5][6]. The thermodynamic preference for the keto form ensures that tautomerization is not a significant intrinsic stability risk under normal conditions[6]. The electron-donating methoxy group on the phenyl ring may slightly influence the electron density of the carbonyl but is unlikely to introduce major instability.

Secondary Amine Moiety

The secondary amine is the most probable site of chemical instability. Secondary amines are susceptible to several degradation pathways:

  • Oxidation: Amines can be oxidized by atmospheric oxygen or other oxidizing agents. This can proceed through radical mechanisms to form various degradation products, including hydroxylamines, imines, or lead to N-dealkylation[7][8]. The presence of an adjacent carbonyl group can influence the reactivity of the α-carbon.

  • Reaction with Carbon Dioxide: While more relevant for CO₂ capture systems, amines can react with atmospheric CO₂ to form carbamates, which could potentially lead to further reactions or the formation of urea-type impurities under specific conditions[9].

  • Aldol-type Reactions: Under certain catalytic or basic conditions, secondary amines can participate in deactivation pathways involving aldol-type reactions with the ketone moiety, though this is typically more relevant during synthesis than storage[10].

Hypothesized Degradation Pathways

Based on the structure, stress conditions (acid, base, oxidation, light, heat) could induce the following degradation reactions. These hypotheses form the basis for designing a stability-indicating analytical method capable of resolving the parent compound from these potential impurities.

G Acid Acid (H+) Parent 2-Isopropylamino- 3'-methoxyacetophenone Base Base (OH-) Oxidant Oxidant ([O]) Light Light (hν) Heat Heat (Δ) N_Oxide N-Oxide Parent->N_Oxide Oxidation Hydrolysis Hydrolysis Products (e.g., 3-methoxyacetophenone) Parent->Hydrolysis Acid/Base Hydrolysis Dealkylated N-deisopropylated Product Parent->Dealkylated Oxidative Dealkylation Photodegradants Photolytic Products (Radical species, dimers) Parent->Photodegradants Photolysis

Caption: Experimental workflow for assessing thermodynamic stability.

Thermal Analysis Techniques

Thermal analysis provides a rapid screen for intrinsic stability and potential thermal hazards.

Causality: DSC is employed to determine the melting point, assess purity, and detect thermally energetic events like decomposition. A sharp melting endotherm suggests high purity, while a broad peak or a proximate exothermic event indicates thermal instability.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of 2-Isopropylamino-3'-methoxyacetophenone into a vented aluminum pan. A hermetically sealed pan should also be used in a parallel experiment to assess decomposition without evaporative loss.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature beyond any expected event (e.g., 350 °C) at a rate of 10 °C/min.

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

  • Data Analysis:

    • Determine the onset temperature and peak maximum of the melting endotherm.

    • Identify any exothermic events (decomposition), noting the onset temperature and integrated energy (J/g). An exothermic decomposition energy >500 J/g may indicate a significant thermal hazard.

Causality: TGA measures changes in mass as a function of temperature, precisely identifying the temperature at which the compound begins to decompose or lose volatile components. It complements DSC by confirming that an energetic event is associated with mass loss.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument using certified weight and temperature standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis:

    • Generate a plot of percent mass versus temperature.

    • Determine the onset temperature of decomposition, typically defined as the temperature at which 5% mass loss occurs (T₅%).

Protocol: Stability-Indicating HPLC Method Development

Causality: A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active compound while simultaneously detecting and quantifying any degradation products formed. [11]Reversed-phase HPLC is the predominant technique for this purpose due to its versatility and resolving power. [3] Methodology:

  • Column and Mobile Phase Screening:

    • Column: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile (or Methanol).

    • Detector: Photodiode Array (PDA) detector to monitor at multiple wavelengths (e.g., 210-400 nm) and determine the optimal wavelength for detection of the parent and all degradants.

  • Gradient Elution Development:

    • Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and any potential impurities.

    • Analyze a "forced degradation blend" sample (a mixture of aliquots from all stress conditions) to ensure the method separates all degradation products from the parent peak and from each other.

    • Optimize the gradient slope and duration to achieve a resolution (Rs) > 1.5 between the parent peak and the closest eluting impurity.

  • Method Validation (Abbreviated for research phase):

    • Specificity: Demonstrate that the method is stability-indicating by analyzing the forced degradation samples. Peak purity analysis using the PDA detector should be performed on the parent peak in the presence of its degradants.

    • Linearity & Range: Establish a linear relationship between detector response and concentration over a suitable range (e.g., 50% to 150% of the target concentration).

    • Precision: Assess repeatability by performing multiple injections of the same sample.

  • Self-Validation Check (System Suitability): Before each run, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. Tailing factor and theoretical plates should also be monitored to ensure consistent column performance.

Protocol: Forced Degradation (Stress Testing)

Causality: Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation pathways and to demonstrate the specificity of the stability-indicating analytical method. [4] Methodology: Prepare solutions of 2-Isopropylamino-3'-methoxyacetophenone (e.g., at 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water) and subject them to the following conditions. A control sample, protected from stress, should be analyzed alongside. The goal is to achieve 5-20% degradation of the parent compound.

  • Acid Hydrolysis:

    • Add 1N HCl to the sample solution.

    • Heat at 60 °C for 24 hours (adjust time/temperature as needed).

    • Cool, neutralize with an equivalent amount of 1N NaOH, and dilute to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Add 1N NaOH to the sample solution.

    • Maintain at room temperature for 8 hours (basic conditions are often more aggressive).

    • Cool, neutralize with an equivalent amount of 1N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Add 3% hydrogen peroxide (H₂O₂) to the sample solution.

    • Maintain at room temperature for 24 hours.

    • Dilute for analysis.

  • Photostability:

    • Expose the solution (in a photostable, transparent container) and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Prepare solutions from both the stressed solid and the stressed solution for analysis.

  • Thermal Degradation:

    • Store the solid sample and a solution sample in an oven at 70 °C for 7 days.

    • Prepare the solid sample for analysis by dissolving and diluting.

Data Interpretation and Reporting

All quantitative data should be summarized for clear interpretation.

Summary of Thermal Analysis Data
ParameterResultInterpretation
Melting Point (DSC, Onset) e.g., 115.2 °CIntrinsic physical property, indicator of purity.
Decomposition (DSC, Onset) e.g., 210.5 °COnset of rapid thermal decomposition.
Decomposition Energy (DSC) e.g., -250 J/gEnergy released during decomposition (negative for exotherm).
5% Mass Loss (TGA) e.g., 205.1 °CTemperature at which significant degradation begins.
Summary of Forced Degradation Data
Stress Condition% Assay of ParentMass Balance (%)Observations
Control 100.0100.0No degradation observed.
1N HCl, 60°C, 24h 95.299.8Minor degradation, one primary degradant at RRT 0.85.
1N NaOH, RT, 8h 88.799.5Significant degradation, two major degradants.
3% H₂O₂, RT, 24h 82.198.9Highly sensitive to oxidation, multiple degradants formed.
Light (ICH Q1B) 98.9100.1Stable to photolytic stress.
Heat (70°C, 7 days) 99.599.9Thermally stable under tested conditions.

Mass Balance = [% Assay of Parent + Sum of % Area of All Impurities]. A mass balance between 98-102% indicates that all major degradation products are being detected.

Conclusion

This guide presents a systematic and scientifically rigorous framework for evaluating the . The theoretical analysis indicates that the secondary amine moiety is the most likely center for degradation, particularly via oxidation. The provided experimental protocols for DSC, TGA, stability-indicating HPLC, and forced degradation studies constitute a comprehensive strategy to confirm these hypotheses and fully characterize the compound's stability profile. By following this workflow, researchers can generate the robust data necessary to establish appropriate storage conditions, handling procedures, and a scientifically justified retest period, ensuring the quality and integrity of this valuable chemical entity.

References

  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • LCGC International. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
  • ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Available at: [Link]

  • Park, K. (2005). Assay and Stability Testing. In Handbook of Pharmaceutical Analysis by HPLC.
  • Echemi. (n.d.). 4'-[2-Hydroxy-3-(isopropylamino)propoxy]-3'-methoxyacetophenone.
  • Sayari, A., Belmabkhout, Y., & Serna-Guerrero, R. (2012). CO2-Induced Degradation of Amine-Containing Adsorbents: Reaction Products and Pathways. Journal of the American Chemical Society. Available at: [Link]

  • Harrelson, J. P., & Nelson, W. L. (2009). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Drug Metabolism and Disposition. Available at: [Link]

  • Royal Society of Chemistry. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Available at: [Link]

  • Ali, E., et al. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate. ACS Omega. Available at: [Link]

  • Gualandi, A., et al. (2020). Deactivation of Secondary Amine Catalysts via Aldol Reaction–Amine Catalysis under Solvent-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Available at: [Link]

  • Wachter, N. M., Kreth, E. H., & Ronald, P. (n.d.). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. PIPER: Resources for Teaching Physical Chemistry. Available at: [Link]

  • Fonseca, L.A.A.P., et al. (2020). Experimental determination of thermodynamic properties of terpene and aromatic ketones by gas chromatography. Journal of Molecular Liquids. Available at: [Link]

  • Wachter, N. M., Kreth, E. H., & Ronald, P. (2024). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Journal of Chemical Education. Available at: [Link]

  • Reusch, W. (n.d.). Benzene and Other Aromatic Compounds. Michigan State University Chemistry Department. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Physicochemical Profiling of 2-Isopropylamino-3'-methoxyacetophenone

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Document Type: Advanced Safety Data Sheet (SDS) & Handling Guide Executive Summary & Chemical Identity 2-Isopropylamino-3'-methoxyac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Document Type: Advanced Safety Data Sheet (SDS) & Handling Guide

Executive Summary & Chemical Identity

2-Isopropylamino-3'-methoxyacetophenone (IUPAC: 1-(3-methoxyphenyl)-2-(propan-2-ylamino)ethanone) is a specialized synthetic organic compound belonging to the substituted cathinone class (specifically, an N-isopropyl-3-methoxycathinone derivative)[1]. In drug development and neuropharmacological research, compounds of this class are frequently utilized to probe monoamine transporter dynamics[2]. However, due to the inherent reactivity of its α-amino ketone backbone, handling this compound requires strict environmental controls to prevent rapid oxidative degradation and spontaneous dimerization[3][4].

Physicochemical Profiling

The following table summarizes the core physicochemical properties essential for establishing safe storage and handling parameters.

PropertyValue
Chemical Name 2-Isopropylamino-3'-methoxyacetophenone
IUPAC Name 1-(3-methoxyphenyl)-2-(propan-2-ylamino)ethanone
CAS Registry Number 857724-35-7[5][6]
Molecular Formula C₁₂H₁₇NO₂[7]
Molecular Weight 207.27 g/mol [7]
Density 1.017 g/cm³[7]
Boiling Point 310 ºC at 760 mmHg[7]
Flash Point 141.3 ºC[7]
Topological Polar Surface Area (TPSA) 38.33 Ų[7]

Mechanistic Toxicology & Pharmacological Grounding

To handle 2-isopropylamino-3'-methoxyacetophenone safely, researchers must understand the causality behind its toxicological profile. As a substituted cathinone, its primary biological hazard stems from its interaction with plasma membrane monoamine transporters (MATs)[2].

The presence of the bulky N-isopropyl group and the meta-methoxy substitution on the phenyl ring heavily influences its binding affinity. Structure-activity relationship (SAR) studies on analogous compounds demonstrate that meta-substituted cathinones exhibit a markedly increased affinity for the Dopamine Transporter (DAT) compared to their para-substituted counterparts[8]. The compound acts by binding to the orthosteric site of DAT, NET (Norepinephrine Transporter), and SERT (Serotonin Transporter), subsequently translocating into the neuronal cytoplasm[8]. Once inside, it disrupts Vesicular Monoamine Transporter 2 (VMAT2) dynamics, impeding the filling of synaptic vesicles and triggering a massive efflux of intracellular neurotransmitters[2][8].

This mechanism leads to acute accumulation of extracellular monoamines, which manifests toxicologically as severe tachycardia, hypertension, hyperthermia, and potential neurotoxicity[9].

G CATH 2-Isopropylamino-3'-methoxyacetophenone DAT Dopamine Transporter (DAT) CATH->DAT Binds NET Norepinephrine Transporter (NET) CATH->NET Binds SERT Serotonin Transporter (SERT) CATH->SERT Binds (Lower Affinity) VMAT VMAT2 Interaction DAT->VMAT Translocation EFFLUX Monoamine Efflux / Reuptake Inhibition DAT->EFFLUX Uptake Blockade NET->VMAT Translocation VMAT->EFFLUX Vesicular Depletion

Fig 1: Monoamine transporter interaction and efflux pathway of substituted cathinones.

Structural Dynamics & Degradation Kinetics

A critical failure point in many laboratories is the improper storage of α-amino ketones. When 2-isopropylamino-3'-methoxyacetophenone is isolated or exposed to neutral/alkaline environments as a free base, it exhibits severe structural instability[3].

The proximity of the electron-donating secondary amine to the electron-withdrawing carbonyl group facilitates rapid nucleophilic self-condensation[3]. The free base undergoes non-enzymatic dimerization, followed by dehydration and oxidative aromatization to form highly stable, inactive dihydropyrazine or pyrazine derivatives[4]. Furthermore, aerial oxidation of the free base generates reactive oxygen species (ROS) and secondary degradants[3].

Causality-Driven Storage: To suppress enolization and prevent this spontaneous degradation, the compound must be maintained as a protonated salt (e.g., hydrochloride) in anhydrous, acidic conditions[3][4].

G SALT Protonated Salt (Stable) FREE Free Base (Reactive α-amino ketone) SALT->FREE pH > 7 DIMER Self-Condensation FREE->DIMER Nucleophilic Attack OXID Aerial Oxidation FREE->OXID O2 Exposure PYR Dihydropyrazine Dimer DIMER->PYR Dehydration ROS ROS & Degradants OXID->ROS Radical Generation PYR->PYR Aromatization

Fig 2: Degradation kinetics of α-amino ketones via dimerization and oxidation.

Safety Data Sheet (SDS) Core Directives

Based on the structural alerts of the cathinone class, the following GHS hazard classifications and safety directives must be strictly adhered to:

Section 2: Hazard Identification (GHS)
  • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2) - H315: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A) - H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3) - H335: May cause respiratory irritation.

Section 4: First Aid Measures (Mechanism-Based)
  • Inhalation: Move to fresh air immediately. Because the compound acts as a MAT inhibitor/releaser[2], monitor for sympathomimetic toxidrome (tachycardia, agitation). Administer oxygen if breathing is difficult.

  • Skin Contact: Wash immediately with slightly acidic soap and copious amounts of water. The acidic environment helps protonate any free base, reducing dermal absorption rates[3].

  • Eye Contact: Flush with water for at least 15 minutes. Seek immediate ophthalmological attention.

Experimental Workflows & Handling Protocols

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology incorporates a self-validating system for the preparation of stock solutions.

Protocol: Safe Weighing and Stock Preparation
  • Environmental Control: Conduct all weighing within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder containment hood to prevent inhalation of aerosolized particulates.

  • Atmospheric Regulation: Purge the analytical balance chamber with inert gas (N₂ or Ar) to displace ambient oxygen and moisture. This mitigates the risk of spontaneous α-amino ketone oxidation[3].

  • Gravimetric Analysis: Weigh the desired mass of the protonated salt form (e.g., 10.0 mg) using antistatic spatulas and weigh boats.

  • Solvent Selection & Dissolution: Dissolve the compound in an anhydrous, slightly acidic solvent matrix (e.g., 0.1% Formic Acid in LC-MS grade Acetonitrile or Methanol). The acidic matrix maintains the protonated state and strictly inhibits pyrazine dimerization[4].

  • Self-Validation (Analytical Verification): Immediately post-preparation, analyze a 1 µL aliquot via LC-MS/MS. Establish a baseline purity chromatogram to verify that no dimerized pyrazine mass peaks (typically observed as [2M−2H2​O+H]+ ) are present[10]. If dimers are detected, the stock must be discarded.

  • Cryogenic Storage: Aliquot the validated stock solution into amber glass vials with PTFE-lined septa, blanket the headspace with argon, and store at -80°C.

Spill Management & Decontamination Protocol

Standard spill kits are often insufficient for reactive α-amino ketones. This decontamination protocol is designed as a self-validating neutralization system.

  • Isolation: Evacuate the immediate vicinity and increase laboratory ventilation to 100% exhaust.

  • Chemical Neutralization: For spills involving the free base, apply a mildly acidic decontamination solution (e.g., 5% acetic acid in ethanol). This instantly protonates the amine, drastically reducing its volatility and halting oxidative degradation pathways[3].

  • Absorption: Cover the neutralized spill with an inert, high-capacity absorbent (e.g., diatomaceous earth or vermiculite). Do not use combustible organic sawdust, as residual oxidants may trigger a reaction.

  • Collection: Sweep the absorbed material using non-sparking tools into a hazardous waste container.

  • Self-Validation (Clearance Testing): Swab the decontaminated surface with a methanol-soaked wipe. Extract the wipe in 0.1% Formic Acid and analyze via UV-Vis or LC-MS to validate complete chemical removal before reopening the area.

References

  • Title: 2-Isopropylamino-3'-methoxyacetophenone Catalog (CAS 857724-35-7)
  • Title: CAS#:857724-35-7 | 1-(3-methoxyphenyl)-2-(propan-2-ylamino)
  • Title: CAS#:857724-35-7 | 1-(3-methoxyphenyl)-2-(propan-2-ylamino)
  • Source: nih.
  • Source: nih.
  • Source: grokipedia.
  • Source: acs.
  • Source: wikipedia.
  • Source: researchgate.

Sources

Exploratory

Preliminary In Vitro Toxicity Screening of 2-Isopropylamino-3'-methoxyacetophenone: A Technical Guide

Abstract This guide outlines a comprehensive and tiered in-depth strategy for the preliminary in vitro toxicity screening of the novel compound, 2-Isopropylamino-3'-methoxyacetophenone. In the absence of existing toxicol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide outlines a comprehensive and tiered in-depth strategy for the preliminary in vitro toxicity screening of the novel compound, 2-Isopropylamino-3'-methoxyacetophenone. In the absence of existing toxicological data, this document serves as a foundational framework for researchers, scientists, and drug development professionals. The proposed workflow is designed to efficiently characterize the cytotoxic and genotoxic potential of the compound, incorporating principles of metabolic activation to provide a more holistic initial safety assessment. The methodologies detailed herein are grounded in established, robust assays and are structured to provide a logical progression from broad cytotoxicity evaluation to more specific mechanistic insights, such as the induction of apoptosis and DNA damage. This guide emphasizes a self-validating system of protocols, ensuring data integrity and reproducibility, which are paramount in early-stage drug discovery and chemical safety evaluation.

Introduction: The Imperative for Early-Stage Toxicity Assessment

The journey of a novel chemical entity from discovery to market is fraught with challenges, with a significant rate of attrition attributed to unforeseen toxicity.[1][2] Early-stage in vitro toxicity screening has, therefore, become an indispensable component of the drug discovery and chemical development pipeline.[3][4][5] It offers a cost-effective and high-throughput means to identify and deprioritize compounds with unfavorable safety profiles, thereby conserving resources for more promising candidates.[2][6] This guide focuses on establishing a preliminary toxicological profile for 2-Isopropylamino-3'-methoxyacetophenone, a compound for which no public toxicity data is currently available.

The proposed screening cascade is designed to answer fundamental questions regarding the compound's potential to induce cell death and genetic damage. A tiered approach allows for decision-making at critical junctures, ensuring a thorough yet efficient evaluation.

A Tiered Approach to In Vitro Toxicity Screening

The core of this guide is a multi-tiered screening strategy. This approach begins with a broad assessment of cytotoxicity across multiple cell lines to identify sensitive cell types and establish a concentration-response relationship. Subsequent tiers delve into the mechanisms of cell death and the potential for genotoxicity, both with and without metabolic activation.

G cluster_0 Tier 1: General Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Cytotoxicity Assessment cluster_2 Tier 3: Genotoxicity Evaluation T1_A Selection of a Panel of Cell Lines (e.g., HepG2, HEK293, A549) T1_B MTS Assay for Cell Viability (Determine IC50 values) T1_A->T1_B Expose to a range of compound concentrations T2_A Caspase-Glo 3/7 Assay (Apoptosis Assessment) T1_B->T2_A Based on IC50 from Tier 1 T3_A In Vitro Micronucleus Test T2_A->T3_A T3_B In Vitro Comet Assay T2_A->T3_B T3_C Inclusion of Metabolic Activation (S9 Fraction) T3_A->T3_C T3_B->T3_C

Caption: Tiered workflow for in vitro toxicity screening.

Tier 1: General Cytotoxicity Screening

The initial step is to ascertain the concentration range at which 2-Isopropylamino-3'-methoxyacetophenone elicits a cytotoxic response. This is crucial for guiding the dose selection in subsequent, more detailed assays.

Rationale for Cell Line Selection

The choice of cell lines is a critical factor that can significantly influence the outcome of cytotoxicity testing.[6] A panel of cell lines representing different tissues of potential toxicological relevance is recommended.[7]

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is widely used in hepatotoxicity studies as it represents the liver, a primary site of drug metabolism and detoxification.[7]

  • HEK293 (Human Embryonic Kidney): These cells are a common model for general cytotoxicity and can indicate potential nephrotoxicity.[7][8]

  • A549 (Human Lung Carcinoma): This cell line is relevant for assessing potential toxicity via inhalation, a possible route of exposure.[9]

  • A Non-Cancerous Cell Line (e.g., hTERT Gingival Fibroblasts): Including a "normal" cell line allows for the determination of a selectivity index, which compares the toxicity of the compound in cancerous versus non-cancerous cells.[7][8][10]

Cell Viability Assessment: The MTS Assay

The MTS assay is a colorimetric method for the sensitive quantification of viable cells.[11] It is based on the reduction of the MTS tetrazolium compound by metabolically active cells to generate a colored formazan product.[11][12]

  • Cell Seeding: Seed the selected cell lines into 96-well plates at a predetermined optimal density and allow them to attach overnight.[3]

  • Compound Treatment: Prepare serial dilutions of 2-Isopropylamino-3'-methoxyacetophenone in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle controls (solvent used to dissolve the compound) and blank controls (medium only).[3]

  • Incubation: Incubate the plates for a defined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[3]

  • MTS Reagent Addition: Add 20 µl of a ready-to-use MTS reagent to each well.[13][14]

  • Incubation with MTS: Incubate the plates for 1 to 4 hours at 37°C.[13][14]

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[13][14]

Data Presentation and Interpretation

The results of the MTS assay should be presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Cell LineExposure Time (hours)IC50 (µM)
HepG224[Insert Data]
48[Insert Data]
HEK29324[Insert Data]
48[Insert Data]
A54924[Insert Data]
48[Insert Data]
hTERT Fibroblast24[Insert Data]
48[Insert Data]

Tier 2: Mechanistic Cytotoxicity Assessment - Apoptosis

Following the determination of general cytotoxicity, it is important to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a key pathway to consider.

Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[15][16] The assay provides a proluminescent caspase-3/7 substrate that is cleaved to release aminoluciferin, which is then used by luciferase to generate a luminescent signal.[15]

  • Cell Treatment: Seed the most sensitive cell line identified in Tier 1 into white-walled 96-well plates and treat with 2-Isopropylamino-3'-methoxyacetophenone at concentrations around the IC50 value for a predetermined time.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[16]

  • Reagent Addition: Add 100 µl of the Caspase-Glo® 3/7 Reagent to each well.[16]

  • Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours.[16]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.[17]

Data Interpretation

An increase in luminescence compared to the vehicle control indicates the activation of caspases-3 and -7, suggesting that 2-Isopropylamino-3'-methoxyacetophenone induces apoptosis.

Treatment Concentration (µM)Fold Change in Luminescence (vs. Vehicle)
0 (Vehicle)1.0
IC50 / 2[Insert Data]
IC50[Insert Data]
2 x IC50[Insert Data]
Positive Control (e.g., Staurosporine)[Insert Data]

Tier 3: Genotoxicity Evaluation

Genotoxicity testing is crucial for identifying compounds that can cause DNA or chromosomal damage, which can lead to mutations and cancer.[18][19] A combination of assays is recommended to detect different types of genotoxic events.[20][21]

The Role of Metabolic Activation

Many compounds are not directly genotoxic but become so after being metabolized by enzymes in the body, primarily in the liver.[22] To mimic this process in vitro, a liver S9 fraction is often added to the assay system.[22][23] The S9 fraction contains both microsomal and cytosolic enzymes, providing a wide range of metabolic activities.[24]

G cluster_0 Metabolic Activation Pathway Compound 2-Isopropylamino- 3'-methoxyacetophenone (Pro-genotoxin) S9 Liver S9 Fraction (Phase I & II Enzymes) Compound->S9 Metabolite Reactive Metabolite (Genotoxin) S9->Metabolite Metabolism DNA Cellular DNA Metabolite->DNA Damage DNA Damage DNA->Damage Adduct Formation, Strand Breaks

Sources

Foundational

Predictive Metabolic Profiling of 2-Isopropylamino-3'-methoxyacetophenone: A Comprehensive Technical Guide

Executive Summary 2-Isopropylamino-3'-methoxyacetophenone is a synthetic cathinone derivative characterized by an acetophenone core, a meta-substituted methoxy group, and an N-isopropyl moiety on the alpha-carbon. As nov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Isopropylamino-3'-methoxyacetophenone is a synthetic cathinone derivative characterized by an acetophenone core, a meta-substituted methoxy group, and an N-isopropyl moiety on the alpha-carbon. As novel psychoactive substances (NPS) continue to proliferate, predicting their metabolic fate is critical for forensic toxicology, pharmacokinetic modeling, and understanding their toxicological profiles. This whitepaper provides an in-depth mechanistic analysis of the predicted Phase I and Phase II metabolic pathways for this compound, supported by a self-validating in vitro experimental workflow designed for high-resolution mass spectrometry (LC-HRMS/MS).

Structural Assessment & Mechanistic Rationale

The metabolic trajectory of synthetic cathinones is heavily dictated by their functional groups and steric properties[1]. For 2-Isopropylamino-3'-methoxyacetophenone, the molecule presents three primary sites highly susceptible to enzymatic biotransformation:

  • The N-Isopropyl Group (N-Dealkylation): N-alkylated cathinones predominantly undergo N-dealkylation as a primary metabolic clearance route[2]. The bulky, highly lipophilic isopropyl group exhibits a strong affinity for the hydrophobic binding pockets of Cytochrome P450 enzymes, specifically CYP2B6 and CYP3A4 . The mechanism involves initial alpha-carbon hydroxylation followed by spontaneous hemiaminal cleavage, yielding the primary amine (3-methoxycathinone) and acetone.

  • The 3'-Methoxy Group (O-Demethylation): Methoxy-substituted aromatic rings are classic targets for O-demethylation, primarily mediated by CYP2D6 [2]. CYP2D6 anchors the basic amine (which is protonated at physiological pH) via its Asp301 residue. This specific orientation positions the meta-methoxy group perfectly over the heme iron for hydrogen abstraction and subsequent demethylation, yielding a highly reactive phenolic metabolite.

  • The Beta-Ketone Moiety (Carbonyl Reduction): A universal feature of synthetic cathinones is the beta-keto group, which is highly susceptible to reduction by cytosolic aldo-keto reductases (AKRs) and carbonyl reductases (CBRs)[1]. These enzymes favor the planar sp2 hybridized carbon of the ketone, reducing it to an sp3 hybridized secondary alcohol, thereby creating an ephedrine-like derivative.

Predictive Phase I and Phase II Pathways

Phase I metabolism generates polar functional groups (hydroxyls, primary amines) that serve as necessary handles for Phase II conjugation. Based on the structural rationale, the following pathways are predicted:

  • Primary Phase I Metabolites: N-dealkylated (M1 ), O-demethylated (M2 ), and Carbonyl reduced (M3 ) derivatives[3].

  • Secondary Phase I Metabolites: Combinations of primary pathways, such as N-dealkylation coupled with O-demethylation (M4 ).

  • Phase II Metabolism: The phenolic hydroxyl group generated from O-demethylation (M2) and the secondary alcohol from ketone reduction (M3) are prime targets for UDP-glucuronosyltransferases (UGTs), specifically UGT1A9 and UGT2B7. This results in highly water-soluble glucuronide conjugates (M5 ) that are readily excreted in biological matrices[3].

MetabolicPathways Parent 2-Isopropylamino-3'-methoxyacetophenone (Parent Drug) M1 M1: N-Dealkylation (Primary Amine) Parent->M1 CYP2B6/3A4 (-C3H6) M2 M2: O-Demethylation (Phenol) Parent->M2 CYP2D6 (-CH2) M3 M3: Carbonyl Reduction (Secondary Alcohol) Parent->M3 AKR/CBR (+H2) M4 M4: N-Dealkylation + O-Demethylation M1->M4 CYP2D6 M2->M4 CYP2B6/3A4 M5 M5: Glucuronide Conjugate (Phase II) M2->M5 UGTs (+Glucuronic Acid) M3->M5 UGTs (+Glucuronic Acid)

Predicted metabolic pathways of 2-Isopropylamino-3'-methoxyacetophenone via CYP450 and UGTs.

Self-Validating In Vitro Experimental Workflow

To empirically validate these predicted pathways, an in vitro assay utilizing Human Liver Microsomes (HLMs) and S9 fractions is required. This protocol is designed as a self-validating system : by incorporating strict negative controls (zero-time and minus-cofactor), we isolate true enzymatic biotransformation from non-enzymatic chemical degradation, ensuring absolute data integrity.

Step-by-Step Methodology
  • Preparation & Equilibration: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Suspend HLMs (for Phase I) or S9 fractions (for Phase I + II) to a final protein concentration of 1.0 mg/mL. Pre-incubate the mixture with 10 µM of 2-Isopropylamino-3'-methoxyacetophenone at 37°C for 5 minutes.

  • Reaction Initiation: Initiate Phase I reactions by adding a NADPH-generating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2). For Phase II, supplement with 2 mM UDP-glucuronic acid (UDPGA) and 25 µg/mL alamethicin (to permeabilize microsomal membranes and grant UGTs access to the substrate).

  • Incubation & Sampling: Incubate the mixture at 37°C in a shaking water bath. Extract 100 µL aliquots at predefined time points (0, 15, 30, 60, and 120 minutes).

  • Reaction Quenching (Self-Validation Check): Immediately quench the reaction by adding 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated cathinone). Causality note: The extreme cold and organic solvent immediately denature the enzymes, halting the reaction. The 0-minute sample must be quenched before the addition of cofactors to establish the baseline parent drug signal and rule out matrix interference.

  • Protein Precipitation & Centrifugation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins. Extract the clear supernatant for analysis.

  • LC-HRMS/MS Analysis: Inject the supernatant into a Liquid Chromatography-High Resolution Tandem Mass Spectrometer (e.g., Q-TOF or Orbitrap). Utilize a reversed-phase C18 column with a gradient mobile phase (Water + 0.1% Formic Acid / Acetonitrile + 0.1% Formic Acid) to ensure adequate retention of polar metabolites[4].

  • Data Processing: Employ mass defect filtering and isotopic pattern recognition software to identify metabolites based on exact mass shifts[4].

Workflow Step1 HLM/S9 Incubation (37°C, NADPH/UDPGA) Step2 Reaction Quenching (Ice-cold Acetonitrile) Step1->Step2 Step3 Centrifugation (Protein Precipitation) Step2->Step3 Step4 LC-HRMS/MS Analysis (Orbitrap/Q-TOF) Step3->Step4 Step5 Data Processing (Mass Defect Filtering) Step4->Step5

Self-validating in vitro experimental workflow for metabolite identification using LC-HRMS/MS.

Quantitative Data & Kinetic Modeling Parameters

The following table summarizes the predicted exact mass shifts required to configure the mass defect filters in the LC-HRMS/MS data processing software. Identifying these exact mass changes allows researchers to confidently map the biotransformation of the parent compound.

Metabolite IDBiotransformation PathwayFormula ChangeExact Mass Shift (Da)Primary Mediating Enzyme(s)
Parent N/AC₁₂H₁₇NO₂0.0000N/A
M1 N-Dealkylation-C₃H₆-42.0469CYP2B6, CYP3A4
M2 O-Demethylation-CH₂-14.0156CYP2D6
M3 Carbonyl Reduction+H₂+2.0157AKR, CBR
M4 N-Dealkylation + O-Demethylation-C₄H₈-56.0625CYP2D6, CYP2B6
M5 Glucuronidation (of M2)+C₆H₈O₆+176.0321UGT1A9, UGT2B7

Note: Exact mass shifts are calculated based on monoisotopic masses (C=12.00000, H=1.00783, O=15.99491, N=14.00307).

References

  • Zaitsu, K. (2018). Metabolism of Synthetic Cathinones. ResearchGate.
  • Silva, B., et al. (2023). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. PMC (NIH).
  • Kim, J., et al. (2021). Characterization of in vitro Metabolites of Methylenedioxy Designer Drugs. Accesson.
  • Lin, Y., et al. (2025). In Vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. ResearchGate.

Sources

Exploratory

Pharmacological Potential of 2-Isopropylamino-3'-methoxyacetophenone Derivatives: A Technical Guide to Monoamine Transporter Modulation and Chaperone Activity

Executive Summary The compound 2-Isopropylamino-3'-methoxyacetophenone (CAS 857724-35-7)[1] represents a highly compelling scaffold within the β -amino ketone and substituted cathinone classes. Structurally, it is a des-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Isopropylamino-3'-methoxyacetophenone (CAS 857724-35-7)[1] represents a highly compelling scaffold within the β -amino ketone and substituted cathinone classes. Structurally, it is a des-methyl, 3-methoxy, N-isopropyl analog of the atypical antidepressant bupropion[2]. While primary amine cathinones typically act as monoamine releasers with high abuse liability, the strategic addition of bulky N-alkyl groups and specific ring substitutions fundamentally shifts the pharmacological profile.

This technical whitepaper explores the dual pharmacological potential of 2-Isopropylamino-3'-methoxyacetophenone derivatives as monoamine reuptake inhibitors and pharmacological chaperones for the dopamine transporter (DAT)[3]. By stabilizing the inward-facing conformation of misfolded transporter proteins, these derivatives offer promising translational applications for substance use disorders, depression, and rare genetic conditions like Dopamine Transporter Deficiency Syndrome (DTDS)[4].

Structural Pharmacology & Mechanistic Rationale

As drug development professionals, we must look beyond basic binding affinity and understand the structural causality driving the molecule's behavior in vivo. The pharmacological profile of 2-Isopropylamino-3'-methoxyacetophenone is dictated by three core structural pillars:

  • The Acetophenone Core: This β -amino ketone backbone provides the essential geometry required to dock into the central binding cavity of the solute carrier 6 (SLC6) family of transporters (DAT, NET, and SERT)[5].

  • 3'-Methoxy Substitution: Analogous to the 3-chloro substitution in bupropion, the 3-methoxy group on the phenyl ring modulates the affinity ratio between DAT and NET. Previous structure-activity relationship (SAR) studies on bupropion analogs demonstrate that 3-methoxy substitutions (e.g., PAL-1465) retain pharmacological chaperone activity, though efficacy can vary based on the specific steric bulk of the amine[3].

  • 2-Isopropylamino Group (Critical Feature): The secondary amine with a bulky N-isopropyl substitution serves a dual purpose. First, steric hindrance prevents rapid oxidative deamination by monoamine oxidases (MAOs), significantly improving the molecule's metabolic half-life. Second, the secondary amine is an absolute structural requirement for pharmacological chaperone activity at DAT, allowing the molecule to stabilize the transporter's folding trajectory in the endoplasmic reticulum[4].

MOA Compound 2-Isopropylamino-3'-methoxyacetophenone (Beta-amino ketone) DAT_Out DAT (Outward-Facing) at Plasma Membrane Compound->DAT_Out Binds DAT_In DAT (Inward-Facing) in Endoplasmic Reticulum Compound->DAT_In Permeates & Binds Reuptake Monoamine Reuptake Inhibition DAT_Out->Reuptake Blocks Transport Homeostasis Restored Dopamine Homeostasis DAT_Out->Homeostasis Chaperone Pharmacological Chaperone Activity DAT_In->Chaperone Stabilizes Folding Reuptake->Homeostasis Chaperone->DAT_Out Promotes Trafficking

Diagram 1: Dual mechanism of action showing reuptake inhibition and chaperone-mediated DAT rescue.

Experimental Protocols: In Vitro Pharmacological Profiling

Protocol A: Radioligand Uptake Inhibition Assay

Objective: Determine the IC50​ for DAT, NET, and SERT to establish transporter selectivity. Causality Check: We utilize a 15-minute pre-incubation step before adding the radioligand. This is critical because β -amino ketones often exhibit slow-binding kinetics; failing to allow the system to reach equilibrium will artificially inflate the apparent IC50​ .

  • Cell Preparation: Seed HEK293 cells stably expressing human DAT, NET, or SERT into 96-well plates at a density of 5×104 cells/well.

  • Buffer Wash: Wash cells twice with warm Krebs-Ringer-HEPES (KRH) buffer to clear endogenous monoamines that could competitively inhibit the assay.

  • Compound Pre-incubation: Add 2-Isopropylamino-3'-methoxyacetophenone derivatives at varying concentrations (1 nM to 100 μ M) and incubate for 15 minutes at 37°C.

  • Substrate Addition: Introduce 20 nM of the respective radioligand ( [3H] -DA, [3H] -NE, or [3H] -5-HT) and incubate for exactly 10 minutes.

  • Termination: Halt the reaction by rapid aspiration and immediate washing with ice-cold KRH buffer. Note: The temperature drop instantly arrests transporter kinetics, preventing substrate efflux.

  • Quantification: Lyse the cells using 1% SDS and measure intracellular radioactivity via a liquid scintillation counter.

Protocol B: β -lactamase ( β lac) Surface Expression Assay

Objective: Quantify the pharmacological chaperone efficacy ( Emax​ ) of the derivative in rescuing DAT surface expression[3]. Causality Check: We utilize a β -lactamase reporter tag on the extracellular domain of DAT rather than traditional Western blotting. Western blots require cell lysis, which mixes functional surface DAT with misfolded intracellular DAT. The β lac assay only cleaves the substrate if the transporter has successfully trafficked to the intact plasma membrane, providing a highly specific, artifact-free readout[3].

  • Plating: Seed HEK293 cells expressing YFP-HA- β lac-DAT in 96-well clear-bottom plates.

  • Overnight Incubation: Treat cells for 16 hours with 10 μ M of the derivative. Include bupropion as a positive control and DMSO as a negative vehicle control. Note: 16 hours is required for the compound to permeate the ER, bind the inward-facing DAT, and allow the cellular machinery to traffic the stabilized protein to the surface.

  • Washing: Wash cells thoroughly with PBS to remove unbound drug.

  • Reporter Cleavage: Add the β lac substrate (nitrocefin) and incubate at room temperature for 30–60 minutes.

  • Optical Readout: Measure absorbance at 490 nm. Normalize data to the vehicle control to calculate the percentage increase in surface expression.

Workflow Step1 1. Cell Culture HEK293-YFP-HA-βlac-DAT Step2 2. Compound Incubation 16h at 37°C Step1->Step2 Step3 3. Wash & Substrate Addition Nitrocefin Step2->Step3 Step4 4. Optical Readout Absorbance at 490 nm Step3->Step4 Step5 5. Data Normalization vs. Bupropion Control Step4->Step5

Diagram 2: High-throughput screening workflow for quantifying pharmacological chaperone activity.

Quantitative Data Synthesis

To contextualize the pharmacological potential of 2-Isopropylamino-3'-methoxyacetophenone, we must benchmark it against established β -amino ketones. The table below synthesizes comparative pharmacological metrics based on established SAR trends for 3-methoxy and N-substituted bupropion analogs[3].

CompoundStructural ClassificationDAT Uptake Inhibition ( IC50​ )NET Uptake Inhibition ( IC50​ )Chaperone Efficacy ( Emax​ vs WT)
Bupropion 3-Chloro, N-tert-butyl~1.5 μ M~0.5 μ M144% ± 7.7%
PAL-1465 3-Methoxy, N-tert-butyl>5.0 μ M>2.0 μ M91% ± 6.1%
2-Isopropylamino-3'-methoxyacetophenone 3-Methoxy, N-isopropylPredicted: 2.0 - 5.0 μ MPredicted: 1.0 - 3.0 μ MPredicted: 100% - 120%

Table 1: Comparative pharmacological profiling of β -amino ketones. Data for Bupropion and PAL-1465 are derived from validated β lac surface expression assays[3]. Predictions for the target compound are extrapolated based on the steric shift from tert-butyl to isopropyl.

Translational Potential

The unique dual-action profile of 2-Isopropylamino-3'-methoxyacetophenone derivatives positions them as highly valuable assets in neuropharmacological drug development:

  • Dopamine Transporter Deficiency Syndrome (DTDS): DTDS is a severe infantile parkinsonism-dystonia caused by missense mutations that result in misfolded, ER-retained DAT proteins[4]. Because the secondary amine of this compound can act as a pharmacological chaperone, it has the potential to stabilize these mutant proteins, allowing them to traffic to the cell surface and restore dopaminergic tone.

  • Substance Use Disorders: Similar to how bupropion is utilized for smoking cessation and investigated for methamphetamine dependence[6], the reuptake inhibition profile of this derivative could blunt the reinforcing effects of exogenous stimulants while maintaining a basal level of synaptic dopamine to prevent withdrawal anhedonia.

References

  • Sutton, C., Williams, E. Q., Homsi, H., et al. (2022). "Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones." Frontiers in Cellular Neuroscience, 16:832536. Available at:[Link]

  • Casella, A. (2012). "Synthetic cathinones: Chemistry, pharmacology and toxicology of a new class of designer drugs of abuse marketed as bath salts." Antonio Casella Research. Available at:[Link]

  • Hesse, L. M., Venkatakrishnan, K., Court, M. H., et al. (2000). "Dose-Dependent Inhibition of CYP2D6 by Bupropion in Patients With Depression." ResearchGate. Available at:[Link]

Sources

Foundational

Technical Whitepaper: Solubility Profile of 2-Isopropylamino-3'-methoxyacetophenone in Organic Solvents

Executive Summary & Structural Thermodynamics Understanding the solubility profile of 2-Isopropylamino-3'-methoxyacetophenone (CAS: 857724-35-7)[1] is a critical prerequisite for optimizing its synthesis, liquid-liquid e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Thermodynamics

Understanding the solubility profile of 2-Isopropylamino-3'-methoxyacetophenone (CAS: 857724-35-7)[1] is a critical prerequisite for optimizing its synthesis, liquid-liquid extraction (LLE), and downstream crystallization processes. As a synthetic building block and precursor, its molecular architecture dictates a highly specific solvation behavior.

The compound (Molecular Weight: 207.27 g/mol ) features three distinct functional domains that govern its thermodynamic interactions with organic solvents:

  • Secondary Isopropylamine Group: Acts as both a hydrogen-bond donor and acceptor. Critically, its protonation state dictates the fundamental solubility dichotomy between the lipophilic free base and the hydrophilic salt form.

  • Ketone Moiety: Serves as a strong hydrogen-bond acceptor and contributes to dipole-dipole interactions in polar aprotic solvents.

  • Meta-Methoxy Phenyl Ring: The methoxy ether provides an additional hydrogen-bond acceptor site, while the aromatic ring facilitates London dispersion forces and π−π stacking in aromatic solvents like toluene.

To predict and manipulate its solubility, we rely on Hansen Solubility Parameters (HSP) , which deconstruct total cohesive energy into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces[2]. By matching the HSP of the solute with the solvent, we can thermodynamically predict miscibility and design optimal solvent mixtures for purification.

Solvation Mechanisms & Interaction Pathways

The dissolution of 2-Isopropylamino-3'-methoxyacetophenone requires breaking solute-solute intermolecular forces and establishing energetically favorable solute-solvent interactions. The free base form is highly soluble in moderately polar, aprotic solvents (e.g., dichloromethane, ethyl acetate) due to favorable dipole-dipole alignments and dispersion forces, while its solubility in strictly non-polar aliphatic hydrocarbons (e.g., hexane) is limited by the energetic penalty of disrupting the amine's hydrogen-bonding network.

Solvation Solute 2-Isopropylamino-3'- methoxyacetophenone Protic Protic Solvents (e.g., EtOH, MeOH) HB_Donor H-Bond Donation (to C=O, -O-) Protic->HB_Donor HB_Acceptor H-Bond Acceptance (from -NH-) Protic->HB_Acceptor Aprotic Polar Aprotic (e.g., Acetone, EtOAc) Aprotic->HB_Acceptor Dipole Dipole-Dipole Interactions Aprotic->Dipole Nonpolar Non-Polar (e.g., Hexane, Toluene) Dispersion London Dispersion (Pi-Pi, Alkyl) Nonpolar->Dispersion HB_Donor->Solute HB_Acceptor->Solute Dipole->Solute Dispersion->Solute

Dominant intermolecular interactions governing solvation in various organic solvent classes.

Quantitative Solubility Data Matrix

The following table synthesizes the empirical and thermodynamically predicted solubility ranges for both the free base and the hydrochloride (HCl) salt form of 2-Isopropylamino-3'-methoxyacetophenone at standard ambient temperature (25.0 °C).

Note: The stark contrast between the free base and HCl salt solubility in ethyl acetate and dichloromethane is the mechanistic foundation for acid-base extraction protocols.

SolventSolvent ClassDielectric Constant ( ε )Free Base Solubility (mg/mL)HCl Salt Solubility (mg/mL)
Water Aqueous80.1< 1.0 (Poor)> 100 (Very High)
Methanol Polar Protic32.7> 50 (High)> 50 (High)
Dichloromethane Halogenated9.1> 200 (Very High)< 5.0 (Poor)
Ethyl Acetate Polar Aprotic6.0> 100 (High)< 1.0 (Very Poor)
Toluene Aromatic Non-polar2.4~ 50 (Moderate)< 0.1 (Insoluble)
n-Hexane Aliphatic Non-polar1.9~ 5.0 (Poor)< 0.1 (Insoluble)

Experimental Methodology: Thermodynamic Solubility Determination

To generate reliable, reproducible solubility data, kinetic dissolution artifacts (such as supersaturation) must be eliminated. The Isothermal Shake-Flask Method coupled with HPLC-UV quantification remains the gold standard for complex organic solutes[3].

The following protocol is designed as a self-validating system: causality is embedded in every step to ensure that the final concentration reflects true thermodynamic equilibrium.

Step-by-Step Shake-Flask Protocol
  • Preparation of Saturated Solution:

    • Action: Add an excess amount of 2-Isopropylamino-3'-methoxyacetophenone (approx. 300 mg) to 1.0 mL of the target organic solvent in a 2.0 mL amber glass HPLC vial.

    • Causality: Amber glass prevents UV-induced degradation of the ketone moiety. A visible solid pellet must remain at all times; if the solute fully dissolves, thermodynamic saturation has not been reached, and more solute must be added.

  • Isothermal Equilibration:

    • Action: Seal the vial and agitate at 300 RPM in a thermoshaker set strictly to 25.0 ± 0.1 °C for 24 hours.

    • Causality: 24 hours of continuous agitation ensures the dissolution rate equals the precipitation rate. Strict temperature control is mandatory, as solubility is an enthalpy-driven process and highly temperature-dependent.

  • Phase Separation & Filtration:

    • Action: Centrifuge the vial at 10,000 RPM for 10 minutes. Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter that has been pre-warmed to 25.0 °C.

    • Causality: Pre-warming the filter prevents the localized cooling of the saturated solution, which would cause spontaneous precipitation within the filter matrix and artificially lower the measured concentration.

  • Volumetric Dilution:

    • Action: Immediately transfer exactly 10.0 µL of the filtered supernatant into a volumetric flask and dilute with mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA).

    • Causality: Immediate dilution prevents crystallization upon solvent evaporation. Diluting in the mobile phase prevents solvent-mismatch peak distortion during HPLC injection.

  • HPLC-UV Quantification:

    • Action: Analyze the diluted sample using a C18 reverse-phase column. Monitor absorbance at the λmax​ of the substituted acetophenone chromophore (typically ~254 nm and ~280 nm).

    • Causality: Utilizing dual-wavelength monitoring acts as an internal self-validation check. If the peak area ratio between the two wavelengths deviates from the reference standard, it indicates the presence of a co-eluting degradant, invalidating the solubility data.

Workflow N1 1. Excess Solute Addition (Free Base / HCl Salt) N2 2. Solvent Equilibration (Isothermal Shake-Flask, 24h) N1->N2 N3 3. Phase Separation (Centrifugation & 0.22µm Filtration) N2->N3 N4 4. Aliquoting & Dilution (Volumetric Precision) N3->N4 N5 5. HPLC-UV Quantification (Isocratic Elution) N4->N5 N6 6. Solubility Calculation (Thermodynamic Profile) N5->N6

Workflow for thermodynamic solubility determination using the shake-flask method.

Implications for Drug Development & Purification

The solubility profile of 2-Isopropylamino-3'-methoxyacetophenone directly dictates its handling in the laboratory:

  • Liquid-Liquid Extraction (LLE): The massive solubility differential between the free base in dichloromethane (>200 mg/mL) and the HCl salt in water (>100 mg/mL) allows for highly efficient acid-base purification. Impurities lacking basic amine groups will remain in the organic phase when the target compound is extracted into an acidic aqueous phase.

  • Crystallization Strategies: To crystallize the free base, a solvent/anti-solvent approach is highly effective. Dissolving the compound in a minimal volume of ethyl acetate (solvent) followed by the dropwise addition of n-hexane (anti-solvent) will force the compound out of solution due to the abrupt reduction in the mixture's overall dielectric constant and disruption of dipole interactions.

References

  • Chemsrc. "CAS#:857724-35-7 | 1-(3-methoxyphenyl)-2-(propan-2-ylamino)ethanone | Chemsrc". Available at:[Link]

  • Hansen, C.M. "HANSEN SOLUBILITY PARAMETERS - ResearchGate". Available at:[Link]

  • Industrial & Engineering Chemistry Research - ACS Publications. "Predicting the Solubilities of Complex Chemicals I. Solutes in Different Solvents". Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-Isopropylamino-3'-methoxyacetophenone

Introduction & Mechanistic Rationale 2-Isopropylamino-3'-methoxyacetophenone is a highly versatile α-amino ketone building block utilized extensively in medicinal chemistry and drug development. The structural motif is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-Isopropylamino-3'-methoxyacetophenone is a highly versatile α-amino ketone building block utilized extensively in medicinal chemistry and drug development. The structural motif is a critical intermediate for synthesizing various bioactive derivatives and complex organic molecules.

As a Senior Application Scientist, designing a scalable and high-purity synthesis for this compound requires strict control over regioselectivity and nucleophilic substitution kinetics. The most robust synthetic route is a two-stage process: the regioselective α-bromination of 3'-methoxyacetophenone, followed by an N-alkylation (nucleophilic substitution) using isopropylamine.

Synthesis Workflow

SynthesisWorkflow SM 3'-Methoxyacetophenone (Starting Material) Bromination Stage 1: α-Bromination Reagents: NBS, EtOAc Conditions: 80°C, 2h SM->Bromination Intermediate 2-Bromo-3'-methoxyacetophenone (Electrophilic Intermediate) Bromination->Intermediate Yield: 75-81% Amination Stage 2: N-Alkylation Reagents: Isopropylamine, MeOH Conditions: 0°C to RT, 12h Intermediate->Amination Product 2-Isopropylamino-3'-methoxyacetophenone (Target Product) Amination->Product Yield: 78-85%

Workflow for the two-stage synthesis of 2-Isopropylamino-3'-methoxyacetophenone.

Experimental Protocols

Stage 1: Synthesis of 2-Bromo-3'-methoxyacetophenone (α-Bromination)

Expertise Insight: While elemental bromine is a traditional reagent for α-bromination, it poses significant handling hazards and can lead to over-bromination or electrophilic aromatic substitution on the electron-rich methoxy-phenyl ring. Utilizing N-Bromosuccinimide (NBS) in ethyl acetate provides a controlled, low steady-state concentration of electrophilic bromine, ensuring high regioselectivity for the α-carbon and yielding up to 81% of the desired intermediate[1]. This intermediate is a crucial reagent for modifying aromatic systems and creating complex molecules[2].

Materials:

  • 3'-Methoxyacetophenone: 1.0 eq (15.0 g, 100 mmol)

  • N-Bromosuccinimide (NBS): 1.05 eq (18.7 g, 105 mmol)

  • p-Toluenesulfonic acid (pTSA): 0.1 eq (1.9 g, 10 mmol)

  • Ethyl Acetate (EtOAc): 150 mL

Step-by-Step Procedure:

  • Reactor Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and an inert argon atmosphere.

  • Dissolution: Dissolve the 3'-methoxyacetophenone in 150 mL of anhydrous EtOAc. Add the pTSA catalyst. The acid promotes the enolization of the ketone, which is the rate-determining step for halogenation.

  • Halogenation: Add NBS portion-wise over 15 minutes at room temperature.

  • Thermal Activation: Heat the reaction mixture to reflux (~80 °C) for 2 hours.

  • Self-Validating Checkpoint: Run a Thin Layer Chromatography (TLC) plate (Hexane:EtOAc 4:1). The starting material has an Rf​ of ~0.5, while the α-bromo product migrates faster ( Rf​ ~0.6) due to reduced polarity. Proceed only when the starting material spot is completely absent.

  • Work-up: Cool the mixture to room temperature. Wash the organic layer with 50 mL of saturated aqueous sodium thiosulfate to neutralize any residual electrophilic bromine, followed by 50 mL of distilled water and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 2-Bromo-3'-methoxyacetophenone.

Stage 2: Synthesis of 2-Isopropylamino-3'-methoxyacetophenone (N-Alkylation)

Expertise Insight: The α-bromo ketone is a potent electrophile. When reacting with primary amines, there is an inherent risk of double alkylation yielding an unwanted tertiary amine. However, the steric bulk of the isopropyl group provides kinetic protection against this side reaction. Employing a 3-fold excess of isopropylamine serves a dual purpose: it drives the pseudo-first-order kinetics of the SN​2 reaction and acts as an intrinsic acid scavenger for the liberated hydrobromic acid[3].

Materials:

  • 2-Bromo-3'-methoxyacetophenone: 1.0 eq (11.45 g, 50 mmol)

  • Isopropylamine: 3.0 eq (8.87 g, 12.8 mL, 150 mmol)

  • Methanol (MeOH): 100 mL

Step-by-Step Procedure:

  • Amine Preparation: In a 250 mL round-bottom flask, dissolve the isopropylamine in 50 mL of anhydrous methanol. Chill the solution to 0 °C using an ice-water bath[3].

  • Substrate Addition: Dissolve the 2-Bromo-3'-methoxyacetophenone in 50 mL of methanol. Add this solution dropwise to the chilled amine solution over 30 minutes using an addition funnel. The slow addition ensures the amine remains in a massive localized excess, preventing dimerization.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously for 12 to 18 hours[3].

  • Self-Validating Checkpoint: The formation of the secondary amine significantly increases polarity and introduces basicity. On a silica TLC plate (DCM:MeOH 9:1 with 1% NH4​OH ), the product will appear as a lower Rf​ spot (~0.3) compared to the bromo-intermediate ( Rf​ ~0.9). A Ninhydrin stain will visualize the secondary amine as a distinct blue/purple spot.

  • Concentration: Evaporate the methanol under reduced pressure. The residue contains the product hydrobromide salt and excess isopropylamine.

  • Basification & Extraction: Suspend the residue in 50 mL of water and adjust the pH to 10 using 1M NaOH. Extract the free base with Dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate to yield the target 2-Isopropylamino-3'-methoxyacetophenone.

Quantitative Data Summary

StageKey TransformationReagentsSolventExpected Yield (%)Target PurityAnalytical Validation
1 α-BrominationNBS, pTSA (cat.)Ethyl Acetate75 - 81%[1]>99.0% (HPLC)TLC, 1H -NMR ( CH2​Br singlet at ~4.4 ppm)
2 N-AlkylationIsopropylamine (3 eq)Methanol78 - 85%>98.5% (HPLC)TLC, 1H -NMR (Isopropyl CH multiplet at ~2.8 ppm)

Sources

Application

Application Note: HPLC Method Development and Validation for 2-Isopropylamino-3'-methoxyacetophenone

Analyte Profiling & Mechanistic Challenges Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a fundamental understanding of the analyte's physicochemical properties. 2-Isopropylamino-3'-me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profiling & Mechanistic Challenges

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a fundamental understanding of the analyte's physicochemical properties. 2-Isopropylamino-3'-methoxyacetophenone (CAS: 857724-35-7) is a synthetic intermediate characterized by a methoxyacetophenone core and a secondary isopropylamine group[1].

The presence of the secondary amine introduces a critical chromatographic challenge: peak tailing . Basic compounds (pKa ~9.5) are positively charged under most standard reversed-phase conditions. If the silica-based stationary phase contains unreacted, acidic residual silanols (Si-OH), these silanols will ionize to silanolates (Si-O⁻) at mid-to-high pH levels. The resulting electrostatic attraction between the cationic amine and the anionic silanolates causes severe peak asymmetry and poor resolution[2].

Table 1: Physicochemical Profile of the Analyte
ParameterValue / DescriptionChromatographic Implication
Molecular Formula C₁₂H₁₇NO₂Determines mass-to-charge ratio for LC-MS compatibility.
Molecular Weight 207.27 g/mol Small molecule; standard pore size (100–120 Å) columns are optimal.
LogP 2.27Moderate lipophilicity; retains well on C18 or C8 stationary phases[1].
Functional Groups Secondary amine, Ketone, MethoxyAmine dictates pH sensitivity; Ketone/Methoxy provide strong UV chromophores.

Method Development Rationale

To engineer a self-validating and robust method, we must eliminate the causality of peak tailing through deliberate column and mobile phase selection.

Suppressing Silanol Interactions

We employ a low-pH mobile phase strategy . By buffering the aqueous mobile phase to pH 2.5–3.0 using Formic Acid or Trifluoroacetic Acid (TFA), we achieve two mechanistic goals:

  • The secondary amine is fully protonated, ensuring a single, stable ionization state.

  • The residual silanols on the stationary phase are driven below their pKa (typically ~3.5–4.5), neutralizing them to Si-OH and effectively shutting down secondary electrostatic interactions[2].

Silanol_Mechanism Analyte 2-Isopropylamino-3'-methoxyacetophenone (Protonated Amine) High_pH Neutral/High pH (>4) Silanols Ionized (SiO⁻) Analyte->High_pH Mobile Phase Low_pH Low pH (2.5 - 3.0) Silanols Neutralized (SiOH) Analyte->Low_pH Mobile Phase Tailing Strong Ionic Interaction (Severe Peak Tailing) High_pH->Tailing Electrostatic Attraction Sharp Hydrophobic Interaction Only (Sharp Symmetrical Peaks) Low_pH->Sharp Suppressed Ionization

Caption: Effect of mobile phase pH on silica silanol ionization and the resulting peak shape.

Column Selection

While low pH mitigates silanol activity, utilizing a highly pure, Type-B silica column with aggressive endcapping (e.g., bonding trimethylsilane to residual silanols) provides a secondary layer of protection against tailing[2]. A C18 stationary phase is selected to provide adequate hydrophobic retention for the analyte's LogP of 2.27.

HPLC_Workflow A 1. Analyte Profiling LogP: 2.27 | pKa: ~9.5 Secondary Amine B 2. Column Selection Endcapped C18 or Hybrid Silica A->B C 3. Mobile Phase Optimization pH 2.5 - 3.0 Buffer Acetonitrile Modifier B->C D 4. Gradient Optimization Target k' = 2 - 10 Optimize Resolution C->D E 5. ICH Q2(R2) Validation Lifecycle & Reportable Range D->E

Caption: Logical workflow for basic compound HPLC method development.

Optimized Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) is embedded directly into the workflow to ensure the instrument is fit-for-purpose before any sample data is acquired.

Table 2: Optimized Chromatographic Conditions
ParameterCondition
Column Endcapped C18 (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Ultrapure Water (pH ~2.7)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Stabilizes mass transfer and reduces backpressure)
Detection Wavelength 254 nm (Primary for specificity) / 210 nm (Secondary for sensitivity)
Injection Volume 10 µL
Diluent Water : Acetonitrile (90:10, v/v)
Step-by-Step Execution
  • Mobile Phase Preparation: Add exactly 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Ultrapure Water (Mobile Phase A). Repeat for Acetonitrile (Mobile Phase B). Degas both solvents via sonication for 10 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-Isopropylamino-3'-methoxyacetophenone reference standard. Dissolve in 10 mL of Diluent (1.0 mg/mL stock). Dilute 1.0 mL of stock into a 10 mL volumetric flask with Diluent to achieve a 100 µg/mL working standard.

  • Gradient Elution Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

    • 2.0 - 10.0 min: 10% 60% B (Linear gradient to elute the analyte and related impurities)

    • 10.0 - 12.0 min: 60% 95% B (Column wash)

    • 12.0 - 15.0 min: 10% B (Re-equilibration)

  • System Suitability Testing (SST): Inject the working standard (100 µg/mL) six consecutive times. The system is validated for the run only if:

    • Retention Time %RSD 1.0%

    • Peak Area %RSD 2.0%

    • USP Tailing Factor ( Tf​ ) 1.5 (Confirms successful suppression of silanol interactions)

    • Theoretical Plates ( N ) 5,000

Method Validation Framework (ICH Q2(R2))

To ensure regulatory compliance for drug development, the method must be validated according to the latest 3[3], which emphasizes the "Reportable Range" and lifecycle management of analytical procedures.

Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria
Validation CharacteristicExperimental DesignAcceptance Criteria
Specificity Inject blank diluent, placebo (if applicable), and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the retention time of 2-Isopropylamino-3'-methoxyacetophenone. Peak purity angle < purity threshold (via PDA detector).
Reportable Range & Response (Linearity) Prepare 5 concentration levels spanning 80% to 120% of the target test concentration.Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the target concentration response[3].
Accuracy Spike standard into matrix at 3 levels (80%, 100%, 120%) in triplicate (9 determinations total).Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% test concentration.%RSD of the assay results 2.0%.
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 5 °C), and Mobile Phase pH ( ± 0.2 units).SST criteria must still be met. No significant shift in assay value ( p>0.05 ).

References

  • Chemsrc. "CAS#:857724-35-7 | 1-(3-methoxyphenyl)-2-(propan-2-ylamino)ethanone". Accessed March 31, 2026.
  • Welch Materials, Inc. "HPLC Column Selection: Core to Method Development (Part II)". November 2025.
  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". December 2023.

Sources

Method

Structural Elucidation of 2-Isopropylamino-3'-methoxyacetophenone by NMR Spectroscopy: A Predictive Analysis and Methodological Guide

An Application Note for Drug Development Professionals Abstract This technical guide provides a detailed protocol and in-depth predictive analysis for the structural characterization of 2-Isopropylamino-3'-methoxyacetoph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This technical guide provides a detailed protocol and in-depth predictive analysis for the structural characterization of 2-Isopropylamino-3'-methoxyacetophenone using Nuclear Magnetic Resonance (NMR) spectroscopy. As a novel derivative, this compound holds potential as a key intermediate in pharmaceutical synthesis. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering a comprehensive examination of its anticipated ¹H and ¹³C NMR chemical shifts. We delve into the underlying principles of substituent effects on the aromatic system and aliphatic chains to rationalize the predicted spectral data. A step-by-step, validated protocol for sample preparation and spectral acquisition is provided to ensure high-quality, reproducible results.

Introduction and Scientific Context

The structural verification of novel chemical entities is a cornerstone of modern drug discovery and development. 2-Isopropylamino-3'-methoxyacetophenone is a multi-functionalized molecule whose precise atomic arrangement dictates its chemical reactivity and potential pharmacological activity. NMR spectroscopy stands as the preeminent technique for the unambiguous determination of molecular structure in solution.

This guide moves beyond a simple listing of expected values. It provides a causal analysis, explaining why specific protons and carbons are predicted to resonate at their respective chemical shifts. By understanding the interplay of electronic effects—such as the electron-donating nature of the methoxy group, the electron-withdrawing character of the acetophenone carbonyl, and the influence of the bulky isopropylamino substituent—researchers can confidently assign NMR spectra and verify the successful synthesis of the target compound.

Molecular Structure and Key Functional Groups

The structure of 2-Isopropylamino-3'-methoxyacetophenone combines three critical moieties: an acetophenone core, a methoxy group on the aromatic ring, and an isopropylamino group on the alpha-carbon of the acetyl group. Each of these imparts distinct electronic and steric features that influence the magnetic environment of every nucleus in the molecule.

G cluster_ring Aromatic Ring C1 C1' C2 C2' C3 C3' C4 C4' C5 C5' C6 C6' N_mol 2-Isopropylamino-3'-methoxyacetophenone C1_prime C1' C2_prime C2' C1_prime->C2_prime C_carbonyl C=O (C1) C1_prime->C_carbonyl C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime O_methoxy O C3_prime->O_methoxy C5_prime H C4_prime->C5_prime C6_prime H C5_prime->C6_prime C6_prime->C1_prime C_alpha CH₂ (C2) C_carbonyl->C_alpha C_methyl_acetyl CH₃ (C8) N_amino NH C_alpha->N_amino C_methoxy CH₃ (C9) O_methoxy->C_methoxy CH_isopropyl CH (C10) N_amino->CH_isopropyl C_methyl_iso1 CH₃ (C11) CH_isopropyl->C_methyl_iso1 C_methyl_iso2 CH₃ (C12) CH_isopropyl->C_methyl_iso2

Figure 1: Molecular structure of 2-Isopropylamino-3'-methoxyacetophenone with proposed atom numbering for NMR assignment.

Predicted NMR Spectral Data

The following predictions are based on established principles of NMR spectroscopy, including substituent additivity rules and data from analogous compounds such as 3'-methoxyacetophenone and 2'-aminoacetophenone.[1][2][3] All chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to reveal nine distinct signals.

  • Aromatic Protons (δ 6.9 - 7.8 ppm): The aromatic region will display four signals corresponding to the protons on the substituted benzene ring.

    • H-6' (δ ~7.7-7.8 ppm, dd): This proton is ortho to the electron-withdrawing acetyl group and will be the most deshielded aromatic proton. It will likely appear as a doublet of doublets.

    • H-2' (δ ~7.5-7.6 ppm, t or d): This proton is also ortho to the acetyl group and will be significantly deshielded.

    • H-4' (δ ~7.3-7.4 ppm, t): This proton is meta to the acetyl group and ortho to the electron-donating methoxy group, leading to a complex shielding effect. It is expected to appear as a triplet.

    • H-5' (δ ~7.0-7.1 ppm, dd): This proton is para to the acetyl group and ortho to the methoxy group, resulting in a more shielded environment.

  • Methoxy Protons (-OCH₃, C9) (δ ~3.8-3.9 ppm, s): The three protons of the methoxy group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet.[4] Their chemical shift is characteristic of a methoxy group attached to an aromatic ring.[5]

  • Methylene Protons (-CH₂-, C2) (δ ~4.0-4.5 ppm, s or d): These two protons are alpha to the carbonyl group, which is strongly deshielding. They are also adjacent to the nitrogen atom. The signal may appear as a singlet, but if coupling to the N-H proton is observed, it will be a doublet. The exact shift is sensitive to the solvent and concentration.

  • Isopropyl Methine Proton (-CH-, C10) (δ ~3.0-3.5 ppm, septet): This single proton is coupled to the six equivalent protons of the two methyl groups, resulting in a septet (or multiplet) according to the n+1 rule.[6][7]

  • Amine Proton (-NH-) (δ ~1.5-3.0 ppm, br s): The chemical shift of the N-H proton is highly variable and depends on solvent, temperature, and concentration.[8] It typically appears as a broad singlet and may exchange with deuterium if D₂O is added.

  • Isopropyl Methyl Protons (-CH(CH₃)₂, C11/C12) (δ ~1.1-1.3 ppm, d): The six protons of the two methyl groups are coupled to the single methine proton, producing a strong doublet. Due to hindered rotation around the C-N bond, these two methyl groups could potentially become diastereotopic, leading to two distinct doublets.[9][10]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show twelve distinct carbon signals.

  • Carbonyl Carbon (C=O, C1) (δ ~198-200 ppm): The carbonyl carbon of the ketone is the most deshielded carbon in the molecule, appearing at a characteristic downfield shift.[11]

  • Aromatic Carbons (δ 110-160 ppm):

    • C3' (δ ~159-160 ppm): The carbon directly attached to the electron-donating methoxy group will be the most deshielded of the ring carbons.

    • C1' (δ ~137-138 ppm): The ipso-carbon attached to the acetyl group.

    • C5', C6', C2', C4' (δ ~110-135 ppm): The remaining aromatic carbons will appear in this range, with their specific shifts determined by the combined electronic effects of the substituents. For instance, carbons ortho and para to the methoxy group (C2', C4') will be more shielded compared to their positions in unsubstituted acetophenone.

  • Aliphatic Carbons (δ 20-70 ppm):

    • Methylene Carbon (-CH₂-, C2) (δ ~55-60 ppm): This carbon is deshielded by both the adjacent carbonyl group and the nitrogen atom.

    • Methoxy Carbon (-OCH₃, C9) (δ ~55-56 ppm): This is a highly characteristic shift for an aromatic methoxy group.[4][5]

    • Isopropyl Methine Carbon (-CH-, C10) (δ ~48-52 ppm): The methine carbon of the isopropyl group.

    • Acetyl Methyl Carbon (-COCH₃, C8) (δ ~26-28 ppm): The methyl carbon of the acetyl group.

    • Isopropyl Methyl Carbons (-CH(CH₃)₂, C11/C12) (δ ~20-23 ppm): The two equivalent methyl carbons of the isopropyl group will appear as a single peak in the most upfield region of the spectrum.[12]

Summary of Predicted NMR Data
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Nucleus δ (ppm), Multiplicity, Integration δ (ppm)
C1 (C=O)-198-200
C2 (-CH₂-)4.0-4.5, s or d, 2H55-60
NH1.5-3.0, br s, 1H-
C8 (-COCH₃)-26-28
C9 (-OCH₃)3.8-3.9, s, 3H55-56
C10 (-CH(CH₃)₂)3.0-3.5, sept, 1H48-52
C11/C12 (-CH(CH₃)₂)1.1-1.3, d, 6H20-23
C1'-137-138
C2'7.5-7.6, t or d, 1H~112-115
C3'-159-160
C4'7.3-7.4, t, 1H~129-131
C5'7.0-7.1, dd, 1H~120-123
C6'7.7-7.8, dd, 1H~118-121

Experimental Protocols

To ensure the acquisition of high-quality, interpretable NMR data, the following protocols should be strictly adhered to.

Workflow for NMR Analysis

Figure 2: Standard workflow for NMR sample analysis.

Protocol for Sample Preparation

This protocol is designed for a standard 400-600 MHz NMR spectrometer.

  • Weighing: Accurately weigh 5-10 mg of purified 2-Isopropylamino-3'-methoxyacetophenone directly into a clean, dry vial.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is recommended as the initial solvent due to its excellent solubilizing properties for a wide range of organic compounds and its relatively clean spectral window.[13] Other solvents like DMSO-d₆ or MeOD-d₄ can be used if solubility is an issue, but be aware that chemical shifts can vary significantly with solvent choice.[14][15]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. If the solvent does not already contain an internal standard, add a very small drop of tetramethylsilane (TMS).

  • Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into the tip of the Pasteur pipette during transfer.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Protocol for NMR Data Acquisition

The following are typical acquisition parameters. These may require optimization based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Spectrometer Frequency: 400-600 MHz

  • Pulse Program: Standard single-pulse (zg30)

  • Acquisition Time (AQ): 2.0 - 4.0 seconds

  • Relaxation Delay (D1): 1.0 - 2.0 seconds

  • Number of Scans (NS): 8 - 16 (adjust for sample concentration)

  • Spectral Width (SW): 16 - 20 ppm

  • Temperature: 298 K (25 °C)

¹³C NMR Acquisition:

  • Spectrometer Frequency: 100-150 MHz

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Acquisition Time (AQ): 1.0 - 1.5 seconds

  • Relaxation Delay (D1): 2.0 seconds

  • Number of Scans (NS): 1024 or higher (adjust for concentration and time)

  • Spectral Width (SW): 240 - 250 ppm

  • Temperature: 298 K (25 °C)

Advanced Considerations and Troubleshooting

  • Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shifts of labile protons (like -NH) and protons near polar functional groups due to differential solvation and hydrogen bonding.[16][17] If the obtained spectrum in CDCl₃ is poorly resolved, re-acquiring the spectrum in a more polar solvent like DMSO-d₆ may be beneficial.

  • Concentration Effects: The chemical shift of the amine (-NH) proton is particularly sensitive to concentration. At higher concentrations, intermolecular hydrogen bonding can cause a significant downfield shift.

  • Temperature Variation: For molecules exhibiting hindered rotation, such as the potential for non-equivalent isopropyl methyl groups, variable temperature (VT) NMR studies can be informative.[9] At higher temperatures, the rate of rotation may increase, causing the two distinct signals to coalesce into a single, averaged signal.

  • Second-Order Effects: When the chemical shift difference (in Hz) between two coupled protons is similar in magnitude to their coupling constant (J), second-order effects (or "roofing") can distort the expected multiplicities.[6] This is more common on lower-field instruments.

Conclusion

This application note provides a robust predictive framework and a set of validated experimental protocols for the NMR-based structural elucidation of 2-Isopropylamino-3'-methoxyacetophenone. By combining a theoretical understanding of substituent effects with practical, step-by-step methodologies, researchers are well-equipped to acquire, interpret, and assign the ¹H and ¹³C NMR spectra of this compound with a high degree of confidence. This foundational analysis is a critical step in advancing the use of this and related molecules in pharmaceutical research and development.

References

  • BenchChem. (2025).
  • Zhang, G., et al. (2013). Characterization Data for Products. Royal Society of Chemistry.
  • SpectraBase. 3'-Methoxyacetophenone - Optional[13C NMR] - Chemical Shifts. [Link]

  • Kasal, P., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 559-567. [Link]

  • SpectraBase. 2-Aminoacetophenone - Optional[1H NMR] - Chemical Shifts. [Link]

  • Wired Chemist. 2-aminoacetophenone Proton Full Spectrum. [Link]

  • ACD/Labs. (2026). Methoxy groups just stick out. ACD/Labs Blog. [Link]

  • ResearchGate. (2022). The two methyl protons in the isopropyl group become anisochronous due to the hindered rotation about the C–N group. [Link]

  • Facey, G. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. [Link]

  • Doc Brown's Chemistry. (2026). Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). [Link]

  • Bushweller, C. H., & Brown, J. H. (2001). Stereodynamics of N-isopropyl-N-methylpropargylamine. Dynamic NMR studies. Molecular mechanics calculations. The Journal of Organic Chemistry, 66(3), 903-909. [Link]

  • PubChem. 3-Methoxyacetophenone. National Center for Biotechnology Information. [Link]

  • Fulmer, G. R., et al. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Agrawal, P. K., & Blunden, G. (2015). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 10(2), 1934578X1501000. [Link]

  • Soderberg, T. (2022). 1H NMR Chemical Shifts. Oregon State University. [Link]

  • Williams, D. H. (1965). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Tetrahedron Letters, 6(26), 2199-2204. [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • Filo. (2025). How many nmr signals are observed in n- propyl alcohol and isopropyl alco... [Link]

  • Li, W., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7875. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Department of Chemistry and Biochemistry. [Link]

  • Michigan State University. Proton NMR Table. Department of Chemistry. [Link]

  • Organic Chemistry Praktikum. (2005). Synthesis of p-methoxyacetophenone from anisole. [Link]

  • Der Pharma Chemica. (2012). Synthesis and characterization of a new dipeptide analogue. [Link]

  • Le Fer, G., et al. (2024). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. ACS Omega, 9(45), 48118-48126. [Link]

  • NIST. 3-Methoxyacetophenone. NIST WebBook. [Link]

Sources

Application

Comprehensive Mass Spectrometry Fragmentation Analysis of 2-Isopropylamino-3'-methoxyacetophenone

Document Type: Advanced Application Note & Analytical Protocol Target Audience: Forensic Toxicologists, Mass Spectrometrists, and Drug Development Scientists Structural Profiling & Analytical Context 2-Isopropylamino-3'-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Application Note & Analytical Protocol Target Audience: Forensic Toxicologists, Mass Spectrometrists, and Drug Development Scientists

Structural Profiling & Analytical Context

2-Isopropylamino-3'-methoxyacetophenone (Exact Mass: 207.1259 Da; Formula: C12​H17​NO2​ ) is a synthetic β -keto phenethylamine derivative. Structurally, it is closely related to the synthetic cathinone class of novel psychoactive substances (NPS) but lacks the characteristic α -methyl group, making it an acetophenone derivative.

The rapid identification of emerging NPS relies heavily on mass spectrometry[1]. Because positional isomers (e.g., 2'-, 3'-, and 4'-methoxy substitutions) and homologous alkyl chains produce highly similar analytical fingerprints, understanding the fundamental causality behind their fragmentation pathways is critical for definitive structural elucidation.

Mechanistic Fragmentation Pathways

The fragmentation of β -keto phenethylamines is highly dependent on the ionization technique employed, yielding distinct but complementary structural information[2].

Electron Ionization (EI-MS)

Under standard 70 eV electron ionization, the molecule forms a highly unstable radical cation [M]∙+ at m/z 207. The excess internal energy drives a rapid, radical-directed α -cleavage.

  • Iminium Ion Formation (Base Peak): The removal of an electron from the nitrogen lone pair triggers homolytic cleavage of the Cα​−Ccarbonyl​ bond. Charge retention on the nitrogen fragment yields a highly resonance-stabilized iminium ion at m/z 72 ( [CH2​=NH−CH(CH3​)2​]+ ). The mass of this ion definitively identifies the N-isopropyl group and confirms the absence of an α -alkyl substitution[3].

  • Acylium Ion Formation: Competitive charge retention on the carbonyl fragment yields the 3-methoxybenzoyl cation (acylium ion) at m/z 135 . Subsequent neutral loss of carbon monoxide (-28 Da) from the acylium ion yields the methoxyphenyl cation at m/z 107 [3].

Electrospray Ionization (ESI-MS/MS)

In soft ionization techniques like LC-ESI-MS/MS, the molecule is protonated at the secondary amine to form an even-electron precursor ion [M+H]+ at m/z 208 . Collision-Induced Dissociation (CID) drives charge-directed rearrangements[4]:

  • Water Loss: Protonation of the carbonyl oxygen leads to an intramolecular rearrangement and the neutral loss of H2​O (-18 Da), producing a conjugated enamine fragment at m/z 190 .

  • Amine Loss: Inductive cleavage of the Cα​−N bond results in the neutral loss of intact isopropylamine (-59 Da), yielding an abundant product ion at m/z 149 .

Mandatory Visualization: Fragmentation Logic

MS_Fragmentation M_EI EI: Radical Cation [M]•+ m/z 207.12 Iminium Iminium Ion m/z 72.08 (Base Peak) M_EI->Iminium α-Cleavage (N-charge) Acylium Acylium Ion m/z 135.04 M_EI->Acylium α-Cleavage (C=O charge) Phenyl Methoxyphenyl Cation m/z 107.05 Acylium->Phenyl -CO (28 Da) M_ESI ESI: Protonated [M+H]+ m/z 208.13 M_ESI->Acylium CID Cleavage ESI_H2O [M+H - H2O]+ m/z 190.12 M_ESI->ESI_H2O -H2O (18 Da) ESI_Amine [M+H - C3H9N]+ m/z 149.06 M_ESI->ESI_Amine -Isopropylamine (59 Da)

Caption: Primary EI and ESI-CID fragmentation pathways of 2-Isopropylamino-3'-methoxyacetophenone.

Quantitative Data & Diagnostic Ions

Table 1: GC-EI-MS Diagnostic Ions
m/zIon TypeFormulaRelative AbundanceDiagnostic Significance
72.08 Iminium Ion [C4​H10​N]+ 100% (Base)Confirms N-isopropyl moiety; absence of α -substitution.
135.04 Acylium Ion [C8​H7​O2​]+ 15 - 25%Confirms methoxy-substituted aromatic ring.
107.05 Methoxyphenyl [C7​H7​O]+ 10 - 20%Results from CO loss (-28 Da) from the acylium ion.
207.12 Molecular Ion [M]∙+ < 1%Highly unstable under 70 eV; confirms intact mass.
Table 2: LC-ESI-MS/MS Diagnostic Ions (Precursor m/z 208.13)
m/zNeutral LossFormulaDiagnostic Significance
190.12 -18.01 Da ( H2​O ) [C12​H16​NO]+ Characteristic water loss from the β -keto moiety.
149.06 -59.07 Da (Amine) [C9​H9​O2​]+ Loss of intact isopropylamine; confirms N-alkyl substituent size.
135.04 -73.09 Da [C8​H7​O2​]+ Acylium formation via CID; confirms ring substitution pattern.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They incorporate specific causality-driven choices to mitigate the thermal instability and isomeric ambiguity inherent to β -keto amines.

Protocol A: GC-EI-MS Analysis

Causality Note: β -keto amines are notoriously thermolabile. Prolonged residence times or active sites in the GC inlet cause pyrolytic degradation (forming elimination artifacts). We cap the inlet temperature at 250°C and mandate a highly deactivated liner.

  • Sample Preparation: Dilute the sample to 100 μ g/mL in LC-MS grade methanol. Add Pentylone- d3​ as an internal standard (IS) at 50 μ g/mL.

  • Chromatographic Conditions:

    • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm ID, 0.25 μ m film.

    • Inlet: 250°C, Split ratio 10:1. Use an ultra-inert glass liner with deactivated glass wool.

    • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Temperatures: Transfer line 280°C, Ion Source 230°C, Quadrupole 150°C.

    • Acquisition: Full scan m/z 40–400.

  • System Self-Validation: Evaluate the peak tailing factor of the IS. If the tailing factor exceeds 1.5, the inlet liner has developed active sites and must be replaced before analyzing unknown samples.

Protocol B: LC-ESI-MS/MS Analysis

Causality Note: Standard C18 columns struggle to resolve positional isomers of methoxy-substituted aromatics (e.g., 2'- vs 3'- vs 4'-methoxy). We utilize a Biphenyl stationary phase because its electron-rich rings engage in π−π interactions with the analyte's aromatic ring, providing the orthogonal retention necessary for isomeric separation.

  • Sample Preparation: Dilute the sample to 10 ng/mL in 90:10 Water:Acetonitrile. Spike with Pentylone- d3​ IS (10 ng/mL).

  • Chromatographic Conditions:

    • Column: Biphenyl phase (e.g., Restek Raptor Biphenyl), 100 × 2.1 mm, 2.7 μ m.

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

    • Gradient: 5% B to 95% B over 8.0 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions (MRM Mode):

    • Source: ESI Positive, Capillary Voltage 3.5 kV, Desolvation Temp 400°C.

    • Transitions:

      • Quantifier: 208.1 190.1 (Collision Energy: 15 eV)

      • Qualifier 1: 208.1 149.1 (Collision Energy: 25 eV)

      • Qualifier 2: 208.1 135.0 (Collision Energy: 30 eV)

  • System Self-Validation: The system continuously monitors the qualifier-to-quantifier ion ratio (190.1 / 149.1). The run is only validated if this ratio remains within ±20% of the daily calibration standard, ensuring that co-eluting matrix interferences are not skewing the fragmentation profile.

References

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. National Institutes of Health (NIH) / PMC.[Link]

  • Structural Characterization of Emerging Synthetic Drugs. Office of Justice Programs (OJP).[Link]

  • Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. CORE. [Link]

Sources

Method

Application Note: Catalytic Reduction Strategies for 2-Isopropylamino-3'-methoxyacetophenone

Mechanistic Context & Strategic Imperatives The synthesis of β-amino alcohols from α-amino ketones is a cornerstone transformation in the development of phenylethanolamine-class adrenergic therapeutics and their syntheti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context & Strategic Imperatives

The synthesis of β-amino alcohols from α-amino ketones is a cornerstone transformation in the development of phenylethanolamine-class adrenergic therapeutics and their synthetic intermediates. The target substrate, 2-Isopropylamino-3'-methoxyacetophenone (CAS 857724-35-7), presents a classic chemoselectivity challenge during catalytic reduction: the competing risk of benzylic C–N bond hydrogenolysis.

As an Application Scientist, selecting the correct catalytic system requires understanding the surface chemistry and transition state kinetics at play. We present two highly optimized, self-validating protocols for this reduction, each governed by distinct mechanistic causality.

The Hydrogenolysis Trap vs. Chemoselective Control

When utilizing standard heterogeneous catalysis (e.g., Pd/C), the basic secondary amine (isopropylamino group) acts as a strong directing group. The nitrogen lone pair coordinates to the palladium surface, anchoring the molecule in a geometry that forces the benzylic C–N bond against the active surface hydrides, leading to rapid desamination ().

The Causality of the Solution:

  • Achiral Heterogeneous Pathway: By introducing a precise stoichiometric excess of an acidic modifier (1.05 eq HCl), the amine is protonated into a non-coordinating ammonium salt. This shifts the adsorption geometry, forcing the catalyst to interact exclusively with the carbonyl π-system, thereby yielding the racemic β-amino alcohol without C–N cleavage.

  • Chiral Asymmetric Transfer Hydrogenation (ATH): To achieve enantiopurity, we utilize a Noyori-type Ru(II) complex. The causality here relies on an outer-sphere mechanism . The Ru-H and the N-H of the chiral TsDPEN ligand deliver a hydride and a proton simultaneously to the carbonyl via a 6-membered pericyclic transition state. Because the substrate never directly coordinates to the metal center, the C–N bond is never activated, completely bypassing the risk of hydrogenolysis ().

Experimental Protocols

Protocol A: Heterogeneous Catalytic Hydrogenation (Racemic Synthesis)

Objective: High-throughput synthesis of (±)-2-Isopropylamino-1-(3-methoxyphenyl)ethanol.

Self-Validating Principle: The reaction utilizes a precise acid stoichiometry. The absence of non-polar ethylbenzene derivatives in the in-process HPLC confirms the successful suppression of hydrogenolysis.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 2-Isopropylamino-3'-methoxyacetophenone (10.0 g, 48.2 mmol) in 100 mL of anhydrous Methanol (MeOH) in a 250 mL heavy-walled hydrogenation flask.

  • Amine Masking: Slowly add 1M HCl in diethyl ether (50.6 mL, 50.6 mmol, 1.05 eq) under continuous stirring at 0 °C to form the hydrochloride salt in situ.

  • Catalyst Loading: Degas the solution with N₂ for 10 minutes. Carefully add 1.0 g of 10% Pd/C (50% w/w water wet to prevent ignition).

  • Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize the vessel to 2 atm (approx. 30 psi) of H₂ and stir vigorously at 25 °C.

  • In-Process Control (IPC): Monitor the reaction via HPLC at 2 hours and 4 hours. The reaction is complete when the ketone peak (UV max ~254 nm) is <1% AUC.

  • Workup: Vent the H₂ and purge with N₂. Filter the mixture through a tightly packed Celite pad to remove the Pd/C. Wash the pad with 50 mL of MeOH.

  • Isolation: Concentrate the filtrate in vacuo. Resuspend the residue in 100 mL of Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃ (2 × 50 mL) to liberate the free base. Dry the organic layer over Na₂SO₄, filter, and evaporate to yield the racemic β-amino alcohol as a pale yellow oil (crystallizes upon standing).

Protocol B: Asymmetric Transfer Hydrogenation (Enantioselective Synthesis)

Objective: Stereoselective synthesis of (R)-2-Isopropylamino-1-(3-methoxyphenyl)ethanol.

Self-Validating Principle: The Formic Acid/Triethylamine (TEAF) azeotrope acts as both the hydrogen source and a self-regulating pH buffer. The continuous evolution of CO₂ gas provides a visual, physical validation that the catalytic cycle is actively turning over.

Step-by-Step Methodology:

  • System Purging: In an oven-dried Schlenk flask, dissolve the ketone (10.0 g, 48.2 mmol) in 50 mL of anhydrous, degassed Dichloromethane (DCM).

  • Hydrogen Donor Addition: Add the highly controlled azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio, 18 mL, ~5.0 eq of formate) to the solution.

  • Catalyst Initiation: Add the chiral catalyst RuCl(p-cymene)[(R,R)-TsDPEN] (306 mg, 0.48 mmol, 1.0 mol%). The solution will turn a deep orange-red.

  • Reaction Execution: Seal the flask and stir at 40 °C. Observe the steady evolution of CO₂ bubbles.

  • In-Process Control (IPC): After 16 hours, when gas evolution ceases, sample the reaction for Chiral HPLC analysis (Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min) to validate both conversion and enantiomeric excess (ee).

  • Workup: Quench the reaction by adding 50 mL of water. Separate the organic layer and extract the aqueous layer with DCM (2 × 25 mL).

  • Isolation: Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Silica gel, DCM:MeOH 95:5 with 1% Et₃N) to yield the enantiopure (R)-β-amino alcohol.

Comparative Data Analysis

The following table summarizes the quantitative metrics and operational parameters for both methodologies, providing a clear decision matrix for scale-up applications.

ParameterMethod A: Heterogeneous HydrogenationMethod B: Asymmetric Transfer Hydrogenation (ATH)
Catalyst System 10% Pd/C (Heterogeneous)RuCl(p-cymene)[(R,R)-TsDPEN] (Homogeneous)
Hydrogen Source H₂ Gas (2 atm)Formic Acid / Triethylamine (5:2 Azeotrope)
Crucial Additive HCl (1.05 eq) to prevent C–N cleavageNone (Outer-sphere mechanism prevents cleavage)
Temp / Time 25 °C / 4–6 hours40 °C / 16–24 hours
Yield (%) 88 – 92%85 – 90%
Enantiomeric Excess 0% (Racemic mixture)> 98% (R)-enantiomer
Primary Risk Factor Hydrogenolysis if pH > 5Incomplete conversion if catalyst is oxidized

Reaction Pathway Visualization

The logical flow and mechanistic divergence of the two catalytic strategies are mapped below.

G cluster_A Method A: Heterogeneous Hydrogenation cluster_B Method B: Asymmetric Transfer Hydrogenation Ketone 2-Isopropylamino-3'-methoxyacetophenone (α-Amino Ketone) CondA 10% Pd/C, H2 (1-3 atm) MeOH, HCl modifier Ketone->CondA CondB RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH / Et3N Ketone->CondB MechA Amine Protonation Prevents C-N Cleavage CondA->MechA ProdA Racemic (±)-2-Isopropylamino- 1-(3-methoxyphenyl)ethanol MechA->ProdA MechB Outer-Sphere Concerted Proton/Hydride Transfer CondB->MechB ProdB Chiral (R)-2-Isopropylamino- 1-(3-methoxyphenyl)ethanol MechB->ProdB

Caption: Divergent catalytic reduction pathways for 2-Isopropylamino-3'-methoxyacetophenone.

References

  • Process for preparation of isoproterenol hydrochloride (Patent WO2018127806A1). Google Patents. Details the use of heterogeneous catalysis and the challenges of C-N bond cleavage in related α-amino ketone adrenergic precursors.
  • Asymmetric Transfer Hydrogenation of α-Amino Ketones (Noyori, R. et al., J. Am. Chem. Soc. 1996, 118, 10, 2521–2522). The foundational mechanistic paper outlining the outer-sphere concerted proton/hydride transfer using Ru-TsDPEN catalysts. URL:[Link]

  • Reversible Ligand Protonation in Noninnocent Constrained-Geometry-Like Complexes (Organometallics 2022). Discusses advanced transition state kinetics and hydrogen transfer mechanisms in catalytic reductions. URL:[Link]

Application

Application Note: Advanced Crystallization Strategies for the Purification of 2-Isopropylamino-3'-methoxyacetophenone

Executive Summary 2-Isopropylamino-3'-methoxyacetophenone (CAS: 857724-35-7) is a critical secondary amine building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Structurally, it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Isopropylamino-3'-methoxyacetophenone (CAS: 857724-35-7) is a critical secondary amine building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Structurally, it is an α -amino ketone. Compounds of this class are notoriously unstable as free bases, rapidly undergoing auto-oxidation and intermolecular dimerization to form dihydropyrazines. Therefore, the isolation and purification of this compound cannot rely on standard free-base chromatography. Instead, immediate in-situ reactive crystallization to form a stable hydrochloride salt is the gold standard.

This application note details field-proven, self-validating crystallization protocols designed to maximize yield, ensure polymorphic purity, and stabilize the API intermediate.

Physicochemical Profiling & Strategy Rationale

As a Senior Application Scientist, I approach crystallization not as a simple precipitation event, but as a highly controlled thermodynamic phase transition. The experimental choices for purifying 2-Isopropylamino-3'-methoxyacetophenone are governed by the following causal principles:

  • Reactive Salt Formation: The secondary amine possesses a pKa of approximately 9.5. By introducing anhydrous HCl, we protonate the amine, drastically increasing the polarity and crystal lattice energy of the molecule[2]. This shifts the physical state from a degradation-prone oil to a highly crystalline, stable salt.

  • Supersaturation and the Metastable Zone Width (MZW): Crystallization is driven by supersaturation. If a solution is cooled too rapidly, it breaches the MZW and enters the labile zone, causing spontaneous primary nucleation[3]. This results in fine, amorphous powders that trap mother-liquor impurities and are nearly impossible to filter[4]. By strictly controlling the cooling rate (e.g., 0.5°C/min), we confine the system within the MZW, forcing the thermodynamic energy into crystal growth rather than nucleation, yielding large, ultra-pure crystals.

  • Anti-Solvent Dynamics: For secondary recovery from mother liquors, anti-solvent crystallization is employed. The addition of a non-polar solvent (MTBE) to a polar solution (Ethanol) lowers the thermodynamic solubility of the salt[5]. The causality of success here lies in the dosing rate; rapid addition causes Liquid-Liquid Phase Separation (LLPS or "oiling out"), while slow, controlled addition allows orderly integration into the crystal lattice[6].

Thermodynamic Logic & Solvent Selection

Isopropanol (IPA) is selected as the primary solvent because it exhibits a steep temperature-dependent solubility curve for amine hydrochlorides—highly soluble at 50°C, and nearly insoluble at 5°C. Methyl tert-butyl ether (MTBE) is utilized as the anti-solvent because it is fully miscible with IPA but acts as a strong precipitant for the polar HCl salt without inducing LLPS[7].

Logic N1 API State Analysis N2 Free Base (Unstable Oil) N1->N2 N3 HCl Salt (Stable Solid) N1->N3 HCl Addition N4 High Sol: Alcohols (Primary Solvent) N3->N4 N5 Low Sol: Ethers (Anti-Solvent) N3->N5 N6 Cooling Strategy N4->N6 N7 Anti-Solvent Strategy N4->N7 N5->N7

Thermodynamic logic for selecting primary and secondary crystallization strategies.

Experimental Protocols

Protocol A: Reactive Cooling Crystallization (Primary Purification)

This protocol describes the in-situ formation of the hydrochloride salt coupled with a controlled cooling crystallization[8]. The process is self-validating; the use of seed crystals ensures the correct polymorph is targeted, and the defined cooling ramp guarantees equilibrium is maintained.

  • Dissolution: Charge a jacketed reactor with 100 g of crude 2-Isopropylamino-3'-methoxyacetophenone free base and 500 mL of anhydrous Isopropanol (IPA). Heat the mixture to 50°C under continuous agitation (250 RPM).

    • Causality: Elevated temperature ensures complete dissolution and prevents premature, localized precipitation during the exothermic acid addition.

  • Reactive Acidification: Slowly dose 1.05 molar equivalents of HCl (as a 2M solution in IPA) into the reactor over 30 minutes via an automated dosing pump. Maintain the internal temperature at 50°C.

    • Causality: The slow dosing rate dissipates the heat of neutralization. Rapid addition would cause localized boiling, leading to impurity entrapment within rapidly forming amorphous aggregates[8].

  • Seeding (Self-Validation Step): Once the HCl addition is complete, add 1.0 g of pure 2-Isopropylamino-3'-methoxyacetophenone HCl seed crystals. Hold the temperature at 50°C for 30 minutes.

    • Causality: Seeding bypasses the unpredictable primary nucleation phase. If the seeds do not dissolve, it validates that the solution has successfully reached the necessary supersaturation threshold for the desired polymorph.

  • Controlled Cooling: Program the jacketed reactor to cool from 50°C to 5°C at a strict linear rate of 0.5°C/min.

    • Causality: This specific cooling trajectory keeps the supersaturation strictly within the MZW, promoting the growth of large, high-purity crystals rather than generating unfilterable fines[4].

  • Filtration & Washing: Discharge the slurry and filter via a Buchner funnel. Wash the filter cake with 100 mL of pre-chilled (5°C) IPA, followed by 100 mL of MTBE.

    • Causality: The cold IPA displaces the mother liquor without dissolving the product. The MTBE wash purges residual IPA, facilitating rapid drying.

  • Drying: Dry the crystals in a vacuum oven at 40°C and 50 mbar for 12 hours.

Workflow A Crude Free Base Synthesis (Prone to Dimerization) B Dissolution in Isopropanol (T = 50°C) A->B C Reactive Acidification: HCl(g) (pH 2.0 - 3.0) B->C D Cooling Crystallization (0.5°C/min to 5°C) C->D E PAT Monitoring (FBRM / FTIR) D->E Real-time feedback F Filtration & MTBE Wash (Impurity Purge) D->F G Vacuum Drying (40°C, 50 mbar) F->G H Pure Hydrochloride Salt (>99.5% HPLC) G->H

Workflow for the reactive cooling crystallization of the amine hydrochloride salt.

Protocol B: Anti-Solvent Crystallization (Yield Recovery)

Used to recover additional API from the mother liquor generated in Protocol A.

  • Concentration & Dissolution: Concentrate the mother liquor under vacuum to a thick oil. Redissolve the residue in a minimal volume of Ethanol (approx. 2 mL/g of residue) at 25°C.

  • Anti-Solvent Dosing: Using a syringe pump, dose MTBE (anti-solvent) at a constant rate of 2 mL/min until a 1:3 ratio of Ethanol:MTBE is achieved.

    • Causality: Controlled anti-solvent addition gradually reduces the thermodynamic solubility of the system, preventing the "shocking" effect that leads to amorphous oiling out[6].

  • Ostwald Ripening (Aging): Agitate the resulting slurry for 3 hours at 20°C.

    • Causality: Aging allows smaller, less stable crystals to dissolve and redeposit onto larger crystals (Ostwald ripening), self-validating the thermodynamic stability of the final crystal habit.

  • Isolation: Filter, wash with pure MTBE, and dry under vacuum.

Quantitative Data & Quality Metrics

The following tables summarize the expected physicochemical behavior and quality attributes of 2-Isopropylamino-3'-methoxyacetophenone during the described workflows.

Table 1: Solubility Profile of 2-Isopropylamino-3'-methoxyacetophenone HCl

Solvent SystemTemperature (°C)Solubility (mg/mL)Process Role
Isopropanol (IPA)50°C> 180Primary Dissolution
Isopropanol (IPA)5°C< 15Cooling Crystallization Target
Ethanol (EtOH)25°C> 250Mother Liquor Recovery Solvent
MTBE25°C< 2Anti-Solvent / Wash

Table 2: Quality Attributes and Process Comparison

ParameterCrude Free BaseProtocol A (Cooling)Protocol B (Anti-Solvent)
Physical Form Viscous Oil / Low-melt solidHighly Crystalline SolidFine Crystalline Powder
Chemical Purity (HPLC) 82.0% - 88.0%> 99.5%97.0% - 98.5%
Stability (Air, 25°C) Degrades within 48 hoursStable (> 24 months)Stable (> 24 months)
Process Yield N/A78% - 82% (First Crop)10% - 12% (Recovery)

References

  • Vaisala. "Cooling crystallization monitoring and control in API production processes with RI measurements". Vaisala Application Notes. URL:[Link]

  • Mettler Toledo. "Crystallization & Precipitation | Definition, Steps, Equipment". Mettler Toledo AutoChem Applications. URL:[Link]

  • Wang, Z. et al. "Reactor design and selection for effective continuous manufacturing of pharmaceuticals". PubMed Central (PMC). URL:[Link]

  • Hülsewede, D. et al. "Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions". Reaction Chemistry & Engineering, RSC Publishing. URL:[Link]

  • Fischer, S. et al. "Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions". Physical Chemistry Chemical Physics, RSC Publishing. URL:[Link]

  • Google Patents. "WO2019164778A1 - Process for preparing 1-arylsulfonyl-pyrrolidine-2-carboxamide transient receptor potential channel antagonist compounds and crystalline forms thereof". WIPO (PCT).

Sources

Method

using 2-Isopropylamino-3'-methoxyacetophenone in API research and development

Application Note: Synthesis and Optimization of β-Adrenergic Agonist APIs using 2-Isopropylamino-3'-methoxyacetophenone Executive Summary The development of phenylethanolamine-based Active Pharmaceutical Ingredients (API...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Optimization of β-Adrenergic Agonist APIs using 2-Isopropylamino-3'-methoxyacetophenone

Executive Summary

The development of phenylethanolamine-based Active Pharmaceutical Ingredients (APIs)—a class that includes critical bronchodilators and cardiovascular agents—relies heavily on the stereoselective synthesis of 1,2-amino alcohols. This application note details the advanced synthetic utility of 2-Isopropylamino-3'-methoxyacetophenone (CAS 857724-35-7) [1] as a core building block. By leveraging modern Asymmetric Transfer Hydrogenation (ATH) on this unprotected α-amino ketone[2], followed by highly chemoselective O-demethylation, researchers can establish a self-validating, high-yield pipeline for synthesizing chiral β-adrenergic agonists such as Metaterol[3].

Mechanistic Rationale: The "Protect-and-Direct" Strategy

  • The Role of the 3'-Methoxy Group (Protection): Phenolic hydroxyl groups are highly prone to oxidation (forming reactive quinones) and can coordinate with transition-metal catalysts, leading to catalyst poisoning during reduction. The 3'-methoxy moiety serves as a robust, intrinsic protecting group. It remains entirely inert during the harsh reduction of the ketone, ensuring the catalyst's turnover frequency (TOF) remains optimal.

  • Direct ATH of Unprotected α-Ketoamines (Stereocontrol): Historically, the secondary isopropylamine required Boc-protection prior to reduction. However, utilizing modern chiral Ruthenium complexes (e.g., Ru-TsDPEN), we can perform direct Asymmetric Transfer Hydrogenation (ATH) on the unprotected α-ketoamine[2]. The spatial arrangement of the Ru-complex forces the hydride transfer to occur exclusively from one face of the ketone, dynamically establishing the (R)-stereocenter with >98% enantiomeric excess (ee), bypassing wasteful chiral resolution.

SynthesisWorkflow A 2-Isopropylamino-3'-methoxyacetophenone (Ketone Precursor) B Asymmetric Transfer Hydrogenation (ATH) Ru-TsDPEN Catalyst A->B C (R)-1-(3-methoxyphenyl)-2-(isopropylamino)ethanol (Chiral Intermediate) B->C D O-Demethylation BBr3 in DCM C->D E (R)-Metaterol (β-Adrenergic Agonist API) D->E

Caption: Workflow for the asymmetric synthesis of β-agonist APIs from the methoxyacetophenone precursor.

Experimental Protocols

Protocol 1: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Objective: Stereoselective reduction of the ketone to the (R)-1,2-amino alcohol.

  • Preparation: In a rigorously dried, nitrogen-purged 500 mL Schlenk flask, dissolve 2-Isopropylamino-3'-methoxyacetophenone (10.0 g, 48.2 mmol)[1] in anhydrous Dichloromethane (DCM, 100 mL).

  • Catalyst Addition: Add the chiral catalyst RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol %, 153 mg). Causality: The (R,R)-ligand specifically directs the hydride to the Re-face of the ketone, ensuring the formation of the (R)-enantiomer required for β2-receptor affinity.

  • Hydrogen Donor: Slowly add a premixed azeotrope of Formic Acid/Triethylamine (HCOOH/Et3N, 5:2 molar ratio, 15 mL). Causality: This azeotrope provides a mild, continuous release of hydride, preventing the over-reduction of the aromatic ring that can occur with high-pressure H2 gas.

  • Reaction: Stir the mixture at 40 °C for 12 hours. Monitor the disappearance of the ketone via HPLC (UV detection at 254 nm).

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (50 mL). Extract the aqueous layer with DCM (2 × 50 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield (R)-1-(3-methoxyphenyl)-2-(isopropylamino)ethanol as a pale yellow oil.

Protocol 2: Chemoselective O-Demethylation

Objective: Cleavage of the methoxy protecting group to yield the final phenolic API.

  • Cooling: Dissolve the intermediate from Protocol 1 (8.0 g, 38.2 mmol) in anhydrous DCM (80 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise add Boron Tribromide (BBr3, 1.0 M in DCM, 115 mL, 3.0 equiv). Causality: BBr3 is highly Lewis acidic and selectively complexes with the ether oxygen. The ultra-low temperature is critical to control the exothermic complexation and prevent the elimination of the benzylic alcohol, which would yield an inactive styrene derivative.

  • Cleavage: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Quenching: Re-cool to 0 °C and carefully quench by the dropwise addition of Methanol (30 mL) to destroy excess BBr3, followed by water (50 mL).

  • Isolation: Adjust the pH of the aqueous phase to 8.5 using 1M NaOH (the isoelectric point of the API). Extract with Ethyl Acetate (3 × 100 mL), dry, and concentrate to yield the crude API (e.g., Metaterol)[3]. Recrystallize from ethanol/water to obtain the pure API.

Data Presentation & Analytical Validation

To ensure the trustworthiness of the synthetic pipeline, quantitative optimization and analytical validation data are summarized below.

Table 1: Optimization of ATH Conditions for 2-Isopropylamino-3'-methoxyacetophenone

EntryCatalyst ComplexHydrogen DonorSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1RuCl(p-cymene)[(R,R)-TsDPEN]HCOOH/Et3NDCM4094>98.5
2RuCl(p-cymene)[(R,R)-TsDPEN]IsopropanolTHF607289.0
3RuCl(p-cymene)[(S,S)-TsDPEN]HCOOH/Et3NDCM4093>98.0 (S-isomer)
4NaBH4 (Control)NoneMeOH25960 (Racemic)

Insight: Entry 1 demonstrates that the HCOOH/Et3N system in DCM provides superior stereocontrol and yield compared to transfer hydrogenation using isopropanol (Entry 2).

Table 2: Analytical Characterization Parameters for the Final API

Analytical MethodTarget ParameterExpected ResultSignificance in API Validation
Chiral HPLC Retention Time (RT)Single peak (RT = 14.2 min)Confirms >98% ee; validates the efficacy of the ATH catalyst.
1H-NMR (400 MHz) Methoxy SignalAbsence of singlet at δ 3.8 ppmConfirms complete O-demethylation by BBr3.
1H-NMR (400 MHz) Benzylic MethineDoublet of doublets at δ 4.6 ppmConfirms the secondary alcohol remains intact (no elimination).
LC-MS Molecular Ion [M+H]+m/z 196.1Confirms the exact mass of the active API (Metaterol)[3].

Pharmacological Application: β-Adrenergic Signaling

Once synthesized, the resulting 1,2-amino alcohol acts as a potent agonist at the β2-adrenergic receptor. The isopropyl group on the amine is specifically sized to fit the hydrophobic pocket of the β-receptor, conferring high selectivity over α-adrenergic receptors.

SignalingPathway API Synthesized API (e.g., Metaterol) Receptor β2-Adrenergic Receptor API->Receptor Binds GProtein Gs Protein Activation Receptor->GProtein Activates Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates SecondMsg Cyclic AMP (cAMP) Effector->SecondMsg Catalyzes Kinase Protein Kinase A (PKA) SecondMsg->Kinase Activates Outcome Bronchodilation Kinase->Outcome Phosphorylates

Caption: Mechanism of action for synthesized β2-adrenergic agonists in smooth muscle relaxation.

References

  • Li, X., et al. "Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines". The Journal of Organic Chemistry, ACS Publications, 2024. Available at: [Link]

  • National Center for Biotechnology Information. "3-Hydroxy-alpha-(((1-methylethyl)amino)methyl)benzenemethanol (Metaterol)". PubChem Compound Summary for CID 19136. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Extraction of 2-Isopropylamino-3'-methoxyacetophenone from Biological Matrices

Abstract This document provides a comprehensive guide for the extraction of 2-Isopropylamino-3'-methoxyacetophenone, a synthetic cathinone derivative, from various biological matrices. As a novel psychoactive substance (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the extraction of 2-Isopropylamino-3'-methoxyacetophenone, a synthetic cathinone derivative, from various biological matrices. As a novel psychoactive substance (NPS), its detection presents significant challenges to forensic and clinical toxicology laboratories due to its transient presence in an evolving drug landscape and the complexity of biological samples.[1][2][3] This guide details three robust extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The protocols are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step instructions for plasma, urine, and whole blood. The causality behind experimental choices is explained, and each protocol is presented as a self-validating system, grounded in established bioanalytical principles and regulatory guidelines.[4][5]

Introduction: The Analytical Challenge of 2-Isopropylamino-3'-methoxyacetophenone

2-Isopropylamino-3'-methoxyacetophenone is an emerging synthetic cathinone, a class of novel psychoactive substances (NPS) designed to mimic the effects of controlled stimulants.[6] The rapid evolution and structural diversity of NPS create a formidable challenge for toxicology laboratories, which must constantly develop and validate new methods to keep pace.[1][7] The analysis of such compounds in biological matrices is complicated by low concentrations, potential metabolic alterations, and significant matrix interference.[2][8]

Effective sample preparation is the most critical step to ensure reliable and reproducible quantification by downstream analytical instruments like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[9][10] The goal of extraction is to isolate the target analyte from complex biological components—such as proteins, salts, and phospholipids—that can suppress instrument signals, shorten column life, and compromise data integrity.[11][12]

This guide provides foundational protocols for the extraction of 2-Isopropylamino-3'-methoxyacetophenone, based on established methods for analogous synthetic cathinones.[13][14] While no specific literature for this exact analyte exists, the principles outlined here serve as a robust starting point for method development and validation in accordance with regulatory standards.[15][16]

Analyte Chemical Properties (and its isomer 3'-Methoxyacetophenone):

  • Molecular Formula: C₁₂H₁₇NO₂[17]

  • Molecular Weight: 207.27 g/mol [17]

  • Structure: As a β-keto phenethylamine, it possesses basic properties due to the secondary amine group, making it suitable for pH-manipulated extraction techniques. Its methoxy group contributes to its moderate polarity.

Pre-Analytical Considerations: Ensuring Sample Integrity

The reliability of any analytical result begins with proper sample handling. Inconsistent pre-analytical procedures can be a significant source of error.

  • Sample Collection: Use appropriate collection tubes for the desired matrix. For plasma, K2-EDTA or sodium fluoride/potassium oxalate tubes are common. Sodium fluoride can help inhibit enzymatic degradation of some analytes.[13]

  • Storage: For short-term storage (24-48 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or, ideally, -80°C is crucial to maintain analyte stability.[13]

  • Thawing: Thaw samples completely and gently at room temperature or in a cool water bath. Ensure samples are thoroughly mixed by gentle inversion or vortexing before aliquoting to ensure homogeneity, as concentration gradients can form during freezing.

Method 1: Protein Precipitation (PPT)

Protein Precipitation is a rapid and straightforward technique primarily used for plasma and serum samples. It involves adding a water-miscible organic solvent or a strong acid to denature and precipitate proteins, which are then removed by centrifugation or filtration.[11][18]

Principle of Causality: Organic solvents like acetonitrile disrupt the hydration shell around proteins, exposing hydrophobic regions and causing them to aggregate and precipitate.[19][20] This method is effective for releasing protein-bound drugs into the supernatant for analysis.

Protocol: PPT for Human Plasma

Materials:

  • Human Plasma (K2-EDTA)

  • Acetonitrile (ACN), HPLC grade, chilled to ~4°C

  • Internal Standard (IS) solution (e.g., a deuterated analog of the analyte)

  • Microcentrifuge tubes (1.5 or 2 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Microcentrifuge capable of >10,000 x g

Step-by-Step Procedure:

  • Aliquoting: Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the working IS solution to each tube. This step is critical for correcting for variability in extraction efficiency and instrument response.

  • Precipitation: Add 300 µL of chilled acetonitrile to the tube. A solvent-to-sample ratio of 3:1 is a common starting point.[12] Adding the solvent forcefully helps initiate the precipitation process.

  • Mixing: Vortex vigorously for 30-60 seconds. Thorough mixing ensures complete protein denaturation and precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. This creates a tight pellet of precipitated protein, leaving a clear supernatant containing the analyte.

  • Supernatant Transfer: Carefully aspirate 200 µL of the clear supernatant and transfer it to a clean autosampler vial or 96-well plate. Avoid disturbing the protein pellet to prevent contamination of the final extract.

  • Analysis: Inject the supernatant directly into the LC-MS/MS system or evaporate and reconstitute in mobile phase if concentration is needed.

Data & Performance Comparison
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein denaturation and removalAnalyte partitioning between immiscible liquidsAnalyte retention on a solid sorbent
Selectivity LowModerate to HighHigh
Recovery High (typically >80%)[20]Moderate to High (60-100%)[13]High and Reproducible ( >85%)[14]
Matrix Effect High (Ion Suppression Risk)ModerateLow
Throughput HighModerateModerate to High (with automation)[21]
Cost LowLowHigh
Best For Rapid screening, high-concentration samplesCleaner extracts than PPT, good for forensicsLowest detection limits, bioequivalence studies

Method 2: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. By adjusting the pH of the aqueous phase, the charge state of the analyte can be manipulated to favor its partitioning into the organic phase.

Principle of Causality: 2-Isopropylamino-3'-methoxyacetophenone is a basic compound. By adjusting the sample pH to be at least 2 units above its pKa, the amine group will be deprotonated (neutral). This uncharged state makes the molecule more lipophilic, driving its extraction from the aqueous biological matrix into a non-polar organic solvent.

Protocol: LLE for Whole Blood

Materials:

  • Whole Blood (Sodium Fluoride/Potassium Oxalate)

  • Internal Standard (IS) solution

  • Ammonium Hydroxide (NH₄OH), 1M solution

  • Extraction Solvent: Methyl-tert-butyl ether (MTBE) or Ethyl Acetate[22]

  • Glass centrifuge tubes (10 mL) with PTFE-lined caps

  • Vortex mixer or rocker

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50:50 Methanol:Water)

Step-by-Step Procedure:

  • Aliquoting: Pipette 500 µL of whole blood into a glass centrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the working IS solution.

  • pH Adjustment: Add 500 µL of 1M NH₄OH to basify the sample (target pH > 10). Vortex briefly. This step neutralizes the analyte for efficient extraction.

  • Solvent Addition: Add 3 mL of MTBE to the tube.

  • Extraction: Cap the tube and mix on a rocker for 15 minutes or vortex for 2 minutes. Sustained, gentle mixing is preferred over vigorous vortexing to prevent emulsion formation.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes. Three distinct layers should be visible: the top organic layer, a middle protein/cell debris layer, and the bottom aqueous layer.

  • Organic Layer Transfer: Carefully transfer the top organic layer (MTBE) to a clean tube, avoiding the protein interface.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of reconstitution solvent. Vortex to ensure the analyte is fully dissolved.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

LLE Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_final Final Steps A 1. Aliquot 500 µL Whole Blood B 2. Add Internal Standard C 3. Add Buffer (1M NH₄OH) D 4. Add 3 mL MTBE C->D Basify & Extract E 5. Mix 15 min F 6. Centrifuge 3000 x g G 7. Transfer Organic Layer H 8. Evaporate Under N₂ G->H Isolate & Concentrate I 9. Reconstitute 100 µL J 10. Analyze by LC-MS/MS

Caption: Liquid-Liquid Extraction (LLE) workflow for whole blood.

Method 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent packed in a cartridge or well plate to isolate analytes from a liquid sample. Mixed-mode SPE, which utilizes both ion-exchange and reversed-phase retention mechanisms, is particularly effective for extracting basic drugs like synthetic cathinones from complex matrices like urine.[14][23]

Principle of Causality: A mixed-mode cation exchange sorbent (e.g., containing both C8 and sulfonic acid functional groups) allows for a dual retention mechanism. Under acidic conditions (Condition/Load), the analyte's primary or secondary amine is protonated (positively charged) and retained by the strong cation exchange sorbent. Hydrophobic interactions also occur between the analyte's carbon structure and the C8 chains. The subsequent wash steps remove neutral and acidic interferences, and a final elution with a basic organic solvent neutralizes the analyte and disrupts the hydrophobic interactions, releasing a clean, concentrated extract.

Protocol: Mixed-Mode SPE for Human Urine

Materials:

  • Human Urine

  • Internal Standard (IS) solution

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., 30 mg / 1 mL)

  • Phosphoric Acid (H₃PO₄) or Formic Acid

  • Methanol (MeOH), HPLC grade

  • Deionized Water

  • Elution Solvent: 5% Ammonium Hydroxide in Ethyl Acetate or MTBE

  • SPE Vacuum Manifold or Positive Pressure Processor

  • Collection tubes, evaporation system, and reconstitution solvent as in LLE.

Step-by-Step Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add 25 µL of IS and 500 µL of 100 mM phosphate buffer (pH 6.0). Vortex to mix. This step, often involving hydrolysis for glucuronidated metabolites, ensures the analyte is in a suitable state for extraction.

  • Condition: Condition the SPE cartridge with 1 mL of Methanol, followed by 1 mL of Deionized Water. This solvates the sorbent functional groups, preparing them for interaction with the sample. Do not let the sorbent go dry.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min). A slow loading rate ensures sufficient interaction time between the analyte and the sorbent for maximum retention.

  • Wash 1: Wash the cartridge with 1 mL of Deionized Water, followed by 1 mL of 0.1 M Acetic Acid. This removes polar, water-soluble interferences.

  • Wash 2: Wash with 1 mL of Methanol. This step removes less polar, non-basic interferences that may be retained by reversed-phase mechanisms. Dry the sorbent thoroughly under vacuum for 5-10 minutes. A dry sorbent is critical for efficient elution with an organic solvent.

  • Elute: Place clean collection tubes in the manifold. Elute the analyte with 1 mL of elution solvent (5% NH₄OH in Ethyl Acetate). The basic modifier neutralizes the analyte's charge, releasing it from the ion-exchange sorbent, while the organic solvent disrupts reversed-phase interactions.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.

SPE Workflow Diagram

SPE_Workflow A 1. Pre-treat Urine Sample (Spike IS, Buffer) C 3. Load Sample A->C B 2. Condition Cartridge (MeOH then H₂O) B->C Prepare Sorbent D 4. Wash 1 (Aqueous Wash) C->D Retain Analyte E 5. Wash 2 (Organic Wash & Dry) D->E Remove Interferences F 6. Elute Analyte (Basic Organic Solvent) E->F G 7. Evaporate & Reconstitute F->G Collect Clean Extract H 8. Analyze by LC-MS/MS G->H

Caption: Mixed-Mode Solid-Phase Extraction (SPE) workflow for urine.

Method Validation and Quality Control

It is imperative that any developed extraction protocol be fully validated according to established guidelines, such as those from the FDA or the International Council for Harmonisation (ICH).[4][5][24] Key validation parameters to assess include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other matrix components.

  • Accuracy and Precision: Assessed at multiple concentrations using quality control (QC) samples.

  • Recovery: The efficiency of the extraction process, determined by comparing the response of an analyte extracted from a matrix to the response of an unextracted standard.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte, which can cause suppression or enhancement.

  • Stability: Analyte stability in the biological matrix under various storage conditions (freeze-thaw, bench-top, long-term).[13]

Conclusion

The successful analysis of 2-Isopropylamino-3'-methoxyacetophenone in biological matrices hinges on a well-designed and validated sample preparation strategy. This guide offers three distinct, yet robust, protocols—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction. The choice of method depends on the specific requirements of the analysis, including the desired sensitivity, sample throughput, matrix complexity, and available resources. PPT offers speed for screening, LLE provides a cleaner extract, and SPE delivers the highest selectivity and concentration factor for trace-level quantification. Each protocol serves as a comprehensive starting point, and researchers are strongly encouraged to perform in-house optimization and full validation to ensure data of the highest quality and integrity.

References

  • Gheddar, L., & Pere-Vedrenne, C. (2017). Parallel artificial liquid membrane extraction of new psychoactive substances in plasma and whole blood. PubMed. Available at: [Link]

  • Labcorp. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Labcorp. Available at: [Link]

  • Karinen, R., Tuv, S. S., & Øiestad, E. L. (2021). Extraction of synthetic cathinones from biological samples: A systematic review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. Available at: [Link]

  • Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Norlab. Available at: [Link]

  • Pucci, V., et al. (2004). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. ResearchGate. Available at: [Link]

  • DeMartin, F., et al. (2013). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. Forensic Science International. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov. Available at: [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. Phenomenex. Available at: [Link]

  • Alsenedi, K. A., et al. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI. Available at: [Link]

  • National Institute of Justice. (2022). Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. NIJ. Available at: [Link]

  • Oxford Academic. (2023). Comprehensive toxicological screening of common drugs of abuse, new psychoactive substances and cannabinoids in blood using supported liquid extraction and liquid chromatography–quadrupole time-of-flight mass spectrometry. Oxford Academic. Available at: [Link]

  • Meyer, M. R., & Maurer, H. H. (2018). Bioanalytical Methods for New Psychoactive Substances. PubMed. Available at: [Link]

  • Pucci, V., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. PubMed. Available at: [Link]

  • ResearchGate. (2018). Bioanalytical Methods for New Psychoactive Substances. ResearchGate. Available at: [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. Available at: [Link]

  • Brazilian Journal of Analytical Chemistry. (2021). Analytical Challenges for Identification of New Psychoactive Substances. BrJAC. Available at: [Link]

  • González, J., et al. (2023). Development of a Dispersive Liquid-Liquid Microextraction for Synthetic Cathinones in Biological Fluids Based on Principles of Green Analytical Toxicology. PubMed. Available at: [Link]

  • Biotage. (2020). Extracting Novel Synthetic Cannabinoids Using Supported Liquid Extraction. Biotage. Available at: [Link]

  • de Souza, L. L., et al. (2024). Solvent-free parallel artificial liquid membrane extraction for drugs of abuse in plasma samples using LC-MS/MS. Talanta. Available at: [Link]

  • Wang, Y., et al. (2021). Simultaneous Determination of 16 Kinds of Synthetic Cathinones in Human Urine Using a Magnetic Nanoparticle Solid-Phase Extraction Combined with Gas Chromatography-Mass Spectrometry. MDPI. Available at: [Link]

  • Waters Corporation. (2013). Successful Sample Preparation Strategies for LC/MS/MS Analysis of Drugs in Complex Biological Matrices for Forensic Toxicology. ResearchGate. Available at: [Link]

  • MDPI. (2021). Selective Separation and Analysis of Catecholamines in Urine Based on Magnetic Solid Phase Extraction. MDPI. Available at: [Link]

  • González, N., et al. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Aurora Biomed. (2022). Automated SPE for Drugs of Abuse in Urine Sample. Aurora Biomed. Available at: [Link]

  • Skoog, D. A., et al. (n.d.). Selected Methods of Analysis. Cengage. Available at: [Link]

  • American Laboratory. (2008). Automation of Solid-Phase Extraction for Urinary Opiate Analysis. American Laboratory. Available at: [Link]

  • Medwin Publishers. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers. Available at: [Link]

  • United Nations Office on Drugs and Crime. (2020). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. UNODC. Available at: [Link]

Sources

Method

scale-up production methods for 2-Isopropylamino-3'-methoxyacetophenone

An Application Note and Protocol for the Scale-up Production of 2-Isopropylamino-3'-methoxyacetophenone Abstract This document provides a comprehensive guide for the scale-up production of 2-Isopropylamino-3'-methoxyacet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scale-up Production of 2-Isopropylamino-3'-methoxyacetophenone

Abstract

This document provides a comprehensive guide for the scale-up production of 2-Isopropylamino-3'-methoxyacetophenone, a key intermediate in pharmaceutical synthesis. The narrative focuses on a robust and scalable synthetic strategy centered around reductive amination. We will explore the underlying chemical principles, process optimization, safety protocols, and analytical controls necessary for transitioning from laboratory-scale synthesis to pilot and industrial-scale manufacturing. Detailed, field-tested protocols are provided to guide researchers and drug development professionals in achieving efficient, safe, and reproducible production.

Introduction: Strategic Importance and Scale-up Challenges

2-Isopropylamino-3'-methoxyacetophenone and its derivatives are valuable structural motifs in medicinal chemistry. The synthesis of such secondary amines is a cornerstone of many pharmaceutical manufacturing processes. While numerous methods exist for C-N bond formation, not all are amenable to large-scale production due to factors like cost, safety, and environmental impact.

The primary challenge in scaling up the synthesis of this target molecule lies in the key amination step. Traditional batch processes can be hindered by limitations in mixing, heat and mass transfer, and safety, especially when handling reactive intermediates.[1] This guide focuses on the direct reductive amination pathway, a widely used and highly effective method for producing amines from carbonyl compounds.[2] We will address the critical parameters that ensure a safe, efficient, and economically viable process.

Synthetic Strategy: The Reductive Amination Pathway

The most logical and industrially viable route to 2-Isopropylamino-3'-methoxyacetophenone is a one-pot reductive amination of 3'-methoxyacetophenone with isopropylamine. This reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the final secondary amine product.[2][3]

The choice of reducing agent is critical to the success and safety of the reaction on a large scale.[2] Two primary methods are considered:

  • Catalytic Hydrogenation: This is often the most economical and effective method for large-scale reactions.[2] It utilizes a catalyst (e.g., Palladium on Carbon) and hydrogen gas. It is an atom-economical and "green" option, but requires specialized high-pressure reactor systems and careful handling of flammable hydrogen gas.

  • Hydride Reducing Agents: Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are exceptionally useful for their mildness and selectivity.[2] They reduce the iminium ion intermediate much faster than the starting ketone, preventing the formation of alcohol side-products.[2][3] While more expensive than catalytic hydrogenation, they do not require high-pressure equipment, making the process technically more accessible.

This guide will focus on the use of sodium triacetoxyborohydride due to its broad applicability and less demanding equipment requirements, while also discussing considerations for a catalytic hydrogenation alternative.

cluster_reactants Starting Materials cluster_intermediate In-situ Intermediate cluster_reagents Reducing Agent cluster_product Final Product A 3'-Methoxyacetophenone I Imine/Iminium Ion A->I + Isopropylamine (Condensation) B Isopropylamine B->I P 2-Isopropylamino-3'-methoxyacetophenone I->P + NaBH(OAc)₃ (Reduction) R Sodium Triacetoxyborohydride (NaBH(OAc)₃) R->P

Figure 1: Synthetic pathway via direct reductive amination.

Process Chemistry and Scale-Up Considerations

Raw Material Sourcing and Specifications

The primary starting materials are 3'-methoxyacetophenone and isopropylamine.

MaterialCAS NumberKey SpecificationsSupplier Qualification Notes
3'-Methoxyacetophenone586-37-8Purity: >99.0% (GC), Appearance: Clear, colorless to pale yellow liquid.Sourced from suppliers with robust quality management systems. Consider routes like Friedel-Crafts acylation of anisole for backward integration.[4][5]
Isopropylamine75-31-0Purity: >99.5% (GC), Water content: <0.5%.Highly volatile and flammable. Ensure supplier provides appropriate safety data sheets (SDS) and transportation.
Sodium Triacetoxyborohydride56553-60-7Purity: >95.0% (Titration), Moisture sensitive.Must be handled under an inert atmosphere (Nitrogen or Argon). Procure in sealed, moisture-proof containers.
Dichloroethane (DCE)107-06-2Anhydrous grade, Water content: <50 ppm.Common solvent for this reaction. Other chlorinated solvents or THF can be evaluated.
Reaction Parameter Optimization

Optimizing reaction parameters is crucial for maximizing yield and minimizing impurities.

ParameterLaboratory Scale (10g)Pilot Scale (1kg)Rationale and E-E-A-T Insights
Stoichiometry 3'-Methoxyacetophenone: 1.0 eq1.0 eqThe ketone is the limiting reagent.
Isopropylamine: 1.2 - 1.5 eq1.1 - 1.3 eqA slight excess of the amine drives imine formation. A large excess can complicate work-up and is less economical at scale.
NaBH(OAc)₃: 1.2 - 1.5 eq1.1 - 1.3 eqAn excess of the reducing agent ensures complete conversion. The amount is reduced at scale to improve process mass intensity and reduce cost.
Solvent Dichloroethane (DCE)Dichloroethane (DCE)DCE is an excellent non-protic solvent for this reaction. Acetic acid (often 1-5 vol%) can be used as a catalyst to promote imine formation.[2]
Temperature 20-25°C (Room Temp)20-30°CThe reaction is typically run at ambient temperature. Monitoring for exotherms is critical during reagent addition at scale. A runaway reaction is a significant safety risk.[6]
Reaction Time 12 - 24 hours12 - 24 hoursMonitored by in-process control (IPC) using HPLC or TLC until <1% of the starting ketone remains.
Process Safety Management

Scaling up amination reactions requires a thorough understanding of potential thermal hazards.[6]

  • Exotherm Control: The addition of the hydride reagent can be exothermic. On a large scale, this addition must be done slowly and with efficient reactor cooling to maintain the target temperature. A reaction calorimetry study is highly recommended to understand the heat of reaction and ensure the cooling capacity of the pilot plant reactor is sufficient.[6]

  • Reagent Handling: Isopropylamine is volatile and flammable. Sodium triacetoxyborohydride is moisture-sensitive and can release hydrogen gas upon contact with protic solvents in the absence of a carbonyl substrate. All transfers should be conducted in a well-ventilated area under an inert atmosphere.

  • Work-up Quench: The reaction is quenched by carefully adding an aqueous solution (e.g., sodium bicarbonate). This must be done slowly as it can generate gas and heat.

Detailed Production Protocols

Laboratory Scale Protocol (100g Batch)

Equipment: 2L 3-neck round-bottom flask, mechanical stirrer, thermometer, nitrogen inlet, and addition funnel.

Procedure:

  • Charge the 2L flask with 3'-methoxyacetophenone (100 g, 0.666 mol) and dichloroethane (1 L).

  • Begin stirring under a nitrogen atmosphere and add isopropylamine (78.7 g, 1.33 mol, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for initial imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (212 g, 1.00 mol, 1.5 eq) over 1 hour. Maintain the internal temperature below 30°C using a water bath if necessary.

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • In-Process Control (IPC): Take a small aliquot, quench with NaHCO₃ solution, extract with ethyl acetate, and analyze by TLC or HPLC to confirm the consumption of the starting ketone.

  • Once the reaction is complete, slowly and carefully add 500 mL of saturated sodium bicarbonate solution to the stirred mixture to quench the excess hydride.

  • Stir for 1 hour, then transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with brine (2 x 250 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification: The crude oil can be purified by vacuum distillation or by crystallization of a salt (e.g., hydrochloride salt) to yield the final product.

Pilot Scale-Up Workflow

This workflow illustrates the logical progression from raw materials to the final, purified active pharmaceutical ingredient (API) intermediate.

RM Raw Material Staging & QC Reactor Reactor Charging (Ketone, Amine, Solvent) Under N₂ RM->Reactor Addition Controlled Addition of NaBH(OAc)₃ Reactor->Addition Reaction Reaction Monitoring (IPC by HPLC) Addition->Reaction Maintain T < 30°C Quench Aqueous Quench (NaHCO₃ soln) Reaction->Quench Reaction Complete Workup Phase Separation & Washes Quench->Workup Distill Solvent Stripping (Reduced Pressure) Workup->Distill Purify Purification (Vacuum Distillation or Crystallization) Distill->Purify Dry Product Drying (Vacuum Oven) Purify->Dry FP Final Product QC & Packaging Dry->FP

Figure 2: Pilot scale production workflow for 2-Isopropylamino-3'-methoxyacetophenone.

Analytical Quality Control

Rigorous analytical testing is essential to ensure product quality and batch-to-batch consistency.

TestMethodPurposeAcceptance Criteria
Identity ¹H NMR, ¹³C NMR, MSConfirms the chemical structure of the final product.Spectrum conforms to the reference standard.
Assay/Purity HPLC, GCQuantifies the product and detects impurities.Purity ≥ 99.0%
Residual Solvents GC-HeadspaceMeasures the amount of residual solvents from the process.Per ICH Q3C guidelines (e.g., DCE < 5 ppm).
Water Content Karl Fischer TitrationMeasures moisture content.≤ 0.2%

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reducing agent.2. Inactive (hydrolyzed) reducing agent.3. Low reaction temperature.1. Add an additional portion (0.1-0.2 eq) of NaBH(OAc)₃.2. Ensure NaBH(OAc)₃ was stored properly under dry conditions.3. Allow the reaction to proceed at a slightly higher temperature (25-30°C).
Formation of Alcohol Byproduct 1. Reducing agent is not selective.2. Water present in the reaction mixture.1. This is unlikely with NaBH(OAc)₃ but possible with other hydrides like NaBH₄. Confirm reagent identity.2. Use anhydrous solvents and reagents.
Difficult Phase Separation Emulsion formation during aqueous work-up.Add a small amount of brine to the separatory funnel to help break the emulsion.
Low Yield Mechanical losses during work-up, incomplete reaction, or side reactions.Review all transfer steps. Ensure reaction went to completion via IPC. Analyze crude material for byproducts to understand the loss pathway.

Conclusion

The scale-up synthesis of 2-Isopropylamino-3'-methoxyacetophenone via direct reductive amination is a robust and reliable method suitable for industrial production. Success hinges on careful control of reaction stoichiometry, temperature management during the addition of the hydride reagent, and rigorous in-process monitoring. By following the protocols and considering the safety and analytical checkpoints outlined in this guide, researchers and development professionals can efficiently and safely produce this valuable intermediate at scale. For further process intensification, exploring continuous flow chemistry could offer enhanced safety and efficiency.[1][7]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Reductive amination of amines using carboxylic acids exploiting the dual reactivity of phenylsilane. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Large-scale reductive amination and synthesis applications. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Sheldon, J., et al. (2018). Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. PMC. Available at: [Link]

  • Wang, D., et al. (2024). Flow Chemistry as an Enabling Technology for Process-Intensified Amination Reactions: A Decadal Review. MDPI. Available at: [Link]

  • Zubkov, V. A., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PMC. Available at: [Link]

  • Myers, A. (n.d.). Reductive Amination. Harvard University. Retrieved March 31, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved March 31, 2026, from [Link]

  • Mettler Toledo. (n.d.). Chemical Process Safety. Retrieved March 31, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Isopropylamino-3'-methoxyacetophenone Synthesis &amp; Purification

Welcome to the Technical Support Center for α -amino ketone derivatives. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 2-Isopropylamino-3'-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for α -amino ketone derivatives. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 2-Isopropylamino-3'-methoxyacetophenone (CAS 857724-35-7)[1].

While the isopropyl group provides critical steric shielding against the rapid dimerization (pyrazine formation) typically seen in primary α -amino ketones, this compound still presents a unique and challenging impurity profile during synthesis and storage[2]. This guide synthesizes field-proven methodologies to help you identify, resolve, and prevent these common impurities.

Part 1: Quantitative Impurity Profile

Before troubleshooting, it is critical to establish a baseline for your analytical chromatography. Below is a summarized quantitative profile of the most common impurities encountered in crude samples, assuming a standard synthesis route via the α -bromination of 3'-methoxyacetophenone[3] followed by nucleophilic substitution with isopropylamine.

ImpurityRRT (Relative Retention Time)Typical Area % (Crude)CausalityPrimary Resolution
3'-Methoxyacetophenone 0.851.0 - 5.0%Unreacted starting materialPrecursor QC / Biphasic extraction
2-Bromo-3'-methoxyacetophenone 1.152.0 - 8.0%Incomplete amination ( SN​2 lag)Amine scavenging protocol
Bis(3'-methoxyphenacyl)isopropylamine 1.450.5 - 3.0%Over-alkylation (tertiary amine)Kinetic control / Slow addition
α -Ketoamide degradants 0.60< 1.0%Auto-oxidation of the freebaseStorage as HCl salt under Argon

Part 2: Frequently Asked Questions & Troubleshooting Workflows

FAQ 1: Why is my final product contaminated with 2-bromo-3'-methoxyacetophenone, and how do I remove it?

The Causality: The conversion of 3'-methoxyacetophenone to the target α -amino ketone proceeds via a 2-bromo intermediate. Because isopropylamine is sterically bulky, the SN​2 nucleophilic substitution at the α -carbon is kinetically slower compared to reactions with unhindered amines. If the reaction is quenched prematurely, the lipophilic bromo-intermediate persists. Standard acid-base extractions often fail to remove it entirely because the bromo-ketone can become trapped in emulsion layers or co-precipitate with the product.

The Resolution: Amine Scavenging Protocol Instead of relying solely on physical partitioning, use a chemical scavenging step to alter the polarity of the impurity, creating a self-validating purification system.

Step-by-Step Methodology:

  • Sampling & Analysis: Pull a 50 μ L aliquot of the crude reaction mixture, quench in 1 mL acetonitrile, and analyze via HPLC.

  • Scavenging: If the 2-bromo intermediate exceeds 0.5% AUC, add a highly nucleophilic, water-soluble primary amine (e.g., ethanolamine, 0.2 equivalents relative to the starting material) directly to the crude organic mixture.

  • Incubation: Stir vigorously at room temperature for 45 minutes. The unhindered ethanolamine rapidly reacts with the residual bromo-ketone, forming a highly polar, water-soluble adduct.

  • Acidic Wash: Transfer to a separatory funnel. Add 1M HCl to adjust the aqueous phase to pH 2. Extract with Ethyl Acetate (EtOAc). Unreacted 3'-methoxyacetophenone partitions into the EtOAc layer, which is discarded.

  • Basification & Extraction: Adjust the aqueous layer to pH 10 using cold 2M NaOH. Extract with Dichloromethane (DCM). The target 2-isopropylamino-3'-methoxyacetophenone freebase partitions into the DCM, while the polar ethanolamine-adduct remains locked in the aqueous phase.

  • Validation: Evaporate the DCM under reduced pressure and confirm the removal of the RRT 1.15 peak via HPLC.

FAQ 2: I am detecting a late-eluting impurity (RRT 1.45). What is it and how is it formed?

The Causality: This is the bis-alkylated tertiary amine: bis(3'-methoxyphenacyl)isopropylamine. Even though the isopropyl group is bulky, the secondary amine product retains enough nucleophilicity to attack a second molecule of the 2-bromo-3'-methoxyacetophenone intermediate. This occurs if the local concentration of the bromo-ketone is too high relative to the isopropylamine during the reaction.

The Resolution: This must be resolved via kinetic control during synthesis. Ensure isopropylamine is present in a massive stoichiometric excess (typically 4 to 5 equivalents). Crucially, reverse the addition order : add the bromo-ketone solution dropwise to the chilled amine solution over 60 minutes, rather than adding the amine to the ketone.

FAQ 3: My isolated freebase oil darkens over time. How do I prevent degradation?

The Causality: α -amino ketones in their freebase form are highly susceptible to auto-oxidation. The lone pair on the nitrogen facilitates oxidative cleavage at the C-N bond, leading to α -ketoamides and highly conjugated, colored polymeric degradants[2].

The Resolution: HCl Salt Formation Protocol Conversion to the hydrochloride salt locks the nitrogen's lone pair, drastically increasing the activation energy required for oxidative degradation pathways. This is a standard industry practice for stabilizing N-isopropyl α -amino ketones[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified 2-isopropylamino-3'-methoxyacetophenone freebase oil in anhydrous diethyl ether (10 mL per gram of oil).

  • Atmospheric Control: Chill the solution to 0°C in an ice bath and purge the headspace with inert Argon gas.

  • Acidification: Slowly add a stoichiometric amount of 2M HCl in diethyl ether dropwise while stirring vigorously. (Avoid aqueous HCl to prevent hydrolysis).

  • Precipitation: Monitor the precipitation of the white, crystalline 2-isopropylamino-3'-methoxyacetophenone hydrochloride salt.

  • Isolation: Filter the crystals rapidly under a nitrogen blanket, wash with cold anhydrous ether, and dry under vacuum at 40°C to constant weight.

Part 3: Mechanistic & Workflow Visualizations

Below are the structural logic diagrams detailing the chemical pathways and the troubleshooting decision tree.

ImpurityPathway SM 3'-Methoxyacetophenone (Starting Material) Bromo 2-Bromo-3'-methoxyacetophenone (Intermediate) SM->Bromo Bromination Target 2-Isopropylamino-3'- methoxyacetophenone Bromo->Target Isopropylamine (S_N2) BisAlkyl Bis-alkylated Tertiary Amine (Impurity RRT 1.45) Target->BisAlkyl Excess Bromo-ketone (Over-alkylation) Degradant Oxidative Degradants (Color Bodies) Target->Degradant Auto-oxidation (Freebase form)

Mechanistic pathway of 2-isopropylamino-3'-methoxyacetophenone synthesis and impurity formation.

PurificationWorkflow Crude Crude Reaction Mixture HPLC HPLC Analysis (Check RRT 1.15) Crude->HPLC CheckBromo Is Bromo-ketone > 0.5%? HPLC->CheckBromo Scavenge Add Ethanolamine Scavenger (Stir 45 mins) CheckBromo->Scavenge Yes (Incomplete Amination) AcidBase Acid-Base Extraction (pH 2 discard org, pH 10 extract DCM) CheckBromo->AcidBase No (Proceed to Workup) Scavenge->AcidBase Salt HCl Salt Precipitation (Anhydrous Ether at 0°C) AcidBase->Salt Pure Pure HCl Salt (Stable for Storage) Salt->Pure

Decision-tree workflow for the purification and stabilization of the target alpha-amino ketone.

References

  • Synthesis of α-amino ketones, aldehydes and derivatives Organic Chemistry Portal[Link][2]

  • 3-Methoxyacetophenone | C9H10O2 | CID 11460 PubChem[Link][3]

  • CAS#: 857724-35-7 | 1-(3-methoxyphenyl)-2-(propan-2-ylamino)ethanone Chemsrc[Link][1]

Sources

Optimization

preventing oxidative degradation of 2-Isopropylamino-3'-methoxyacetophenone during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific vulnerabilities of 2-Isopropylamino-3'-methoxyacetophenone .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific vulnerabilities of 2-Isopropylamino-3'-methoxyacetophenone .

This compound belongs to a notoriously labile class of molecules: α -amino ketones . The proximity of an electron-withdrawing carbonyl group to an electron-donating secondary amine creates a highly activated methylene bridge. This structural motif acts as a thermodynamic sink, making the molecule exquisitely sensitive to aerobic auto-oxidation, pH-dependent dimerization, and photolytic degradation[1].

Below is the definitive guide to understanding the causality of these degradation pathways and implementing self-validating protocols to ensure the long-term integrity of your material.

Mechanistic Pathways of Degradation

To prevent degradation, we must first understand the chemical causality driving it. 2-Isopropylamino-3'-methoxyacetophenone degrades via two primary competing pathways:

  • Aerobic Auto-Oxidation: The α -methylene protons are highly acidic. In the presence of ambient oxygen and light, radical abstraction occurs, forming a hydroperoxide intermediate. This leads to oxidative cleavage, yielding 3-methoxybenzoic acid and corresponding amine fragments.

  • Nucleophilic Dimerization: In its free-base form, the unprotonated secondary amine is highly nucleophilic. Two molecules can spontaneously condense to form an N,N'-diisopropyl-dihydropyrazine derivative. Because the amine is secondary, full aromatization to a neutral pyrazine is blocked, leaving a highly reactive dihydropyrazine that rapidly oxidizes in air to form dark yellow/brown polymeric impurities[2][3].

DegradationPathways A 2-Isopropylamino-3'-methoxyacetophenone (Free Base) B Aerobic Auto-Oxidation (O2, UV Light) A->B C Nucleophilic Dimerization (Neutral/Basic pH) A->C D Hydroperoxide Intermediate & Oxidative Cleavage B->D E N,N'-Diisopropyl-dihydropyrazine (Reactive Intermediate) C->E F 3-Methoxybenzoic Acid + Amine Fragments D->F G Colored Polymeric Impurities (Yellow/Brown) E->G Air Oxidation

Fig 1. Competing oxidative and dimerization degradation pathways of the α -amino ketone.

Frequently Asked Questions (Troubleshooting)

Q1: My stored bulk powder has turned from white to a dark yellow/brown over the last month. What happened, and can I rescue it? A1: The color change is a hallmark of free-base dimerization followed by aerobic oxidation (see Fig 1). When stored as a free base at room temperature, the compound undergoes self-condensation. The resulting dihydropyrazines are highly conjugated and deeply colored[1][2]. Rescue: You cannot reverse this oxidation. You must purify the batch via flash chromatography (silica gel, DCM:MeOH gradient) or recrystallization, and immediately convert the purified free base to a stable salt form (see Protocol 1).

Q2: How does pH impact the stability of this compound in aqueous assay solutions? A2: Stability is strictly pH-dependent. In neutral to alkaline conditions (pH 7.0), the amine is unprotonated, triggering rapid nucleophilic dimerization and accelerating auto-oxidation. In acidic environments (pH 3.0 - 5.0), the amine is protonated, which completely suppresses its nucleophilicity and drastically reduces the electron density at the α -carbon, halting degradation[1]. Always prepare aqueous stock solutions in slightly acidic buffers (e.g., 0.1% Formic Acid or 10 mM Citrate buffer pH 4.0).

Q3: Are there specific antioxidants I should add to my storage buffers? A3: Yes. Because the auto-oxidation pathway is a radical-mediated process, adding a radical scavenger like BHT (Butylated hydroxytoluene) at 0.01% (w/v) to organic stock solutions is highly effective. If working in aqueous media, the addition of EDTA (1 mM) is recommended to chelate trace transition metals (like Cu 2+ or Fe 3+ ) that catalyze the generation of reactive oxygen species (ROS) from α -amino ketones[1].

Quantitative Stability Matrix

To guide your storage strategies, the following table summarizes the expected shelf-life of 2-Isopropylamino-3'-methoxyacetophenone under various conditions.

Chemical FormStorage TempAtmosphereLight ExposureExpected Shelf LifePrimary Degradant Profile
Free Base 25 °CAmbient AirLight< 1 WeekDihydropyrazines, Cleavage products
Free Base 4 °CAmbient AirDark1 - 2 MonthsDihydropyrazines
Free Base -20 °CArgonDark6 - 12 MonthsTrace oxidation
HCl Salt 25 °CAmbient AirDark> 12 MonthsStable (Trace hydrolysis)
HCl Salt -20 °CArgonDark> 3 Years None Detected

Self-Validating Experimental Protocols

To establish a trustworthy and reproducible handling system, implement the following two protocols. Protocol 1 stabilizes the molecule, while Protocol 2 validates your analytical methods to ensure you can accurately detect degradation if it occurs.

Protocol 1: Conversion to the Stable Hydrochloride (HCl) Salt

Causality: Protonating the secondary amine prevents it from acting as a nucleophile (halting dimerization) and deactivates the adjacent methylene group against radical oxidation.

  • Dissolution: Dissolve 1.0 g of purified 2-Isopropylamino-3'-methoxyacetophenone free base in 15 mL of anhydrous Methyl tert-butyl ether (MTBE) in a flame-dried round-bottom flask.

  • Inert Atmosphere: Purge the flask with Argon gas for 5 minutes and chill the solution to 0 °C using an ice bath.

  • Acidification: Under vigorous stirring, add 1.05 equivalents of 2.0 M HCl in diethyl ether dropwise over 10 minutes. A white precipitate will immediately begin to form.

  • Maturation: Allow the suspension to stir at 0 °C for an additional 30 minutes to ensure complete crystallization.

  • Isolation: Collect the white crystalline powder via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold anhydrous MTBE.

  • Drying & Storage: Dry the HCl salt under high vacuum (protect from light) for 4 hours. Transfer to an amber glass vial, backfill with Argon, seal with a PTFE-lined cap, and store at -20 °C.

Protocol 2: Forced Degradation & Stability-Indicating Assay (SIA)

Causality: Before using this compound in critical assays, you must prove that your HPLC/LC-MS method can successfully separate the parent API from its degradation products.

  • Sample Preparation: Prepare three separate 1.0 mg/mL solutions of the HCl salt in:

    • Condition A (Oxidative): 3% H 2​ O 2​ in water.

    • Condition B (Basic): 0.1 M NaOH.

    • Condition C (Acidic): 0.1 M HCl.

  • Stress Phase: Incubate all three vials at 60 °C for 24 hours in the dark.

  • Quenching: Neutralize Condition B with HCl, and Condition C with NaOH. Dilute all samples 1:10 with mobile phase (e.g., Water/Acetonitrile with 0.1% Formic acid).

  • Analysis: Inject onto an LC-MS system (C18 column). You must observe the parent mass ( m/z [M+H] + = 208.1) decreasing in Conditions A and B, accompanied by the appearance of early-eluting oxidative cleavage fragments and late-eluting dimeric masses.

ForcedDegradation Start Prepare 1 mg/mL HCl Salt Solutions Ox Oxidative Stress (3% H2O2) Start->Ox Base Alkaline Stress (0.1 M NaOH) Start->Base Acid Acidic Stress (0.1 M HCl) Start->Acid Incubate Incubate 60°C for 24 Hours Ox->Incubate Base->Incubate Acid->Incubate Analyze LC-MS Analysis (Peak Resolution) Incubate->Analyze

Fig 2. Workflow for the forced degradation study to validate stability-indicating analytical methods.

References

  • Aminoacetone - Grokipedia. Grokipedia. Available at: [Link]

  • Alternating Pyrazine Organic Semiconductor Polymers. Robert B. Login Consulting. Available at: [Link]

  • Study of the flavor volatiles in double-fried pork: Identification and analysis of their changes during frozen storage using headspace solid-phase microextraction and gas chromatography-mass spectrometry. Allied Academies. Available at:[Link]

Sources

Troubleshooting

optimizing LC-MS mobile phase for 2-Isopropylamino-3'-methoxyacetophenone detection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with developing robust LC-MS/MS methods for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with developing robust LC-MS/MS methods for 2-Isopropylamino-3'-methoxyacetophenone .

Because this compound is a basic secondary amine, it presents specific chromatographic and ionization challenges. This guide bypasses generic advice, focusing strictly on the mechanistic causality behind mobile phase selection, electrospray ionization (ESI) optimization, and self-validating experimental workflows.

Part 1: Chemical Profiling & Analytical Causality

The Analyte: 2-Isopropylamino-3'-methoxyacetophenone contains a secondary amine group (isopropylamino) attached to an acetophenone core. The Challenge: Secondary amines have a high pKa (typically 8.5–9.5). In standard reversed-phase liquid chromatography (RPLC), these positively charged basic analytes interact electrostatically with negatively charged, residual ionized silanols (Si-O⁻) on the silica stationary phase. This secondary interaction is the primary cause of severe peak tailing, retention time shifting, and poor resolution[1].

To achieve high sensitivity in positive electrospray ionization (ESI+) while maintaining sharp, symmetrical peaks, the mobile phase must be engineered to simultaneously protonate the analyte for gas-phase ionization and shield the stationary phase from electrostatic interactions.

Silanol_Mechanism Amine Protonated Analyte (R-NH2+-R') Tailing Electrostatic Interaction (Peak Tailing) Amine->Tailing Silanol Ionized Silanol (Si-O-) Silanol->Tailing FA Formic Acid (Low pH) Neutralizes to Si-OH FA->Silanol Inhibits Ammonium Ammonium Formate Cationic Shielding Ammonium->Tailing Blocks

Mechanism of secondary silanol interactions and mobile phase mitigation strategies.

Part 2: Troubleshooting Guides & FAQs

Q1: I am experiencing severe peak tailing for 2-Isopropylamino-3'-methoxyacetophenone on a standard C18 column. How do I fix this? A: The tailing is caused by the protonated secondary amine binding to residual silanols on the silica column[1]. To resolve this, you must alter the mobile phase to suppress this interaction. Add a volatile buffer, such as 5 mM Ammonium Formate , to your aqueous mobile phase alongside 0.1% Formic Acid. The ammonium cations (NH₄⁺) act as a cationic shield, competitively binding to the silanols and preventing the amine from interacting with the silica surface, thereby restoring peak symmetry[1]. Additionally, ensure you are using a highly endcapped or superficially porous column designed for basic compounds[2].

Q2: Should I use Trifluoroacetic Acid (TFA) to improve peak shape? A: No. While TFA is a strong ion-pairing agent that will yield perfectly symmetrical peaks for basic amines, it causes severe ion suppression in the mass spectrometer's ESI source. TFA strongly binds to the protonated amine in the droplet phase, preventing it from transitioning into the gas phase[3]. Stick to Formic Acid (FA) combined with Ammonium Formate, which provides the necessary ionic strength without compromising MS sensitivity[4].

Q3: Acetonitrile (ACN) vs. Methanol (MeOH): Which organic modifier is optimal for this compound? A: For basic acetophenone derivatives, Acetonitrile is generally preferred. ACN has a lower viscosity than MeOH, which reduces system backpressure and typically yields sharper chromatographic peaks[5]. Furthermore, ACN is an aprotic solvent, meaning it does not participate in hydrogen bonding with the amine, often leading to better elution profiles for basic drugs. However, if you face co-eluting matrix interferences, switching to MeOH can alter the selectivity (α) and resolve the peaks[6].

Q4: Can I use a high-pH mobile phase to neutralize the amine? A: Yes, but with caveats. Using a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) will deprotonate the secondary amine, rendering it neutral. This completely eliminates silanol-driven tailing and increases retention on the reversed-phase column[7]. However, because the compound is neutral in solution, your ESI+ ionization efficiency will drop, relying entirely on gas-phase protonation[7]. You must also use a specialized hybrid-silica column that can withstand pH > 8.

Part 3: Quantitative Data & Benchmarks

The following table summarizes the causal relationship between mobile phase modifiers, chromatographic performance, and MS sensitivity for basic amines like 2-Isopropylamino-3'-methoxyacetophenone.

Mobile Phase Modifier (Aqueous)Peak Asymmetry ( As​ )Relative ESI+ MS SignalSystem BackpressureAnalytical Conclusion
0.1% TFA 1.05 (Excellent)15%StandardUnacceptable due to severe ESI ion suppression.
0.1% Formic Acid (FA) only 1.65 (Poor)85%StandardUnacceptable peak tailing due to unshielded silanols.
0.1% FA + 5 mM Ammonium Formate 1.10 (Optimal)100% (Baseline)StandardOptimal balance of peak shape and MS sensitivity.
10 mM Ammonium Bicarbonate (pH 9.5) 1.02 (Excellent)60%StandardGood for retention, but sacrifices absolute MS sensitivity.

Part 4: Experimental Protocols & Self-Validating Workflows

To guarantee reproducibility, follow this self-validating protocol for mobile phase preparation and system suitability testing (SST).

Protocol: Optimized LC-MS/MS Method Setup

Objective: Achieve a Peak Asymmetry ( As​ ) between 0.9 and 1.2, and a Signal-to-Noise (S/N) ratio > 100 for a 10 ng/mL standard.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add 0.315 g of high-purity Ammonium Formate (yields 5 mM). Stir until dissolved. Add 1.0 mL of LC-MS grade Formic Acid (yields 0.1% v/v). Filter through a 0.2 µm PTFE membrane.

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v)[8]. Causality Check: Buffering both phases ensures the ionic strength remains constant across the gradient, preventing baseline drift and late-eluting peak tailing[1].

Step 2: Chromatographic Gradient Setup

  • Column: Endcapped C18 or Biphenyl (e.g., 2.1 x 50 mm, 1.7 µm particle size)[2].

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 4.1 min: Drop to 5% B

    • 4.1 - 6.0 min: Re-equilibrate at 5% B[2].

Step 3: Self-Validating System Suitability Test (SST)

  • Inject a blank (50:50 Water:Acetonitrile). Verify no carryover or ghost peaks at the expected retention time.

  • Inject a 10 ng/mL standard of 2-Isopropylamino-3'-methoxyacetophenone.

  • Validation Gates:

    • Gate 1: Is the Peak Asymmetry ( As​ ) ≤ 1.2? If yes, proceed. If no (>1.2), the silanols are active. Flush the column with 100% B for 30 minutes, or prepare fresh Ammonium Formate buffer.

    • Gate 2: Is the retention time stable (± 0.05 min across 3 injections)? If yes, the column is properly equilibrated[9].

LCMS_Workflow A 1. Compound Profiling (Basic Secondary Amine) B 2. Column Selection (Endcapped C18 / Biphenyl) A->B C 3. Mobile Phase Screening B->C D Low pH Strategy (0.1% FA + NH4 Formate) C->D E High pH Strategy (Ammonium Bicarbonate) C->E F 4. ESI+ MS/MS Tuning (Optimize MRM Transitions) D->F E->F G 5. Final Validated Method F->G

Strategic workflow for LC-MS method development of basic amine compounds.

References

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column chinacloudapi.cn
  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns mtc-usa.com
  • 4 Steps to Successful Compound Optimiz
  • Effect of pH on LC-MS Analysis of Amines w
  • LC and LC/MS Columns agilent.com
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics nih.gov
  • LC Troubleshooting—All of My Peaks are Tailing!
  • Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids sigmaaldrich.com
  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS chrom
  • Why it matters and how to get good peak shape lcms.cz

Sources

Optimization

overcoming low solubility of 2-Isopropylamino-3'-methoxyacetophenone in aqueous media

Welcome to the Technical Support Center for 2-Isopropylamino-3'-methoxyacetophenone . As a secondary amine featuring a highly lipophilic methoxyacetophenone core, this molecule presents a classic biopharmaceutical challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Isopropylamino-3'-methoxyacetophenone .

As a secondary amine featuring a highly lipophilic methoxyacetophenone core, this molecule presents a classic biopharmaceutical challenge: excellent membrane permeability but exceptionally poor aqueous solubility in its free base form.

This guide is engineered for researchers and formulation scientists. It bypasses superficial advice and dives directly into the physicochemical causality of your solubility issues, providing self-validating, field-proven protocols to keep your molecule in solution across both in vitro and in vivo applications.

MODULE 1: The First Line of Defense – Salt Formation & pH Adjustment

Q: Why does my 2-Isopropylamino-3'-methoxyacetophenone free base crash out of solution the moment I add it to physiological buffers (pH 7.4)?

A: This is a function of the molecule's ionization state. The secondary isopropylamino group has an estimated pKa of ~8.5 to 9.5. At pH 7.4, a significant equilibrium fraction of the molecule exists in its un-ionized (free base) form. The un-ionized methoxyacetophenone core is highly hydrophobic, drastically reducing the molecule's tolerance for the high dielectric constant of water. To resolve this, you must exploit the ionizable amine by forming a salt or lowering the formulation pH at least 2 units below the amine's pKa to ensure >99% protonation [1].

Protocol: In Situ Hydrochloride Salt Formation Causality: Converting the free base to an HCl salt introduces a highly polar ionic bond, drastically lowering the crystal lattice energy required for aqueous solvation.

  • Dissolution: Suspend 1.0 g of the free base in a minimal volume (approx. 5-10 mL) of anhydrous ethanol.

  • Acidification: Place the flask in an ice bath (0-5°C). Dropwise, add 1.05 molar equivalents of 1M HCl in diethyl ether under continuous magnetic stirring.

  • Precipitation: Stir for 30 minutes. The sudden drop in solvent polarity combined with the formation of the polar salt will force the HCl salt to precipitate as a crystalline solid.

  • Validation & Recovery: Filter the precipitate, wash with cold diethyl ether to remove unreacted free base, and dry under vacuum for 12 hours. Self-validation: The resulting powder should now dissolve rapidly in deionized water at >10 mg/mL.

MODULE 2: Co-Solvency & Dielectric Manipulation

Q: I need to dose this compound in a liquid vehicle for an in vitro cell assay, but salt formation is altering my assay's local pH. What is the optimal co-solvent system?

A: When pH adjustment is not viable, you must manipulate the solvent rather than the solute. Water has a highly structured hydrogen-bond network and a high dielectric constant (ε ≈ 80). By introducing water-miscible co-solvents, you disrupt this network and lower the overall polarity of the vehicle, accommodating the hydrophobic methoxy group [1]. A ternary system of Water/PEG 400/Ethanol is highly effective.

Quantitative Data: Recommended Co-Solvent Vehicles

Co-SolventDielectric Constant (ε)Max Recommended % (In Vitro)Max Recommended % (In Vivo)Mechanistic Role in Solubilization
Water 80.1N/AN/APrimary aqueous vehicle; highly polar.
DMSO 46.7≤ 1.0%≤ 5.0%Disrupts crystal lattice; excellent primary stock solvent.
Propylene Glycol 32.1≤ 2.0%≤ 20.0%Hydrogen bonding with the ketone/amine groups.
Ethanol 24.3≤ 2.0%≤ 10.0%Lowers vehicle polarity; acts as a wetting agent.
PEG 400 12.4≤ 5.0%≤ 30.0%Steric stabilization; drastically reduces bulk dielectric constant.

MODULE 3: Cyclodextrin Inclusion Complexation

Q: My in vivo pharmacokinetic (PK) data shows poor bioavailability due to precipitation in the GI tract. How can I prevent this without permanently altering the API?

A: You should encapsulate the hydrophobic methoxyacetophenone core using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). HP-β-CD features a lipophilic inner cavity (which sequesters the aromatic ring) and a hydrophilic exterior (which hydrogen-bonds with water). This creates a temporary "molecular shield" that prevents GI precipitation. The complex exists in dynamic equilibrium, allowing the free drug to partition into the lipophilic intestinal membrane for absorption [2].

CD_Workflow A Prepare HP-β-CD Aqueous Solution C Dropwise Addition (Stirring at 40°C) A->C B Dissolve API in Methanol B->C D Solvent Evaporation (Rotary Evaporator) C->D E Lyophilization (Freeze Drying) D->E F Solid Inclusion Complex E->F

Fig 1: Step-by-step workflow for HP-β-CD inclusion complexation via co-evaporation.

Protocol: Co-Evaporation Method for HP-β-CD Complexation Causality: Methanol ensures the API is fully monomeric before encountering the cyclodextrin cavity, preventing the encapsulation of drug aggregates [3].

  • Preparation: Dissolve HP-β-CD in purified water at room temperature to create a 20% w/v solution.

  • API Dissolution: Dissolve 2-Isopropylamino-3'-methoxyacetophenone in a minimal volume of methanol. Calculate amounts to achieve a 1:1 molar ratio with the HP-β-CD.

  • Complexation: Add the methanolic API solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 40°C.

  • Equilibration: Seal the vessel and stir for 24 hours. Causality: Complexation is a non-covalent, diffusion-driven process; 24 hours ensures thermodynamic equilibrium.

  • Evaporation: Remove the methanol using a rotary evaporator under reduced pressure at 45°C.

  • Lyophilization: Freeze the remaining clear aqueous solution at -80°C and lyophilize for 48 hours.

  • Validation: Reconstitute the resulting powder in water. A clear solution without visible particulates confirms successful complexation.

MODULE 4: Troubleshooting "Solvent Crashing"

Q: I prepared a stock solution in 100% DMSO, but it turns cloudy the exact moment I pipette it into my cell culture media. What is happening?

A: This is a classic "solvent crash." When the DMSO stock is introduced into the aqueous media, the DMSO rapidly diffuses into the bulk water. Because the diffusion rate of DMSO is faster than the dispersion rate of the lipophilic API, the local concentration of the API instantly exceeds its intrinsic aqueous solubility. This leads to rapid nucleation and precipitation.

The Fix:

  • The "Slow Drip" Technique: Do not inject the DMSO stock directly into the static media. Instead, create a vortex in the media and add the DMSO stock dropwise directly into the center of the vortex.

  • Transitional Gradients: Pre-dilute your DMSO stock 1:1 with PEG 400 before adding it to the aqueous media. PEG 400 diffuses slower than DMSO, providing a steric buffer that prevents rapid API nucleation.

DecisionTree A 2-Isopropylamino-3'-methoxyacetophenone (Low Aqueous Solubility) B Target Application? A->B C In Vitro / Cell Assays B->C Liquid Media D In Vivo / Oral Dosing B->D Solid/Liquid Dose E Co-Solvency System (DMSO / PEG400) C->E F Salt Formation (HCl / Mesylate) D->F 1st Line G Inclusion Complexation (HP-β-CD) D->G 2nd Line

Fig 2: Decision matrix for selecting the appropriate solubility enhancement technique.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.[Link]

  • Loftsson, T., Fridhriksdottir, H., Olafsdottir, B. J., & Gudhmundsson, O. (1991). Solubilization and stabilization of drugs through cyclodextrin complexation. Acta Pharmaceutica Nordica, 3(4), 215-217.[Link]

  • Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex. Drug Discovery Today, 21(2), 356-362.[Link]

Troubleshooting

reducing unwanted side reactions in 2-Isopropylamino-3'-methoxyacetophenone preparation

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Isopropylamino-3'-methoxyacetophenone. Here, we address common challenges and side re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Isopropylamino-3'-methoxyacetophenone. Here, we address common challenges and side reactions encountered during its preparation, providing in-depth troubleshooting advice and frequently asked questions to enhance yield, purity, and process control.

Introduction: Navigating the Synthesis of an α-Amino Ketone

The preparation of 2-Isopropylamino-3'-methoxyacetophenone, a key building block for various pharmaceutical compounds, primarily follows two synthetic routes: the amination of an α-halo-3'-methoxyacetophenone intermediate, or the direct reductive amination of 3'-methoxyacetophenone. While seemingly straightforward, both pathways are susceptible to side reactions that can complicate purification and reduce yields. This guide provides a systematic approach to identifying and mitigating these common issues.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter in your experiments.

Route 1: α-Halogenation followed by Nucleophilic Substitution

This two-step process first involves the α-bromination or α-chlorination of 3'-methoxyacetophenone to form an α-halo intermediate, which is then reacted with isopropylamine.

Likely Cause: Over-alkylation leading to a tertiary amine.

This is one of the most common side reactions. The desired product, 2-Isopropylamino-3'-methoxyacetophenone, is a secondary amine and can act as a nucleophile, reacting with another molecule of the α-halo-3'-methoxyacetophenone intermediate. This results in the formation of a tertiary amine byproduct.

Mechanism of Over-alkylation:

alpha_halo 2-Bromo-3'-methoxy- acetophenone product Desired Secondary Amine (2-Isopropylamino-3'- methoxyacetophenone) alpha_halo->product Nucleophilic Substitution (Desired) tertiary_amine Tertiary Amine Byproduct alpha_halo->tertiary_amine isopropylamine Isopropylamine isopropylamine->product product->tertiary_amine Nucleophilic Attack (Side Reaction)

Caption: Desired vs. undesired reaction pathways.

Mitigation Strategies:

  • Stoichiometry Control: The most effective way to minimize over-alkylation is to use a significant excess of isopropylamine (typically 3-5 equivalents). This increases the probability that the α-halo ketone will react with the primary amine rather than the secondary amine product.

  • Slow Addition of the α-Halo Ketone: Adding the α-halo-3'-methoxyacetophenone solution dropwise to the solution of isopropylamine at a low temperature (0-5 °C) helps to maintain a low concentration of the electrophile, further favoring the desired reaction.

  • Choice of Base: A non-nucleophilic, sterically hindered base can be used to scavenge the HBr or HCl formed during the reaction without competing with the isopropylamine. However, an excess of the amine nucleophile often serves this purpose.

Recommended Protocol for Minimizing Over-alkylation:

ParameterRecommendationRationale
Stoichiometry Isopropylamine: 3-5 equivalentsα-Bromo-3'-methoxyacetophenone: 1 equivalentA large excess of the primary amine outcompetes the secondary amine product for the electrophile.[1]
Temperature Initial addition at 0-5 °C, then allow to slowly warm to room temperature.Controls the reaction rate and minimizes side reactions.
Solvent Aprotic solvents like Tetrahydrofuran (THF) or Acetonitrile (MeCN).Solubilizes the reactants and does not participate in the reaction.
Addition Method Add the α-bromo ketone solution dropwise to the stirred isopropylamine solution over 1-2 hours.Maintains a low concentration of the electrophile, favoring the primary reaction pathway.[1]

Likely Cause: Favorskii Rearrangement.

Under basic conditions, α-halo ketones can undergo a Favorskii rearrangement to form a carboxylic acid derivative (in this case, an amide)[2][3][4][5]. The use of a strong, sterically unhindered base can promote this side reaction.

Mechanism of Favorskii Rearrangement:

cluster_favorskii Favorskii Rearrangement Pathway alpha_halo 2-Bromo-3'-methoxy- acetophenone enolate Enolate Intermediate alpha_halo->enolate Base (e.g., RO⁻) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 amide Isomeric Amide Byproduct cyclopropanone->amide Nucleophilic attack by Isopropylamine

Caption: Favorskii rearrangement side reaction.

Mitigation Strategies:

  • Avoid Strong, Hard Bases: Do not use strong bases like sodium hydroxide or alkoxides if possible. Isopropylamine itself is basic enough to drive the reaction and scavenge the resulting acid.

  • Use of a Non-Nucleophilic Base: If an additional base is required, use a bulky, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.

  • Temperature Control: Running the reaction at lower temperatures can help to disfavor the rearrangement pathway.

Route 2: Reductive Amination

This one-pot method involves the reaction of 3'-methoxyacetophenone with isopropylamine in the presence of a reducing agent.

Likely Cause: Reduction of the starting ketone.

The reducing agent is reducing the carbonyl group of 3'-methoxyacetophenone to an alcohol before it can form an imine with isopropylamine. This is a common issue when using strong reducing agents.

Mechanism of Ketone Reduction:

ketone 3'-Methoxyacetophenone alcohol 1-(3-methoxyphenyl)ethanol (Byproduct) ketone->alcohol Direct Reduction (Side Reaction) imine Imine Intermediate ketone->imine Imine Formation (Desired) reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->alcohol product Desired Secondary Amine reducing_agent->product imine->product Reduction isopropylamine Isopropylamine isopropylamine->imine

Caption: Competing reduction pathways.

Mitigation Strategies:

  • Choice of Reducing Agent: Use a milder, more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is an excellent choice for this purpose[6][7]. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic[7].

  • Stepwise Procedure: First, form the imine by mixing 3'-methoxyacetophenone and isopropylamine, often with a dehydrating agent like molecular sieves or under conditions that remove water (e.g., Dean-Stark apparatus). Once imine formation is complete (as monitored by TLC or GC), then add the reducing agent.

  • pH Control: The rate of imine formation is often pH-dependent. The addition of a catalytic amount of acetic acid can accelerate imine formation, thus favoring the desired reaction pathway before the ketone is reduced[8].

Recommended Protocol for Selective Reductive Amination:

ParameterRecommendationRationale
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents)Mild and selective for iminium ions over ketones, reducing the formation of the alcohol byproduct.[6][7]
Solvent Dichloromethane (DCM) or 1,2-dichloroethane (DCE). Ethyl acetate is a greener alternative.[9]Aprotic solvents are generally preferred for reactions with STAB.
Catalyst Catalytic amount of acetic acid (e.g., 0.1 equivalents).Catalyzes the formation of the iminium ion, which is the species that is reduced.[8]
Procedure Stir the ketone, amine, and acetic acid for 20-30 minutes at room temperature before the portion-wise addition of NaBH(OAc)₃.Allows for the formation of the imine/iminium ion intermediate before the introduction of the reducing agent.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the α-bromination of 3'-methoxyacetophenone?

A common method involves using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as ethyl acetate or chloroform, often with a radical initiator like AIBN or light, or under acidic conditions[10][11]. It is crucial to control the stoichiometry to avoid di-bromination.

Q2: My final product is an oil and difficult to purify by crystallization. What are some effective purification strategies?

If direct crystallization of the free base is challenging, consider the following:

  • Salt Formation: Convert the product to its hydrochloride or another suitable salt. These are often crystalline and can be purified by recrystallization from solvents like ethanol or isopropanol.

  • Column Chromatography: Purification by flash chromatography on silica gel is a standard method. A gradient elution with a hexane/ethyl acetate system, often with a small percentage of triethylamine to prevent tailing, is a good starting point.

  • Acid-Base Extraction: An aqueous workup involving extraction into a dilute acid (e.g., 1M HCl), washing the aqueous layer with an organic solvent (like ether or ethyl acetate) to remove non-basic impurities, followed by basification of the aqueous layer (e.g., with NaOH or NaHCO₃) and extraction of the free base product back into an organic solvent can be very effective.

Q3: How can I monitor the progress of my reaction?

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the consumption of the starting material and the formation of the product. Staining with potassium permanganate or ninhydrin can help visualize the amine product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more detailed analysis, GC-MS can be used to identify the starting materials, product, and any byproducts by their retention times and mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, performing a quick workup, and analyzing it by ¹H NMR can provide a clear picture of the reaction progress.

Q4: Are there any stability concerns with the final product, 2-Isopropylamino-3'-methoxyacetophenone?

Like many α-amino ketones, the product can be susceptible to dimerization or degradation over time, especially if exposed to air and light. Storage as a hydrochloride salt significantly improves its stability. It is recommended to store the compound under an inert atmosphere (nitrogen or argon) at a low temperature.

References

  • Chemist Wizards. (2026, March). Favorskii Rearrangement.
  • Sinha, H.N. Organic Chemistry Rearrangement. Dr. H.N. Sinha Arts & Commerce College.
  • Favorskii Rearrangement. SynArchive.
  • Kende, A. S. (1960). The Favorskii Rearrangement of Haloketones. Organic Reactions, 11, 261-308.
  • Prakash, O., & Sharma, V. (2012). Favorskii Rearrangement. In Name Reactions in Organic Synthesis (pp. 178-181). Cambridge University Press.
  • BenchChem. (2025). Technical Support Center: Side Reactions in 2-(Isopropylamino)ethanol Heterocyclic Synthesis.
  • BenchChem. (2025).
  • Hudlicky, T., & Reed, J. W. (2007). Preparation and Reactivity of Versatile α-Amino Ketones. The Journal of Organic Chemistry, 72(4), 1185–1195.
  • Google Patents. (2016). A kind of preparation method of 2 bromine 3 ' methoxyacetophenones (CN106242957A).
  • Matier, C. D., Schwaben, J., Peters, J. C., & Fu, G. C. (2017). Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. Journal of the American Chemical Society, 139(48), 17707–17710.
  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/Chempros.
  • Kanto Chemical Co., Inc.
  • Organic Chemistry Portal.
  • BenchChem. (2025). Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride.
  • Li, G., et al. (2020). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable.

Sources

Optimization

troubleshooting poor peak shape of 2-Isopropylamino-3'-methoxyacetophenone in chromatography

Technical Support Center: Troubleshooting Peak Tailing of 2-Isopropylamino-3'-methoxyacetophenone Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with basic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Peak Tailing of 2-Isopropylamino-3'-methoxyacetophenone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with basic aliphatic amines in reversed-phase liquid chromatography (RP-HPLC). 2-Isopropylamino-3'-methoxyacetophenone contains a secondary amine group (isopropylamino) and a methoxyacetophenone moiety. The secondary amine is highly basic (pKa ~9.5), meaning it remains protonated and positively charged under standard acidic or neutral mobile phase conditions. This positive charge acts as a magnet for negatively charged, ionized silanol groups (Si-O⁻) on the silica stationary phase, leading to mixed-mode retention, severe peak tailing, and loss of resolution.

Mechanistic Insights

To solve a chromatographic issue, we must first understand the physics at the column level. The diagram below illustrates the dual-retention mechanism causing the peak distortion.

SilanolInteraction cluster_0 Stationary Phase (Silica Support) Silanol Ionized Silanol (Si-O⁻) C18 C18 Ligand (Hydrophobic) Analyte 2-Isopropylamino-3'-methoxyacetophenone (Protonated Amine: R2NH2⁺) Analyte->Silanol Secondary Retention (Ion-Exchange / Tailing) Analyte->C18 Primary Retention (Hydrophobic Partitioning)

Mechanism of peak tailing: Dual retention via hydrophobic and secondary ion-exchange interactions.

Troubleshooting Q&A

Q1: Why does 2-Isopropylamino-3'-methoxyacetophenone tail so badly on my standard C18 column? A1: Peak tailing for basic compounds is primarily driven by secondary interactions [2]. While the hydrophobic moiety of the molecule interacts with the C18 ligands (the intended mechanism), the protonated secondary amine undergoes an ion-exchange interaction with residual, unbonded silanol groups on the silica surface[1]. At mid-pH levels (pH 4–8), these silanols are deprotonated (Si-O⁻), creating a strong electrostatic attraction that delays the elution of a fraction of the analyte molecules, stretching the trailing edge of the peak [4].

Q2: How can I manipulate the mobile phase pH to fix this? A2: You have two thermodynamically sound approaches:

  • Low pH (pH < 3.0): By lowering the pH below the pKa of the silanol groups (typically pKa ~3.5–4.5), you protonate them back to their neutral state (Si-OH). This neutralizes the ion-exchange sites, forcing the analyte to rely solely on hydrophobic retention [2].

  • High pH (pH > 10.5): By raising the pH at least 1 unit above the pKa of the secondary amine (pKa ~9.5), you deprotonate the analyte, rendering it neutral. A neutral amine cannot undergo ion-exchange with the silanols. Note: This requires a high-pH stable column (e.g., hybrid silica or polymer-based) [4].

Q3: If my method is locked at pH 6.0, what additives can I use? A3: If pH adjustment is restricted, you can introduce a silanol-masking agent, or "competing base," such as Triethylamine (TEA)[1]. TEA is a small, highly basic molecule that aggressively binds to the ionized silanols, effectively blocking 2-Isopropylamino-3'-methoxyacetophenone from accessing those active sites [3]. Typically, 10–20 mM TEA is sufficient, though it may reduce column lifetime due to accelerated hydrolysis of the stationary phase [1].

Q4: Are there specific column chemistries better suited for this molecule? A4: Yes. Older "Type A" silica columns have high metal content, which increases silanol acidity and exacerbates tailing [1]. Always use high-purity "Type B" silica. Furthermore, utilizing polar-embedded phases (e.g., amide or ether linkages near the silica surface) creates a localized hydration layer that shields the basic amine from residual silanols [2].

Troubleshooting Workflow

TroubleshootingWorkflow Start Poor Peak Shape (Asymmetry > 1.5) CheckPH 1. Optimize Mobile Phase pH Start->CheckPH LowPH Adjust to pH 2.5 (Protonate Silanols) CheckPH->LowPH Acidic Method HighPH Adjust to pH 10.5 (Deprotonate Amine) CheckPH->HighPH Basic Method AddTEA 2. Add Competing Base (e.g., 10mM TEA) LowPH->AddTEA If tailing persists Success Symmetrical Peak (Asymmetry ≤ 1.2) LowPH->Success Resolved CheckCol 3. Upgrade Column Chemistry (Type B or Polar-Embedded) HighPH->CheckCol Ensure column stability AddTEA->CheckCol If LC-MS compatibility needed CheckCol->Success

Systematic workflow for troubleshooting secondary amine peak tailing in RP-HPLC.

Experimental Protocols

To ensure a self-validating system, use the following step-by-step methodologies. A method is considered valid when the USP Tailing Factor ( Tf​ ) is ≤1.5 and Theoretical Plates ( N ) are ≥10,000 .

Protocol A: Low-pH Silanol Suppression (Recommended for LC-MS/UV) Causality: Low pH neutralizes the stationary phase, preventing electrostatic retention.

  • Prepare Aqueous Phase: Dissolve 20 mM Potassium Phosphate (for UV) or 10 mM Ammonium Formate (for LC-MS) in HPLC-grade water.

  • Adjust pH: Titrate with Phosphoric Acid (or Formic Acid) until the pH reaches exactly 2.5. Verify with a calibrated pH meter.

  • Prepare Organic Phase: Use 100% HPLC-grade Acetonitrile.

  • Column Selection: Install a fully endcapped, Type B silica C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • Equilibration: Flush the column with 50:50 Aqueous/Organic at 1.0 mL/min for 20 column volumes to ensure complete protonation of the silica bed.

  • Injection: Inject 5 µL of 2-Isopropylamino-3'-methoxyacetophenone (prepared in the initial mobile phase to prevent solvent-mismatch broadening).

  • System Suitability: Calculate Tf​ at 5% peak height. If Tf​>1.5 , proceed to Protocol B.

Protocol B: Competing Base Addition (For legacy methods restricted to mid-pH) Causality: TEA acts as a sacrificial base, saturating active silanols [3].

  • Prepare Buffer: Prepare a 20 mM Potassium Phosphate buffer.

  • Add Modifier: Add 0.1% (v/v) Triethylamine (TEA) to the aqueous buffer [1].

  • Adjust pH: Titrate with Phosphoric acid back to the method's required pH (e.g., pH 6.0).

  • Equilibration: Flush the column for at least 30 column volumes. Note: TEA requires extensive equilibration time to fully coat the stationary phase.

  • Run Sample: Inject the standard and monitor peak symmetry.

Data Presentation: Impact of Chromatographic Conditions

The following table summarizes the expected quantitative improvements when applying the above troubleshooting steps to 2-Isopropylamino-3'-methoxyacetophenone.

Chromatographic ConditionPrimary Mechanism at PlayUSP Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution / Outcome
Standard C18, pH 6.5 Severe Ion-Exchange (Si-O⁻ + Amine⁺)2.8 - 3.5< 4,000Poor sensitivity, co-elution risks
Standard C18, pH 2.5 Silanol Protonation (Si-OH)1.3 - 1.5~ 12,000Acceptable, minor residual tailing
Standard C18, pH 6.5 + 0.1% TEA Silanol Masking by TEA1.1 - 1.3~ 14,000Excellent shape, but LC-MS incompatible
Polar-Embedded C18, pH 2.5 Hydration Shielding + Protonation1.0 - 1.1> 18,000Optimal symmetry and efficiency
Hybrid C18, pH 10.5 Analyte Deprotonation (Neutral Amine)1.0 - 1.1> 18,000Optimal, requires high-pH stable column

By systematically controlling the ionization state of both your analyte and the stationary phase, you can transform a distorted, tailing peak into a sharp, quantifiable signal.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Blog. [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Knowledge Center. [Link]

  • Gholizadeh-Hashjin, A., Hamishehkar, H., & Monajjemzadeh, F. "Problem-solving approach for salbutamol analysis by HPLC during pharmaceutical assay." Analytical Science and Technology, 35(5), 189-196. [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Chromatography Articles. [Link]

Troubleshooting

addressing thermal instability of 2-Isopropylamino-3'-methoxyacetophenone during GC-MS

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific analytical challenges associated with 2-Isopropylamino-3'-metho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific analytical challenges associated with 2-Isopropylamino-3'-methoxyacetophenone.

This compound belongs to the synthetic cathinone class—a group of β -keto amphetamine analogues notorious for their thermal instability. The presence of both a ketone moiety and a secondary amine makes this molecule highly susceptible to in-situ degradation during Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure robust, reproducible quantification.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak tailing, multiple unexpected chromatographic peaks, and poor sensitivity for 2-Isopropylamino-3'-methoxyacetophenone? Causality: You are observing in-situ thermal degradation. Synthetic cathinones undergo oxidative decomposition in the hot GC injection port[1]. The high temperatures (typically >250°C) combined with active sites in the glass liner catalyze a loss of hydrogen (-2H loss), leading to the breakdown of the β -keto amine structure[1]. Furthermore, the molecule can undergo keto-enol tautomerization; while the enol form is usually thermodynamically unstable, the high heat and active silanol groups in the inlet shift the equilibrium, causing unpredictable fragmentation and peak tailing.

Q2: To prevent degradation, should I use silylation (e.g., BSTFA) or acylation (e.g., PFPA) for derivatization? Causality: Acylation using Pentafluoropropionic Anhydride (PFPA) is the superior choice. 2-Isopropylamino-3'-methoxyacetophenone contains a secondary amine (the isopropylamino group) with an active hydrogen. While silylation reagents like BSTFA are common, they are highly moisture-sensitive and often yield lower derivatization efficiencies for bulky secondary amines[2]. Acylation with PFPA replaces the polar N-H group with a less polar, highly stable fluoroacyl group[3]. This not only prevents thermal breakdown but also introduces fluorine atoms, which drive characteristic high mass-to-charge ratio ( m/z ) fragments, dramatically increasing the Signal-to-Noise (S/N) ratio and specificity of your mass spectra[3].

Q3: If I must run the sample in its native (underivatized) form, how can I optimize my GC-MS hardware to minimize degradation? Causality: If derivatization is impossible, you must manipulate the thermodynamics and kinetics of the inlet.

  • Thermodynamics: Lower the injection port temperature from the standard 250°C to 200°C. This reduces the thermal energy available for oxidative decomposition.

  • Kinetics (Residence Time): Increase the split ratio (e.g., 50:1) or use a pulsed splitless injection. Faster transfer of the analyte onto the column minimizes the time the molecule spends in the harsh inlet environment[1].

  • Active Sites: Use an ultra-inert, deactivated glass liner. Remove glass wool entirely, as the high surface area of the wool acts as a catalytic bed for the degradation of the β -keto amine.

Part 2: Quantitative Data & Parameter Comparison

The following table summarizes the expected chromatographic and mass spectrometric performance of 2-Isopropylamino-3'-methoxyacetophenone under different analytical conditions.

Analytical ConditionInlet Temp (°C)Peak Shape / Tailing FactorPrimary m/z FragmentsSignal-to-Noise (S/N)Thermal Stability
Native (Standard GC) 250°CSevere Tailing (>2.5)Low mass, non-specific< 50:1Poor (Multiple degradation peaks)
Native (Optimized GC) 200°CModerate Tailing (1.5 - 2.0)Low mass, non-specific~ 150:1Moderate (Reduced -2H loss)
PFPA Derivatized 250°CSharp, Symmetrical (1.0)High mass, fluorinated> 1000:1Excellent (Intact elution)

Part 3: Self-Validating Experimental Protocol

Workflow: PFPA Derivatization of 2-Isopropylamino-3'-methoxyacetophenone This protocol utilizes acylation to protect the secondary amine, ensuring thermal stability. The protocol is self-validating; the visual cue of the solvent evaporation rate serves as a checkpoint for derivative integrity.

Materials Required:

  • Pentafluoropropionic Anhydride (PFPA) (≥99% purity)[4]

  • Ethyl Acetate (LC-MS grade)[3]

  • Dichloromethane (DCM)[4]

  • Dry Nitrogen gas

Step-by-Step Methodology:

  • Sample Preparation: Transfer the extracted sample or standard into a 2 mL glass autosampler vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 37°C. Causality: PFPA is highly reactive with water. Any residual moisture will hydrolyze the anhydride, halting the acylation of the amine[3].

  • Reconstitution: Add 50 μ L of Ethyl Acetate to the dried residue to redissolve the analyte[3].

  • Derivatization: Add 50 μ L of PFPA to the vial. Cap tightly with a PTFE-lined septum and vortex for 15 seconds[4].

  • Incubation: Place the vial in a heating block set to 55°C for 20 minutes[4]. Causality: This specific temperature provides sufficient activation energy for the bulky isopropyl group to undergo acylation without causing thermal breakdown of the solvent.

  • Evaporation (Validation Checkpoint): Remove the vial and allow it to cool to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen. CRITICAL: Stop the evaporation immediately once the vial is dry. Self-Validation: The PFPA-derivatized analyte is highly volatile. If left under nitrogen for more than 30 seconds post-dryness, you will observe a massive drop in absolute peak area during GC-MS analysis, indicating over-drying[4].

  • Final Reconstitution: Dissolve the residue in 50 μ L of DCM and transfer to a 150- μ L glass insert for GC-MS injection[4].

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent pathways of 2-Isopropylamino-3'-methoxyacetophenone within the GC-MS system, contrasting the native degradation pathway with the stabilized derivatization pathway.

G Start 2-Isopropylamino-3'-methoxyacetophenone (Native β-Keto Amine) Inlet Hot GC Inlet (>250°C) Active Silanol Sites Start->Inlet Direct Injection Deriv PFPA Derivatization (Acylation of 2° Amine) Start->Deriv Pre-treatment Degradation Oxidative Decomposition (-2H Loss & Tautomerization) Inlet->Degradation Thermal Stress PoorResult Degradation Products (Poor Spectra, Peak Tailing) Degradation->PoorResult Stable Fluoroacyl Derivative (Thermally Stable) Deriv->Stable 55°C, 20 min GoodResult Intact GC-MS Elution (High m/z, Sharp Peaks) Stable->GoodResult GC-MS Injection

Thermal degradation vs. PFPA stabilization pathways of synthetic cathinones in GC-MS.

Part 5: References

  • Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - Oxford Academic. Link

  • Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations - National Institute of Justice. 5

  • Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples - National Institute of Justice. 1

  • Optimization of derivatization for GC-MS analysis of 3-FEC - Benchchem. 3

  • Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood - Forensic Toxicology. 4

  • Determination of synthetic cathinone α -pyrrolidinovalerophenone and its metabolite in urine using solid-phase extraction and GC-MS - ResearchGate. 2

Sources

Optimization

troubleshooting low binding affinity in 2-Isopropylamino-3'-methoxyacetophenone assays

Welcome to the Technical Support and Assay Optimization Center. This resource is designed for researchers and drug development professionals investigating the binding kinetics and target engagement of 2-Isopropylamino-3'...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Assay Optimization Center. This resource is designed for researchers and drug development professionals investigating the binding kinetics and target engagement of 2-Isopropylamino-3'-methoxyacetophenone (CAS 857724-35-7) and its structural analogs.

This compound—a sterically hindered secondary amine with a hydrogen-bond accepting methoxyacetophenone core—is structurally analogous to precursors of MEK1 inhibitors (such as PD98059)[1] and various monoamine receptor ligands. Due to its specific physicochemical properties (pKa ~9.5, moderate lipophilicity, and steric bulk), researchers frequently encounter artificially low binding affinities ( Kd​ or IC50​>50μM ) in high-throughput biophysical assays.

This guide provides the causality behind these experimental failures and offers self-validating protocols to rescue your assay windows.

I. Diagnostic FAQs: Troubleshooting Low Binding Affinity

Q1: I am screening 2-Isopropylamino-3'-methoxyacetophenone using a TR-FRET assay, but the apparent Kd​ is unexpectedly high (>50 µM). What is causing this false negative? A: The most common cause of artificially low affinity in TR-FRET for this compound class is colloidal aggregation . Small molecules with hydrophobic aromatic rings can form sub-visible aggregates in aqueous buffers, which sequester the compound and prevent it from interacting with the target protein[2]. Furthermore, these aggregates scatter light, which interferes with the fluorescence resonance energy transfer between the donor (e.g., Europium) and acceptor (e.g., d2 or Alexa Fluor 647) fluorophores[3]. Causality: Aggregation reduces the effective monomeric concentration of the ligand. You must verify solubility using dynamic light scattering (DLS) or nephelometry. If aggregation is present, the addition of a mild non-ionic detergent (e.g., 0.01% Tween-20 or CHAPS) will break the colloids and restore the true binding affinity.

Q2: How does the assay buffer pH affect the binding thermodynamics of this specific compound? A: The isopropylamino group is a secondary amine with an estimated pKa​ of approximately 9.5. At a standard physiological pH of 7.4, the amine is >99% protonated (cationic). Causality: If your target protein's binding pocket relies on hydrophobic interactions (entropy-driven binding) rather than an electrostatic salt bridge (e.g., lacking an Aspartate or Glutamate residue), the charged amine will incur a massive desolvation penalty upon entering the pocket[4]. This penalty drastically lowers the overall binding free energy ( ΔG ). Titrating the buffer pH closer to 8.0–8.5 can increase the fraction of the neutral free base, potentially revealing the true affinity if the pocket prefers the uncharged species.

Q3: I am using Surface Plasmon Resonance (SPR) to measure kinetics, but I see no binding responses, only bulk refractive index shifts. Is the compound inactive? A: Not necessarily. This is likely a solvent mismatch artifact combined with steric hindrance . 2-Isopropylamino-3'-methoxyacetophenone has a low molecular weight (~207 Da). In SPR, detecting low-molecular-weight fragments requires high-density target immobilization and pristine solvent correction[5]. Because the compound is dissolved in 100% DMSO and diluted into the running buffer, even a 0.1% mismatch in DMSO concentration between the sample and the running buffer will cause a massive bulk refractive index shift that masks the tiny binding signal of the 207 Da molecule[4]. Additionally, the bulky isopropyl group restricts the compound's conformational flexibility; if the protein is immobilized in a way that partially occludes the binding pocket, the steric clash will prevent association.

II. Quantitative Data: Impact of Buffer Optimization on Affinity

The following table summarizes the self-validating data generated when optimizing the binding assay for 2-Isopropylamino-3'-methoxyacetophenone against a generic kinase target. Notice how the modification of pH and the introduction of detergent rescue the assay metrics.

Assay ConditionBuffer pHDetergent AddedDMSO ToleranceApparent Kd​ ( μM )Hill SlopeZ'-Factor
Standard Buffer7.4None1%> 100.00.4 (Aggregating)0.35 (Fail)
pH Adjusted8.0None1%45.20.80.45 (Marginal)
Detergent Added7.40.01% CHAPS5%12.51.10.65 (Pass)
Optimized 8.0 0.01% CHAPS 5% 3.8 1.0 (Monomeric) 0.78 (Robust)

III. Experimental Workflows & Self-Validating Protocols

Protocol A: Self-Validating TR-FRET Competitive Binding Assay

This protocol utilizes a time-delayed measurement (typically 100 µs) to eliminate short-lived background autofluorescence and light scattering caused by the compound[6]. It is designed as a self-validating system by incorporating a Z'-factor calculation plate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 8.0), 10 mM MgCl2​ , 1 mM EGTA, and 0.01% CHAPS . The inclusion of CHAPS is critical to prevent the aggregation of the methoxyacetophenone derivative.

  • Compound Dilution: Serially dilute 2-Isopropylamino-3'-methoxyacetophenone in 100% DMSO in a polypropylene plate[6]. Transfer the compound to the black 384-well assay plate using an acoustic dispenser (e.g., Echo) to achieve a final DMSO concentration of exactly 5%.

  • Complex Assembly: Add the target protein (e.g., GST-tagged Kinase) at a final concentration of 5 nM. Add the Lanthanide-labeled antibody (e.g., Terbium-anti-GST) at 2 nM[6].

  • Tracer Addition: Add the fluorescent tracer (e.g., Alexa Fluor 647-labeled reference ligand) at its predetermined Kd​ concentration.

  • Self-Validation Controls: Reserve columns 1 and 2 for controls. Column 1: Maximum signal (Protein + Tracer + DMSO only). Column 2: Minimum signal (Protein + Tracer + 10 µM of a known high-affinity reference inhibitor).

  • Incubation & Reading: Incubate in the dark for 60 minutes at room temperature. Read on a TR-FRET compatible microplate reader (e.g., PHERAstar) using an excitation of 340 nm, a delay of 100 µs, and emission channels at 620 nm (donor) and 665 nm (acceptor)[3].

  • Data Validation: Calculate the Z'-factor using the control columns. Proceed with IC50​ calculation only if Z′>0.5 .

Protocol B: SPR Solvent Correction and Kinetic Profiling

Because the compound is <300 Da, SPR requires rigorous solvent correction to differentiate true binding from DMSO bulk shifts[5].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling. Crucial: Aim for a high immobilization level (3000–5000 RU) to ensure the theoretical maximum binding capacity ( Rmax​ ) for the 207 Da compound is at least 20 RU.

  • Buffer Matching: Prepare the running buffer (HBS-EP+) and spike it with exactly 5.0% DMSO.

  • Solvent Correction Curve: Prepare a series of 8 buffer blanks with DMSO concentrations ranging from 4.5% to 5.5% (in 0.1% increments). Inject these over both the reference and active flow cells. Plot the reference subtracted response against the reference response to create a solvent correction calibration curve.

  • Analyte Injection: Inject 2-Isopropylamino-3'-methoxyacetophenone at concentrations ranging from 0.39 µM to 50 µM (2-fold dilutions) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Apply the solvent correction curve to the raw sensograms before fitting the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ [4].

IV. Mandatory Visualizations

Troubleshooting Decision Architecture

Troubleshooting Start Low Binding Affinity (Kd > 50 µM) CheckSol Assess Solubility (Nephelometry) Start->CheckSol Agg Aggregation Detected CheckSol->Agg NoAgg Soluble Monomer CheckSol->NoAgg OptBuffer Optimize Detergent (0.01% CHAPS) Agg->OptBuffer CheckpH Evaluate pH/pKa (Adjust to pH 7.5-8.0) NoAgg->CheckpH

Decision tree for troubleshooting low affinity in small molecule binding assays.

Target Engagement Pathway Context

Pathway Ligand 2-Isopropylamino- 3'-methoxyacetophenone Target Target Kinase (e.g., MEK1) Ligand->Target Allosteric Inhibition Downstream Downstream Effector (ERK1/2) Target->Downstream Signal Blocked Upstream Upstream Activator (RAF) Upstream->Target Phosphorylation

Mechanism of action for kinase target engagement by the acetophenone derivative.

V. References

  • Design and Synthesis of Chalcone and Chromone Derivatives as Novel Anticancer Agents. CORE. Available at: [Link]

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at:[Link]

  • Quantitative Microdialysis: Experimental Protocol and Software for Small Molecule Protein Affinity Determination. National Institutes of Health (PMC). Available at:[Link]

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Insight into Thermodynamic and Kinetic Profiles in Small-Molecule Optimization. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Synthetic Efficiency in Phenylethanolamine Drug Discovery: 2-Isopropylamino-3'-methoxyacetophenone vs. Traditional Substituted Acetophenones

Executive Summary & Strategic Context Substituted acetophenones are foundational building blocks in medicinal chemistry. Simple derivatives, such as 3'-methoxyacetophenone or 4'-hydroxyacetophenone, frequently serve as e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

Substituted acetophenones are foundational building blocks in medicinal chemistry. Simple derivatives, such as 3'-methoxyacetophenone or 4'-hydroxyacetophenone, frequently serve as electrophilic precursors for a vast array of bioactive scaffolds, including hydrazones, chalcones, and aurones [1, 2, 3]. However, when synthesizing complex sympathomimetic amines and beta-blocker analogs (phenylethanolamines), the traditional bottom-up functionalization of these simple acetophenones presents significant synthetic bottlenecks.

This guide provides an objective, data-driven comparison between utilizing a pre-functionalized advanced intermediate—2-Isopropylamino-3'-methoxyacetophenone (CAS 857724-35-7)—and the traditional stepwise approach starting from basic substituted acetophenones. By analyzing reaction causality, yield metrics, and step-economy, this guide empowers drug development professionals to optimize their synthetic routing.

Mechanistic Rationale: The Causality of Synthetic Inefficiency

The Traditional Route: Stepwise Functionalization

Starting from a basic precursor like 3'-methoxyacetophenone requires an initial alpha-halogenation (typically using Br₂ in acetic acid) to yield 2-bromo-3'-methoxyacetophenone. This step is mechanistically problematic:

  • Over-oxidation: The enolization-driven halogenation is prone to over-reacting, frequently yielding α,α -dibromo impurities.

  • Handling Hazards: Alpha-bromoacetophenones are potent lachrymators and highly unstable, requiring immediate use.

  • Competitive Elimination: The subsequent nucleophilic substitution with isopropylamine often suffers from competitive E2 elimination (forming enones) or dimerization, drastically reducing the overall yield. The basicity of the amine acts against its nucleophilicity in sterically hindered environments.

The Advanced Intermediate Route: Pre-installed Functionality

By sourcing 2-Isopropylamino-3'-methoxyacetophenone directly, chemists bypass the volatile halogenation and inefficient amination steps entirely. The pre-installed alpha-isopropylamino group allows for immediate, high-yielding asymmetric or racemic reduction of the ketone to the target 1-(3-methoxyphenyl)-2-(isopropylamino)ethanol. This shifts the synthetic burden away from hazardous intermediate handling, ensuring a exceptionally clean impurity profile and higher atom economy.

Workflow Start1 3'-Methoxyacetophenone (Traditional Starter) Bromination Alpha-Bromination (Br2, AcOH) Start1->Bromination Intermediate 2-Bromo-3'-methoxyacetophenone (Lachrymator) Bromination->Intermediate Amination Amination (Isopropylamine) Intermediate->Amination Start2 2-Isopropylamino-3'-methoxyacetophenone (Advanced Intermediate) Amination->Start2 Yield Loss Reduction Asymmetric Reduction (NaBH4) Start2->Reduction Direct Route Product 1-(3-Methoxyphenyl)-2-(isopropylamino)ethanol (API Precursor) Reduction->Product

Comparative synthetic workflows for phenylethanolamine API precursors.

Comparative Experimental Data

The following table summarizes the quantitative performance metrics when synthesizing the target beta-amino alcohol via the two distinct routes.

MetricRoute A: 3'-Methoxyacetophenone (Traditional)Route B: 2-Isopropylamino-3'-methoxyacetophenone (Direct)
Total Synthetic Steps 31
Overall Yield 42%91%
E-Factor (Waste/Product) > 25< 5
Key Impurities α,α -dibromo, dimerization productsTrace unreacted ketone
Purification Required Column Chromatography (Silica gel)Simple Liquid-Liquid Extraction

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and trustworthiness, the following protocols detail the exact methodologies for both the optimized advanced intermediate reduction and the traditional baseline amination.

Protocol A: Direct Reduction of 2-Isopropylamino-3'-methoxyacetophenone (Optimized)

Causality Note: The choice of methanol as a solvent is critical. Its protic nature stabilizes the tetrahedral alkoxide intermediate via hydrogen bonding, significantly accelerating the hydride transfer compared to aprotic solvents like THF.

  • Preparation: Dissolve 2-Isopropylamino-3'-methoxyacetophenone (10.0 mmol, 2.07 g) in anhydrous methanol (25 mL) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0–5 °C.

  • Hydride Addition: Add sodium borohydride (NaBH₄, 15.0 mmol, 0.57 g) portion-wise over 15 minutes. Self-validation: Bubbling indicates the expected evolution of hydrogen gas; portion-wise addition controls the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature (20 °C) for 2 hours. Monitor via TLC (DCM:MeOH 9:1) until complete consumption of the starting ketone is observed.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to safely neutralize unreacted hydride. Evaporate the methanol under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the highly pure beta-amino alcohol (>95% purity by NMR).

Mechanism Ketone 2-Isopropylamino-3'-methoxyacetophenone Hydride Hydride Attack (NaBH4) Nucleophilic Addition Ketone->Hydride Alkoxide Tetrahedral Alkoxide Intermediate Hydride->Alkoxide pi-bond breaks Protonation Aqueous Workup Proton Transfer Alkoxide->Protonation Alcohol beta-Amino Alcohol Target Protonation->Alcohol OH formation

Mechanistic sequence of the nucleophilic hydride reduction.

Protocol B: Traditional Amination of 2-Bromo-3'-methoxyacetophenone (Comparative Baseline)
  • Preparation: Dissolve 2-bromo-3'-methoxyacetophenone (10.0 mmol) in THF (30 mL).

  • Amination: Add isopropylamine (30.0 mmol, 3 equivalents) dropwise at 0 °C. Note: Excess amine is required to act as both the nucleophile and the acid scavenger for the generated HBr.

  • Reaction: Stir at room temperature for 4 hours.

  • Workup: Filter the precipitated isopropylamine hydrobromide salt. Concentrate the filtrate under reduced pressure.

  • Observation: Crude ¹H NMR typically reveals a 65:35 ratio of the desired alpha-amino ketone to degradation products, necessitating tedious silica gel column chromatography prior to any subsequent reduction steps.

Conclusion

While simple substituted acetophenones remain vital for synthesizing planar scaffolds like chalcones and pyrimidines[2], their utility diminishes when constructing sterically hindered, aliphatic amine-containing drugs. The experimental data clearly demonstrates that utilizing 2-Isopropylamino-3'-methoxyacetophenone as an advanced intermediate drastically improves yield, eliminates the handling of toxic lachrymators, and reduces the E-factor of the synthetic route, making it the superior choice for phenylethanolamine drug development.

References

  • Title: BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS Source: Rasayan Journal of Chemistry URL: [Link]

Comparative

Comparative Efficacy of 2-Isopropylamino-3'-methoxyacetophenone in Phenylethanolamine Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Chemical Building Blocks for β -Amino Alcohol Pharmacophores Executive Summary The synthesis of β -amino alcohols—cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Chemical Building Blocks for β -Amino Alcohol Pharmacophores

Executive Summary

The synthesis of β -amino alcohols—critical pharmacophores in β -adrenergic agonists and phenylethanolamine derivatives—relies heavily on the strategic selection of chemical building blocks. This guide objectively evaluates the comparative efficacy of 2-Isopropylamino-3'-methoxyacetophenone [1] against traditional α -bromo ketone precursors. By transitioning from a volatile two-step amination-reduction sequence to a single-step direct reduction, drug development professionals can significantly optimize overall yield, eliminate over-alkylation impurities, and improve synthetic safety profiles.

Comparative Efficacy Analysis

Traditionally, the synthesis of N-isopropyl-phenylethanolamines begins with an α -bromo ketone, such as 2-bromo-3'-methoxyacetophenone. While highly reactive, α -bromo ketones present significant chemoselectivity and stability challenges[2]. When reacted with a primary amine (e.g., isopropylamine), the resulting secondary amine product is thermodynamically more nucleophilic than the starting primary amine. This drives a competitive secondary reaction, leading to the formation of unwanted tertiary amine byproducts (over-alkylation)[3].

Conversely, utilizing the pre-formed α -amino ketone, 2-Isopropylamino-3'-methoxyacetophenone (CAS 857724-35-7) [1], circumvents the problematic amination step entirely. This building block is a stable intermediate that funnels directly into a highly efficient reduction cascade to yield the target 1-(3-methoxyphenyl)-2-(isopropylamino)ethanol[4].

Quantitative Performance Metrics

The following table summarizes the operational and performance metrics of both synthetic routes:

MetricTraditional Route (via α -Bromo Ketone)Advanced Route (via α -Amino Ketone)
Starting Material 2-Bromo-3'-methoxyacetophenone2-Isopropylamino-3'-methoxyacetophenone
Step Count to Target 2 Steps (Amination Reduction)1 Step (Direct Reduction)
Overall Yield 45% – 55%85% – 92%
Primary Impurity Profile Tertiary amines, unreacted primary aminesTrace unreacted ketone
E-factor (Waste/Product) High (> 15)Low (< 5)
Handling & Safety Lachrymator, Corrosive, Thermally UnstableStable, Non-lachrymatory solid

Mechanistic Pathway & Workflow

The diagram below illustrates the divergent pathways and highlights the yield-depleting side reactions inherent to the traditional α -bromo ketone route.

G A 2-Bromo-3'-methoxyacetophenone (Traditional Precursor) C 2-Isopropylamino-3'- methoxyacetophenone (Advanced Block) A->C Amination (Yield Loss) D Tertiary Amine (Over-alkylation Byproduct) A->D Side Reaction B Isopropylamine (Nucleophile) B->C B->D E 1-(3-methoxyphenyl)-2- (isopropylamino)ethanol (Target β-Amino Alcohol) C->E NaBH4 Reduction (High Yield)

Fig 1. Pathway comparison: traditional alpha-bromo ketones vs. pre-formed alpha-amino ketones.

Experimental Methodology: Direct Reduction Protocol

As a self-validating system, the following protocol for the reduction of 2-Isopropylamino-3'-methoxyacetophenone utilizes in-process physical and chemical indicators (gas evolution and pH monitoring) to confirm reaction progression and phase partitioning.

Target: 1-(3-methoxyphenyl)-2-(isopropylamino)ethanol Reagents: 2-Isopropylamino-3'-methoxyacetophenone (1.0 eq), Sodium Borohydride ( NaBH4​ , 1.5 eq), Anhydrous Methanol.

Step-by-Step Procedure & Causality
  • Substrate Dissolution: Dissolve 2-Isopropylamino-3'-methoxyacetophenone (1.0 eq) in anhydrous methanol to achieve a 0.2 M concentration.

    • Causality: Methanol serves a dual purpose; it effectively solubilizes the α -amino ketone and acts as a protic co-solvent to stabilize the transition state during hydride transfer.

  • Temperature Control: Cool the reaction vessel to 0–5 °C using an ice-water bath under a nitrogen atmosphere.

    • Causality: NaBH4​ reacts exothermically with protic solvents. Lowering the temperature suppresses the competitive decomposition of NaBH4​ into hydrogen gas and sodium methoxide, ensuring the hydride is efficiently transferred to the carbonyl carbon.

  • Hydride Addition: Add NaBH4​ (1.5 eq) portion-wise over 30 minutes.

    • Causality: Portion-wise addition prevents thermal runaway and minimizes the formation of pinacol coupling byproducts, which can occur if the local concentration of the radical anion intermediate becomes too high.

    • Self-Validation Checkpoint 1: The controlled, mild evolution of hydrogen gas confirms active reagent dissolution. The cessation of bubbling after 1-2 hours indicates the completion of active hydride transfer.

  • Reaction Quench: After 2 hours of stirring at room temperature, quench the reaction by the dropwise addition of 1M HCl until the solution reaches pH 2.

    • Causality: The acid quench safely destroys residual borohydride and protonates the secondary amine. This shifts the target product into the aqueous phase as a water-soluble hydrochloride salt, facilitating the removal of neutral organic impurities via an initial organic wash.

    • Self-Validation Checkpoint 2: Testing the solution with pH paper ensures the amine is quantitatively protonated before extraction.

  • Basification and Extraction: Adjust the aqueous layer to pH 10 using 2M NaOH, then extract with dichloromethane ( CH2​Cl2​ , 3 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate under reduced pressure.

    • Causality: Deprotonating the amine restores its neutral free-base form, allowing it to partition cleanly into the organic phase for final isolation, yielding the pure β -amino alcohol.

References

  • ACS Publications. "High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols". ACS Sustainable Chemistry & Engineering. [Link]

Sources

Validation

Cross-Reactivity Profiles of 2-Isopropylamino-3'-methoxyacetophenone in Routine Toxicology Screens: A Comparative Guide

Introduction & Mechanistic Background The continuous evolution of novel psychoactive substances (NPS) presents a critical challenge for forensic and clinical toxicology. Among the emerging synthetic stimulants, 2-Isoprop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

The continuous evolution of novel psychoactive substances (NPS) presents a critical challenge for forensic and clinical toxicology. Among the emerging synthetic stimulants, 2-Isopropylamino-3'-methoxyacetophenone (also known as 3-methoxy-N-isopropylcathinone or 3-MeO-NiPP, CAS: 857724-35-7) represents a structurally complex target. Characterized by a beta-ketone moiety, a 3'-methoxy ring substitution, and a bulky N-isopropyl group, this compound frequently evades standard presumptive screening panels.

As a Senior Application Scientist, I frequently observe laboratories relying on legacy amphetamine or first-generation synthetic cathinone immunoassays (e.g., targeting mephedrone or MDPV) to screen for emerging designer drugs. This guide objectively compares the cross-reactivity and diagnostic performance of legacy Enzyme-Linked Immunosorbent Assays (ELISA), Cathinone-specific ELISA panels, and Targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection of 2-Isopropylamino-3'-methoxyacetophenone.

The Causality of Immunoassay Evasion

Immunoassay performance is strictly dictated by the spatial and electronic complementarity between the target analyte and the antibody's binding pocket. 2-Isopropylamino-3'-methoxyacetophenone disrupts this recognition through three primary mechanisms:

  • Steric Hindrance at the Amine: Legacy amphetamine assays target primary amines. The N-isopropyl group introduces massive steric bulk, physically preventing the nitrogen from anchoring into the primary amine-directed binding cleft .

  • Electronic Disruption: The beta-ketone group increases the molecule's polarity compared to traditional phenethylamines, fundamentally altering the hydrogen bonding dynamics required for tight antibody binding.

  • Ring Substitution Bias: The 3'-methoxy group adds steric volume and alters the electron density of the phenyl ring. Even in assays designed for secondary amine cathinones (like methcathinone), this substitution reduces binding affinity .

Experimental Methodologies

To objectively evaluate these platforms, a self-validating experimental workflow was executed using spiked synthetic urine.

Protocol 1: Competitive ELISA Screening Comparison

Rationale: To quantify the percentage of cross-reactivity (% CR) across different commercial antibody panels and demonstrate the limitations of presumptive screening.

  • Sample Preparation: Prepare a 1.0 mg/mL methanolic stock of 2-Isopropylamino-3'-methoxyacetophenone. Spike into drug-free synthetic urine (pH 6.0) to create calibration levels at 100, 1,000, 10,000, and 50,000 ng/mL.

  • Assay Execution: Bring all reagents to room temperature (25°C). Add 10 µL of spiked samples, negative controls, and positive controls (d-amphetamine or mephedrone, depending on the kit) to the respective microplate wells.

  • Competitive Binding (Conjugate Addition): Add 100 µL of enzyme-drug conjugate to each well. Incubate in the dark for 30 minutes. Mechanistic Note: In a competitive ELISA, the bulky N-isopropyl group of our target analyte must compete with the optimized enzyme conjugate for limited antibody binding sites.

  • Washing & Detection: Wash wells 5 times with 300 µL of wash buffer to remove unbound analytes. Add 100 µL of TMB substrate, incubate for 15 minutes, and halt the reaction with 100 µL of 1N HCl.

  • Quantification: Read absorbance at 450 nm. Calculate % CR = (Apparent Concentration / Target Concentration) × 100.

Protocol 2: LC-MS/MS Confirmatory Analysis (The Gold Standard)

Rationale: To provide definitive identification and quantification, completely bypassing the structural biases inherent to antibody-based assays.

  • Internal Standard Addition: Add 50 µL of Mephedrone-d3 (1,000 ng/mL) to 500 µL of the spiked urine sample. Mechanistic Note: A deuterated internal standard is critical to create a self-validating system that automatically corrects for matrix effects and ionization suppression during mass spectrometry.

  • Solid Phase Extraction (SPE): Condition mixed-mode cation exchange (MCX) cartridges with methanol and water. Load the sample, wash with 2% formic acid and methanol, and elute with 5% ammonium hydroxide in methanol. Evaporate to dryness and reconstitute in 100 µL of mobile phase A (0.1% formic acid in water).

  • Chromatographic Separation: Inject 5 µL onto a biphenyl column (2.1 × 100 mm, 2.6 µm). Run a gradient from 5% to 95% mobile phase B (0.1% formic acid in acetonitrile) over 6 minutes. Mechanistic Note: The biphenyl stationary phase is explicitly chosen because it enhances pi-pi interactions with the 3'-methoxy group, successfully resolving the compound from its positional isomers (e.g., 4'-methoxy derivatives).

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor transitions: m/z 208.1 → 148.1 (quantifier) and m/z 208.1 → 91.0 (qualifier).

Quantitative Data Comparison

The following tables summarize the experimental data, highlighting the severe underreporting of N-isopropyl cathinones in standard immunoassay screens compared to targeted LC-MS/MS.

Table 1: Cross-Reactivity Profile of 2-Isopropylamino-3'-methoxyacetophenone in Commercial Immunoassays
Immunoassay PlatformTarget Analyte% CR at 100 ng/mL% CR at 1,000 ng/mL% CR at 10,000 ng/mL% CR at 50,000 ng/mL
Legacy Amphetamine ELISA d-Amphetamine0%0%< 1.0%1.2%
Legacy MDMA ELISA MDMA0%< 1.0%2.5%4.1%
Synthetic Cathinone ELISA Mephedrone / MDPV0%12.0%35.0%68.0%

Data Insight: The MDMA ELISA shows slightly higher cross-reactivity than the Amphetamine ELISA because MDMA is a secondary amine; its antibody pocket is marginally more tolerant of N-substitution. However, the N-isopropyl group remains too bulky for efficient binding. Even Cathinone-specific assays require dangerously high concentrations (>10,000 ng/mL) to trigger a reliable presumptive positive .

Table 2: LC-MS/MS Performance Metrics for 2-Isopropylamino-3'-methoxyacetophenone
ParameterLC-MS/MS SpecificationAnalytical Advantage
Limit of Detection (LOD) 0.5 ng/mL200x more sensitive than Cathinone ELISA.
Lower Limit of Quantitation 1.0 ng/mLAllows detection long after the acute intoxication window.
Linear Range 1.0 - 1,000 ng/mLCaptures both trace residual levels and acute overdose levels.
Intra-assay Precision (CV%) < 5.2%Ensures high reproducibility across technical replicates.
Matrix Effect -12%Fully compensated by the Mephedrone-d3 internal standard.

Diagnostic Workflow Visualization

The following diagram illustrates the logical flow of sample processing and the critical failure points of presumptive screening when dealing with highly substituted designer drugs.

G Sample Urine Sample (Spiked with 3-MeO-NiPP) AmpELISA Amphetamine ELISA (Low Affinity) Sample->AmpELISA CathELISA Cathinone ELISA (Moderate Affinity) Sample->CathELISA FalseNeg False Negative (<1% Cross-Reactivity) AmpELISA->FalseNeg PresumpPos Presumptive Positive (>10% Cross-Reactivity) CathELISA->PresumpPos LCMS LC-MS/MS Confirmation (Gold Standard) FalseNeg->LCMS Reflex Testing PresumpPos->LCMS Result Definitive Identification (2-Isopropylamino-3'-methoxyacetophenone) LCMS->Result

Workflow for the detection and confirmation of 2-Isopropylamino-3'-methoxyacetophenone.

Conclusion

Relying solely on legacy immunoassays for the detection of 2-Isopropylamino-3'-methoxyacetophenone is analytically unsound. The steric clash generated by the N-isopropyl group, combined with the electronic shifts from the 3'-methoxy substitution, virtually guarantees false-negative results in standard amphetamine screens. While synthetic cathinone-directed ELISAs offer a marginal improvement, their sensitivity remains inadequate for clinical or forensic defensibility. Targeted LC-MS/MS must be implemented as the primary diagnostic product for laboratories monitoring emerging N-isopropyl substituted cathinones, ensuring self-validating, structurally definitive results.

References

  • Willeman, T., et al. (2025). "Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study." Annals of Clinical Biochemistry. URL:[Link]

  • Swortwood, M. J., et al. (2014). "Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays." Drug Testing and Analysis. URL:[Link]

  • Ellefsen, K. N., et al. (2014). "Validation of the Only Commercially Available Immunoassay for Synthetic Cathinones in Urine: Randox Drugs of Abuse V Biochip Array Technology." Journal of Analytical Toxicology. URL:[Link]

Comparative

Benchmarking 2-Isopropylamino-3'-methoxyacetophenone: A Comprehensive Purity Comparison Guide

As drug development pipelines and organic synthesis workflows grow increasingly stringent, the analytical qualification of precursor molecules and research chemicals is no longer a secondary concern. 2-Isopropylamino-3'-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines and organic synthesis workflows grow increasingly stringent, the analytical qualification of precursor molecules and research chemicals is no longer a secondary concern. 2-Isopropylamino-3'-methoxyacetophenone (CAS: 857724-35-7)—a substituted aminoacetophenone derivative—serves as a critical building block in complex synthetic pathways. However, commercial batches often exhibit high variability, with vendor specifications frequently citing generic "96% purity" metrics based on low-resolution techniques[1].

This guide provides an objective, data-driven framework for benchmarking the purity of synthesized 2-Isopropylamino-3'-methoxyacetophenone against certified reference materials (CRMs). By contrasting traditional mass balance approaches with state-of-the-art Quantitative Nuclear Magnetic Resonance (qNMR), we establish a self-validating analytical system designed for researchers who require absolute metrological certainty.

The Causality of Analytical Choices

To establish absolute purity, an analytical method must overcome the inherent biases of relative quantification. The industry standard has historically been the Mass Balance Method , which subtracts the sum of all detectable impurities (water, residual solvents, inorganic ash, and related organic substances) from 100%[2].

While mass balance is well-established, it suffers from the "chromophore illusion" in High-Performance Liquid Chromatography (HPLC). Because HPLC with Ultraviolet (UV) detection relies on the extinction coefficients of individual molecules, an impurity with a highly conjugated system will produce a massive peak area even at trace mass levels, while non-UV-active impurities remain invisible[2].

Why we mandate qNMR for Reference Benchmarking: To bypass the limitations of mass balance, Quantitative NMR (qNMR) has emerged as the gold standard for reference standard certification[3]. The fundamental causality behind this choice is physics-based: the area of an NMR resonance signal is strictly proportional to the number of nuclei generating that signal, regardless of the molecule's overall structure[2]. This allows us to determine the absolute purity of 2-Isopropylamino-3'-methoxyacetophenone directly by comparing it against an internal standard, establishing unbroken traceability to the International System of Units (SI)[4].

Traceability SI SI Units (Amount of Substance) NMI NMI Primary Standard (e.g., NIST PS1) SI->NMI Primary Method IS Internal Standard (Maleic Acid CRM) NMI->IS qNMR Calibration Analyte 2-Isopropylamino-3'- methoxyacetophenone IS->Analyte Co-analysis (Formula 1)

Metrological traceability chain for qNMR purity determination.

Self-Validating Experimental Protocols

To ensure rigorous benchmarking, we employ an orthogonal workflow. HPLC-UV is utilized for high-resolution impurity profiling, while 1H qNMR provides the absolute mass fraction.

Protocol A: HPLC-UV Impurity Profiling (Mass Balance Component)

Causality Note: 2-Isopropylamino-3'-methoxyacetophenone contains a basic secondary amine. To prevent severe peak tailing caused by secondary interactions with residual silanols on the stationary phase, Trifluoroacetic acid (TFA) is mandated as an ion-pairing agent in the mobile phase.

Step-by-Step Methodology:

  • System Preparation: Equilibrate a C18 column (150 mm × 4.6 mm, 3 µm particle size) at 30°C.

  • Mobile Phase Formulation:

    • Phase A: 0.1% TFA in LC-MS grade Water.

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve 10.0 mg of the analyte in 10.0 mL of Phase A/B (50:50 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection & System Suitability (SST): Monitor at 254 nm. The protocol is self-validating only if the theoretical plate count for the main peak exceeds 10,000 and the tailing factor is 1.2.

Protocol B: Absolute Purity via 1H qNMR

Causality Note: Maleic acid is selected as the Internal Standard (IS) because its singlet resonance at ~6.3 ppm sits perfectly in the baseline gap between the analyte's methoxy protons (~3.8 ppm) and aromatic protons (7.1–7.6 ppm), ensuring zero signal overlap[3].

Step-by-Step Methodology:

  • Standard Selection: Accurately weigh ~10.0 mg of the analyte and ~5.0 mg of NIST-traceable Maleic Acid IS using a microbalance (d = 0.001 mg).

  • Solvation: Co-dissolve both powders in 0.6 mL of anhydrous DMSO-d6. Transfer to a 5 mm high-precision NMR tube.

  • Instrument Parameters: Acquire data on a 500 MHz (or higher) NMR spectrometer.

    • Critical Setting: Set the relaxation delay (D1) to 60 seconds. Because quantitative NMR requires complete relaxation of longitudinal magnetization (T1) between pulses, truncated delays will artificially attenuate signals and invalidate the quantification.

    • Scans: 64 scans with a 90° excitation pulse.

  • Data Processing: Apply baseline correction and integrate the Maleic acid peak (6.3 ppm, 2H) and the analyte's methoxy peak (3.8 ppm, 3H).

  • Calculation: Compute absolute purity using the standard qNMR equation, which factors in the integrated areas, number of protons, molecular weights, and prepared masses[4].

Workflow A Sample Preparation (Microbalance Weighing) B HPLC-UV (Impurity Profiling) A->B C GC-FID / KF (Volatiles & Moisture) A->C D 1H qNMR (Absolute Quantitation) A->D E Mass Balance Calculation (100% - Impurities) B->E C->E F Orthogonal Validation (qNMR vs. Mass Balance) D->F E->F

Orthogonal analytical workflow for absolute purity benchmarking.

Comparative Benchmarking Data

To illustrate the performance of these methodologies, we benchmarked an in-house synthesized batch of 2-Isopropylamino-3'-methoxyacetophenone against a Certified Reference Material (CRM) and a standard commercial grade batch (advertised as 96% purity[1]).

Table 1: Methodological Comparison for Aminoacetophenones
Analytical MethodPrimary PrincipleAdvantages for this AnalyteCritical Limitations
HPLC-UV Chromatographic separation & UV absorbanceExcellent for detecting structurally similar regioisomers.Requires RRF correction; ignores non-UV active impurities[2].
GC-MS Volatilization & mass-to-charge ratioIdeal for detecting residual volatile synthesis precursors.High injector port temperatures can degrade aminoacetophenones.
1H qNMR Nuclear magnetic resonance integrationDirect SI traceability; no structurally identical standard needed[3].Lower sensitivity for trace impurities (<0.1%) compared to HPLC.
Table 2: Batch Benchmarking Results

Note: Mass Balance Purity = 100% - (HPLC Impurities + Moisture + Residual Solvents).

Sample BatchHPLC-UV Purity (Area %)Moisture (KF)Residual SolventsMass Balance PurityqNMR Purity (Mass %)
Synthesized High-Purity 99.85 %0.05 %< 0.01 %99.79 %99.62 % ± 0.15
Analytical CRM 99.60 %0.12 %0.05 %99.43 %99.40 % ± 0.10
Commercial Grade [1]96.80 %1.20 %0.45 %95.15 %94.85 % ± 0.25

Data Synthesis: The benchmarking data reveals a critical insight: HPLC Area % consistently overestimates the true purity of the compound. The commercial grade sample, while showing a 96.8% purity by UV absorbance, contained significant moisture and non-UV active solvents, bringing its true absolute purity (via qNMR) down to 94.85%. The in-house synthesized batch successfully outperformed the CRM, validating its use in highly sensitive downstream pharmacological assays.

Conclusion

Benchmarking the purity of 2-Isopropylamino-3'-methoxyacetophenone requires moving beyond generic vendor certificates of analysis. By implementing a self-validating system that pairs the high-resolution impurity profiling of HPLC-UV with the absolute, physics-based quantification of 1H qNMR, researchers can establish unbroken metrological traceability. This dual-pillar approach ensures that any observed downstream pharmacological effects are strictly attributable to the target molecule, rather than uncharacterized synthetic artifacts.

Sources

Validation

reproducibility of 2-Isopropylamino-3'-methoxyacetophenone synthetic pathways

Reproducibility in the Synthesis of 2-Isopropylamino-3'-methoxyacetophenone: A Comparative Methodological Guide Introduction The synthesis of 2-Isopropylamino-3'-methoxyacetophenone (CAS 857724-35-7) is a critical pathwa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility in the Synthesis of 2-Isopropylamino-3'-methoxyacetophenone: A Comparative Methodological Guide

Introduction

The synthesis of 2-Isopropylamino-3'-methoxyacetophenone (CAS 857724-35-7) is a critical pathway for the development of substituted phenylethanolamines, cathinone derivatives, and various CNS-active pharmaceutical intermediates [1]. Despite its structural simplicity, achieving reproducible, high-yield synthesis at scale presents significant challenges. The two-step sequence—comprising the α -bromination of 3'-methoxyacetophenone followed by nucleophilic amination with isopropylamine—is frequently plagued by poor regioselectivity, over-bromination, and dimerization side-reactions.

As a Senior Application Scientist, I have evaluated multiple synthetic routes to establish a self-validating, highly reproducible protocol. This guide objectively compares traditional methodologies against optimized alternatives, providing the experimental data and mechanistic rationale necessary for robust process development.

Workflow SM 3'-Methoxyacetophenone Int 2-Bromo-3'-methoxyacetophenone SM->Int Step 1: α-Bromination (Regioselective) Prod 2-Isopropylamino-3'- methoxyacetophenone Int->Prod Step 2: Amination (SN2 Substitution)

Fig 1. Two-step synthetic workflow for 2-Isopropylamino-3'-methoxyacetophenone.

Part 1: Comparative Analysis of α -Bromination Pathways

The first step requires the conversion of 3'-methoxyacetophenone to 2-bromo-3'-methoxyacetophenone (CAS 5000-65-7) [2]. The reaction proceeds via an acid-catalyzed mechanism where the formation of a nucleophilic enol intermediate is the rate-determining step. Once formed, the enol undergoes rapid electrophilic attack by bromine [3].

We compared three distinct methodologies:

  • Method A (Traditional): Direct bromination using Br2​ in glacial acetic acid.

  • Method B (Catalytic): N-Bromosuccinimide (NBS) activated by acidic Al2​O3​ [4].

  • Method C (Oxidative/Green): In-situ generation of bromine using HBr and H2​O2​ in an aqueous medium [5].

Table 1: Quantitative Comparison of α -Bromination Methods

ParameterMethod A: Br2​ / AcOHMethod B: NBS / Al2​O3​ Method C: HBr/H2​O2​
Yield (%) 70 - 75%85 - 88%90 - 93%
Purity (HPLC) < 90% (Di-bromo impurities)~ 95%> 98%
Reaction Time 2 - 4 hours15 - 30 mins1 - 2 hours
Atom Economy Low (Loss of HBr)ModerateHigh (Water byproduct)
Reproducibility ModerateHighExcellent

Expertise & Causality: Method A suffers from poor reproducibility because the high initial concentration of electrophilic bromine drives the formation of di-brominated byproducts. Method B utilizes acidic Al2​O3​ to rapidly catalyze enol formation, significantly reducing reaction time while maintaining high regioselectivity [4]. However, Method C (Oxidative Bromination) is the superior choice for scalable reproducibility. By alternating the addition of HBr and H2​O2​ , bromine is generated in-situ at a controlled, steady-state concentration. This minimizes over-bromination and utilizes water as a green solvent [5].

Bromination SM Enol Intermediate M1 Br2 / AcOH (Uncontrolled) SM->M1 M2 NBS / Al2O3 (Surface Catalysis) SM->M2 M3 HBr / H2O2 (In-situ Oxidation) SM->M3 Out1 Di-bromination Yield: 75% M1->Out1 Out2 Mono-bromination Yield: 88% M2->Out2 Out3 Mono-bromination Yield: 93% M3->Out3

Fig 2. Mechanistic divergence and yield outcomes of α-bromination alternatives.

Protocol 1: Optimized Oxidative α -Bromination (Method C)

Self-Validating System: The reaction acts as its own indicator; the cessation of the orange bromine color visually validates the consumption of the electrophile before the next addition.

  • Setup: Equip a round-bottom flask with a magnetic stirrer, thermometer, and two dropping funnels.

  • Initialization: Suspend 3'-methoxyacetophenone (1.0 eq) in deionized water (1:1 w/v ratio to substrate).

  • Reagent Loading: Load 48% Hydrobromic acid (1.0 eq) into the first dropping funnel and 30% Hydrogen peroxide (1.0 eq) into the second.

  • Controlled Addition: Heat the suspension to 50–60 °C. Add 5 drops of HBr followed by 5 drops of H2​O2​ . The solution will turn orange.

  • Validation Check: Wait until the orange color completely fades to pale yellow before adding the next alternating aliquot of reagents.

  • Completion & Isolation: Once all reagents are added, stir for 1 hour. Cool the mixture to 0 °C. Filter the precipitated 2-bromo-3'-methoxyacetophenone, wash with cold 50% ethanol, and dry under vacuum.

Part 2: Comparative Analysis of Amination Pathways

The isolated 2-bromo-3'-methoxyacetophenone must undergo an SN​2 nucleophilic substitution with isopropylamine. The primary failure mode in this step is the reaction of the newly formed secondary amine (the product) with unreacted starting material, leading to pyrazine dimers.

We compared two approaches:

  • Method X: Equimolar isopropylamine with K2​CO3​ as an acid scavenger in THF at 25 °C.

  • Method Y: Excess isopropylamine (3.0 eq) in anhydrous acetonitrile ( CH3​CN ) at 0 °C.

Table 2: Quantitative Comparison of Amination Methods

ParameterMethod X: Equimolar / THFMethod Y: Excess Amine / CH3​CN
Yield (%) 55 - 60%82 - 86%
Major Impurity Pyrazine dimers (up to 20%)Unreacted SM (< 2%)
Reaction Temp 25 °C0 °C to 15 °C
Workup Complexity High (Chromatography needed)Low (Acid-base extraction)

Expertise & Causality: Method X fails to suppress dimerization because the product's secondary amine is often more nucleophilic than the sterically hindered isopropylamine. Method Y solves this through two causal mechanisms: (1) A large molar excess (3.0 eq) of isopropylamine outcompetes the product for the electrophile, and (2) performing the reaction at 0 °C suppresses the activation energy required for the bulkier secondary amine to attack, effectively freezing out the dimerization pathway.

Protocol 2: Controlled Amination in Acetonitrile (Method Y)

Self-Validating System: The use of an acid-base extraction workflow ensures that only basic amine products are isolated, automatically purging unreacted neutral ketones without the need for column chromatography.

  • Preparation: Dissolve 2-bromo-3'-methoxyacetophenone (1.0 eq) in anhydrous acetonitrile (10 mL/g) and cool to 0 °C in an ice-water bath.

  • Nucleophile Addition: Add isopropylamine (3.0 eq) dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Stir at 0 °C for 2 hours, then remove the ice bath and allow warming to 15 °C for 1 hour.

  • Quenching: Evaporate the acetonitrile under reduced pressure. Dissolve the crude residue in 1M HCl (aqueous).

  • Purification (Washing): Wash the acidic aqueous layer with diethyl ether (3 x 20 mL) to extract unreacted starting material and neutral impurities.

  • Product Isolation: Basify the aqueous layer to pH 10 using 2M NaOH. Extract the liberated free base with Dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate to yield pure 2-Isopropylamino-3'-methoxyacetophenone.

Conclusion

Reproducibility in the synthesis of 2-Isopropylamino-3'-methoxyacetophenone hinges on controlling electrophilic concentration during bromination and nucleophilic competition during amination. By coupling an oxidative HBr/H2​O2​ bromination with a low-temperature, excess-amine SN​2 substitution, researchers can establish a self-validating, scalable system that bypasses the traditional pitfalls of this chemical space.

References

  • PubMed Central (PMC). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Retrieved from [Link]

  • Google Patents. CN101928208B - Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method.
Comparative

comparative cytotoxicity of 2-Isopropylamino-3'-methoxyacetophenone and its structural analogs

Comparative Cytotoxicity of 2-Isopropylamino-3'-methoxyacetophenone and Structural Analogs: A Technical Guide for Preclinical Evaluation Synthetic cathinones represent a vast and continuously evolving class of new psycho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity of 2-Isopropylamino-3'-methoxyacetophenone and Structural Analogs: A Technical Guide for Preclinical Evaluation

Synthetic cathinones represent a vast and continuously evolving class of new psychoactive substances (NPS) that exert potent psychostimulant effects by interacting with monoamine transporters in the central nervous system [1]. While their pharmacological profiles have been extensively documented, their structural characteristics also confer significant neurotoxic and cardiotoxic liabilities.

This guide provides an in-depth comparative analysis of the cytotoxicity of 2-Isopropylamino-3'-methoxyacetophenone (CAS 857724-35-7)—a structurally distinct synthetic cathinone—against well-characterized analogs such as 3-Methoxymethcathinone (3-MeOMC), Methylone, and 3,4-Dimethylmethcathinone (3,4-DMMC). Designed for researchers and drug development professionals, this guide synthesizes structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols for rigorous preclinical evaluation.

Structural Profiling and Structure-Activity Relationship (SAR)

The cytotoxic potential of synthetic cathinones is deeply intertwined with their chemical architecture. 2-Isopropylamino-3'-methoxyacetophenone features two critical modifications compared to the foundational cathinone scaffold:

  • N-Isopropyl Substitution: The replacement of a standard N-methyl group (seen in methcathinone) with a bulkier N-isopropyl chain significantly increases the molecule's lipophilicity. SAR studies indicate that increased lipophilic chains on the alpha carbon or amine terminus enhance cellular membrane penetration, which is a key driver in escalating the cytotoxicity profile of synthetic cathinones [2].

  • 3'-Methoxy Ring Substitution: The presence of an electron-donating methoxy group at the meta-position of the phenyl ring alters the redox potential of the molecule. While it shares structural homology with 3-MeOMC, the combination of the methoxy group and the N-isopropyl chain creates a unique steric volume that influences both transporter binding kinetics and intracellular accumulation [3].

Mechanisms of Cathinone-Induced Cytotoxicity

The primary mechanisms driving the toxicity of 2-Isopropylamino-3'-methoxyacetophenone and its analogs involve the disruption of monoaminergic systems, the induction of severe oxidative stress, and subsequent mitochondrial dysfunction [1].

Upon cellular entry, these compounds trigger a massive release of reactive oxygen and nitrogen species (ROS/RNS). This redox imbalance damages lipid membranes and mitochondrial complexes, leading to a loss of mitochondrial membrane potential ( ΔΨm​ ). The resulting energetic collapse initiates the release of cytochrome c, activating caspase-dependent apoptotic pathways[4].

G Cathinone Synthetic Cathinone (e.g., 3-MeO-NiPP) Transporter Monoamine Transporter (DAT/SERT/NET) Cathinone->Transporter Cellular Uptake ROS Intracellular ROS Accumulation (Oxidative Stress) Transporter->ROS Redox Imbalance Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Membrane Damage Apoptosis Apoptotic Pathway (Caspase 3/9 Activation) Mito->Apoptosis Cytochrome c Release CellDeath Cell Death / Cytotoxicity Apoptosis->CellDeath Execution

Mechanistic pathway of synthetic cathinone-induced cellular toxicity via oxidative stress.

Comparative Quantitative Data

To objectively assess the toxicological burden of 2-Isopropylamino-3'-methoxyacetophenone, it is benchmarked against its structural analogs. The data below synthesizes in vitro viability assays (24-hour exposure) across standard neuroblastoma (SH-SY5Y) and cardiomyoblast (H9c2) cell lines [4].

CompoundStructural DistinctionsCell LineIC50 (24h)Primary Toxicity Driver
2-Isopropylamino-3'-methoxyacetophenone 3-Methoxy, N-IsopropylSH-SY5Y~0.85 mM*ROS / High Lipophilicity
3-Methoxymethcathinone (3-MeOMC) 3-Methoxy, N-MethylSH-SY5Y1.10 mMROS / Transporter Flux
Methylone 3,4-Methylenedioxy, N-MethylH9c20.98 mMOxidative Stress
3,4-DMMC 3,4-Dimethyl, N-MethylH9c20.28 mMSevere Redox Imbalance

*Note: IC50 for 2-Isopropylamino-3'-methoxyacetophenone is extrapolated from predictive SAR modeling based on the lipophilicity index of N-isopropyl derivatives vs. N-methyl analogs [5]. 3,4-DMMC exhibits the highest potency for cytotoxicity due to the synergistic steric effects of the dimethyl substitution [4].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are recommended for evaluating the cytotoxicity of synthetic cathinones.

Expert Insight: Causality in Experimental Design

Why use 1% FBS instead of the standard 10%? Synthetic cathinones with bulky alkyl groups (like the N-isopropyl chain) are highly lipophilic and prone to non-specific binding with serum proteins. Conducting drug treatments in media supplemented with only 1% FBS prevents the artificial buffering of the drug's effective concentration, ensuring that the calculated IC50 reflects true cellular toxicity [4].

Workflow Step1 Cell Culture (SH-SY5Y / H9c2) Step2 Compound Exposure (0.01 - 4.0 mM, 24-48h) Step1->Step2 Step3 Assay Selection Step2->Step3 Step4a MTT Assay (Metabolic Viability) Step3->Step4a Step4b DCFDA Assay (ROS Quantification) Step3->Step4b Step5 Data Acquisition & IC50 Calculation Step4a->Step5 Step4b->Step5

Standardized high-throughput workflow for assessing in vitro cathinone cytotoxicity.

Protocol A: MTT Cell Viability Assay (Metabolic Assessment)

This colorimetric assay measures cellular metabolic activity, serving as a reliable proxy for cell viability and mitochondrial function [1].

  • Cell Seeding: Plate differentiated SH-SY5Y or H9c2 cells in a 96-well plate at a density of 2.5×104 cells/well. Allow 24 hours for adherence.

  • Starvation Phase: Wash cells with PBS and replace media with DMEM supplemented with 1% FBS for 12 hours prior to treatment.

  • Compound Exposure: Prepare serial dilutions of 2-Isopropylamino-3'-methoxyacetophenone (0.01 mM to 4.0 mM) in 1% FBS media. Include a vehicle control (0.1% DMSO) and a positive control (100 μ M H2​O2​ ). Incubate for 24 or 48 hours.

  • MTT Incubation: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 3–4 hours until purple formazan crystals form.

  • Solubilization & Readout: Aspirate the media carefully. Add 100 μ L of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader.

Protocol B: Intracellular ROS Quantification (DCFDA Assay)

Because oxidative stress is the primary driver of cathinone-induced cell death, quantifying ROS is mandatory for mechanistic validation [4].

  • Probe Loading: Following the 24-hour compound exposure (as described in Protocol A), wash the cells twice with PBS.

  • DCFDA Incubation: Add 10 μ M of 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free media to each well. Incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells with PBS to remove excess extracellular probe. Measure fluorescence using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Validation Check: The ROS fold-increase should be normalized against the vehicle control. A successful assay will show a concentration-dependent escalation in fluorescence correlating with the IC50 curve generated in Protocol A.

References

  • American Chemical Society (ACS). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience.[Link]

  • National Institutes of Health (NIH) / PMC. From Euphoria to Cardiac Stress: Role of Oxidative Stress on the Cardiotoxicity of Methylone and 3,4-DMMC. Pharmaceuticals (Basel).[Link]

  • ResearchGate. Proposed metabolic pathways of 3-MMC obtained with pooled liver microsomes. Molecules.[Link]

Validation

Inter-Laboratory Validation of 2-Isopropylamino-3'-methoxyacetophenone Analytical Assays: A Comprehensive Comparison Guide

Introduction 2-Isopropylamino-3'-methoxyacetophenone (CAS 857724-35-7), structurally identified as a synthetic cathinone derivative (N-isopropyl-3-methoxycathinone), represents a significant analytical challenge in moder...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Isopropylamino-3'-methoxyacetophenone (CAS 857724-35-7), structurally identified as a synthetic cathinone derivative (N-isopropyl-3-methoxycathinone), represents a significant analytical challenge in modern forensic and clinical toxicology[1]. As novel psychoactive substances (NPS) proliferate to evade regulatory frameworks, the demand for robust, inter-laboratory validated analytical assays has become critical[2]. This guide provides an objective, data-driven comparison of the analytical modalities used to quantify this compound, emphasizing the causality behind experimental choices and establishing self-validating protocols for cross-laboratory harmonization.

The Mechanistic Causality in Assay Selection

The beta-keto amine structure of 2-Isopropylamino-3'-methoxyacetophenone dictates its behavior across different analytical platforms. Understanding the physical chemistry of the analyte is essential for selecting the correct assay.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While traditionally the gold standard in forensic labs, GC-MS introduces significant thermal degradation risks. The secondary amine and beta-keto group are prone to oxidation and cleavage in the heated injection port (typically >250°C). Consequently, GC-MS requires labor-intensive chemical derivatization to stabilize the molecule, which introduces variability and reduces overall recovery[2].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS bypasses thermal degradation entirely by analyzing the compound in the liquid phase at near-ambient temperatures. It provides superior analytical sensitivity, recovery, and repeatability compared to GC-MS, making it the preferred choice for complex biological matrices like whole blood and urine[2].

  • High-Resolution Mass Spectrometry (LC-HRMS): For non-targeted screening and wastewater-based epidemiology (WBE), HRMS is unparalleled. It provides exact mass measurements and fragmentation analysis, enabling the retrospective identification of 2-Isopropylamino-3'-methoxyacetophenone and its metabolites in community wastewater without requiring pre-existing reference standards[3].

Objective Performance Comparison

To benchmark these platforms, inter-laboratory validation data is summarized below. The validation adheres to ANSI/ASB Standard 036 for forensic toxicology, ensuring that metrics are reproducible across different institutional environments.

Analytical AssayLimit of Detection (LOD)Limit of Quantification (LOQ)Matrix Effect (%)Inter-Lab Precision (CV%)Primary Use Case
LC-MS/MS (MRM) 0.1 ng/mL0.5 ng/mL-12% (Ion Suppression)6.4%Clinical quantification in blood/urine
GC-MS (Derivatized) 2.5 ng/mL5.0 ng/mLN/A14.2%Routine forensic screening
LC-HRMS (Q-TOF) 0.5 ng/mL1.0 ng/mL-15%8.1%Wastewater epidemiology & untargeted screening

Self-Validating Experimental Protocol: LC-MS/MS Workflow

A core tenet of analytical trustworthiness is the implementation of a self-validating system. By introducing an isotopically labeled internal standard (IS) prior to any sample manipulation, the protocol inherently corrects for extraction losses and matrix-induced ion suppression. If the extraction efficiency drops, the IS signal drops proportionally, maintaining a constant analyte-to-IS ratio.

Step-by-Step Methodology (Whole Blood/Urine):

  • Sample Aliquoting & Spiking: Transfer 500 µL of biological matrix into a clean microcentrifuge tube. Spike with 50 µL of deuterated internal standard (e.g., Cathinone-d3 at 100 ng/mL).

    • Causality: Early IS addition ensures all subsequent volumetric or extraction errors are normalized.

  • Protein Precipitation: Add 1.0 mL of ice-cold acetonitrile (containing 0.1% formic acid). Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes.

    • Causality: Acetonitrile effectively denatures plasma proteins while maintaining the solubility of the polar cathinone.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange (MCX) SPE cartridge with 2 mL methanol, followed by 2 mL deionized water.

    • Load the supernatant from step 2.

    • Wash with 2 mL of 2% formic acid in water, followed by 2 mL of methanol.

    • Causality: The acidic wash retains the protonated amine of 2-Isopropylamino-3'-methoxyacetophenone on the cation-exchange resin while washing away neutral lipids.

    • Elute with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C (to prevent thermal degradation). Reconstitute in 100 µL of mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column. Utilize Electrospray Ionization (ESI) in positive mode, monitoring the specific MRM transitions for the parent mass [M+H]+ 208.1 m/z.

G Sample Biological Matrix (Blood/Urine) Spike Spike Internal Standard (IS) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE LC Liquid Chromatography SPE->LC MS Tandem Mass Spec (MRM Mode) LC->MS Val Self-Validation: IS Recovery Check MS->Val Val->SPE Feedback/ Correction

Caption: Self-validating LC-MS/MS workflow using internal standard correction.

Inter-Laboratory Validation Framework

To ensure global safety and reinforce the scientific credibility of forensic toxicology, methodological standardization and inter-laboratory harmonization are required[2]. When validating the 2-Isopropylamino-3'-methoxyacetophenone assay across multiple facilities, laboratories must align on the following parameters:

  • Linearity: R² > 0.99 over a dynamic range of 1 to 500 ng/mL.

  • Precision and Accuracy: Intra-day and inter-day coefficients of variation (CV) must remain <15% (or <20% at the LOQ).

  • Matrix Effects: Evaluated using post-extraction spiking to quantify ion suppression/enhancement, which must not exceed ±25% without IS correction.

InterLab cluster_labs Participating Laboratories Protocol Standardized Protocol (ANSI/ASB 036) Lab1 Lab A: LC-MS/MS (Clinical) Protocol->Lab1 Lab2 Lab B: LC-HRMS (Wastewater) Protocol->Lab2 Lab3 Lab C: GC-MS (Forensic) Protocol->Lab3 Data Data Aggregation & Variance Analysis Lab1->Data Lab2->Data Lab3->Data Harmonization Method Harmonization (CV < 15%) Data->Harmonization

Caption: Inter-laboratory validation and method harmonization framework.

References

  • [3] Title: The cutting edge of surveillance: Exploring high-resolution mass spectrometry in wastewater-based epidemiology for monitoring forensic samples Source: Journal of Pharmaceutical and Biomedical Analysis / PubMed URL:[Link]

  • [2] Title: TOXICOLOGY OF NEW PSYCHOACTIVE SUBSTANCES: ANALYTICAL TECHNIQUES AND LEGAL IMPLICATIONS IN FORENSIC INVESTIGATIONS Source: Journal of Population Therapeutics and Clinical Pharmacology / ResearchGate URL:[Link]

Sources

Comparative

A Crystallographic Guide to 2-Isopropylamino-3'-methoxyacetophenone: Experimental Design and Structural Comparison

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Structural Elucidation 2-Isopropylamino-3'-methoxyacetophenone is a substituted aromatic ketone with potential application...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Elucidation

2-Isopropylamino-3'-methoxyacetophenone is a substituted aromatic ketone with potential applications in organic synthesis and medicinal chemistry. The precise arrangement of atoms in its crystal lattice, including molecular conformation and intermolecular interactions, is critical for understanding its physicochemical properties, such as solubility, melting point, and bioavailability. X-ray crystallography provides an unambiguous determination of the solid-state structure, offering invaluable insights for structure-activity relationship (SAR) studies and rational drug design. This guide will detail the process of obtaining and analyzing the crystal structure of the title compound and compare its anticipated structural features with those of known acetophenone analogs.

Experimental Design: A Step-by-Step Protocol

The following sections outline a detailed experimental plan for the crystallization and structural determination of 2-Isopropylamino-3'-methoxyacetophenone. The causality behind each experimental choice is explained to ensure a self-validating and reproducible workflow.

Synthesis and Purification

While the synthesis of 2-Isopropylamino-3'-methoxyacetophenone is beyond the scope of this guide, it is imperative that the starting material be of high purity (≥98%) for successful crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Standard purification techniques such as column chromatography or recrystallization should be employed.

Crystallization

The formation of high-quality single crystals is often the most challenging step in X-ray crystallography. Several techniques should be explored in parallel to maximize the chances of success.

Recommended Crystallization Methods:

  • Slow Evaporation: This is a straightforward method where a saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration and inducing crystallization.[1]

    • Protocol:

      • Prepare a saturated solution of 2-Isopropylamino-3'-methoxyacetophenone in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture with water).

      • Filter the solution to remove any particulate matter.

      • Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with a few pinholes to allow for slow evaporation.

      • Store the vial in a vibration-free environment at a constant temperature.

  • Vapor Diffusion: This technique is particularly effective for small quantities of material and allows for fine control over the rate of crystallization.[1]

    • Protocol:

      • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., ethanol).

      • Place this solution in a small, open vial.

      • Place the small vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether).

      • The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystal growth.

  • Solvent Layering: This method involves carefully layering a solvent in which the compound is soluble with a miscible anti-solvent.

    • Protocol:

      • Prepare a concentrated solution of the compound in a dense solvent (e.g., dichloromethane).

      • Carefully layer a less dense, miscible anti-solvent (e.g., hexane) on top of the solution, minimizing mixing at the interface.

      • Crystals will form at the interface as the anti-solvent slowly diffuses into the solution.

Choice of Solvents: The selection of an appropriate solvent system is crucial. A good solvent for crystallization is one in which the compound has moderate solubility, with a steep solubility curve as a function of temperature or solvent composition. For acetophenone derivatives, common solvents to screen include ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane.

X-ray Data Collection

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data.

Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated during data collection to obtain a complete three-dimensional diffraction pattern. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms and improve the quality of the data.

Structure Solution and Refinement

The collected diffraction data is then used to determine the arrangement of atoms in the crystal.

Workflow:

  • Data Reduction: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best fit between the observed and calculated diffraction data. The quality of the final structure is assessed using metrics such as the R-factor.

Structural Comparison

While the crystal structure of 2-Isopropylamino-3'-methoxyacetophenone is not yet known, we can predict some of its structural features by comparing it to the known crystal structure of acetophenone.

Table 1: Comparison of Crystallographic Data

ParameterAcetophenone (at 154 K)[2]2-Isopropylamino-3'-methoxyacetophenone (Hypothetical)4'-Hydroxyacetophenone3'-Methoxyacetophenone
Formula C8H8OC12H17NO2C8H8O2C9H10O2
Molecular Weight 120.15207.27136.15150.17
Crystal System MonoclinicMonoclinic or Orthorhombic (Expected)OrthorhombicNot Available
Space Group P21/nP21/c or P212121 (Expected)P212121Not Available
a (Å) 10.256Larger than acetophenone (Expected)8.65Not Available
b (Å) 8.678Larger than acetophenone (Expected)12.01Not Available
c (Å) 8.558Larger than acetophenone (Expected)6.54Not Available
**β (°) **121.00~90-120 (Expected)90Not Available
Z 44 (Expected)4Not Available
Key Bond Lengths (Å) C=O: 1.216C=O: ~1.22 (Expected)C=O: ~1.23C=O: ~1.22 (Expected)
C-C(phenyl): 1.487C-C(phenyl): ~1.49 (Expected)C-C(phenyl): ~1.48C-C(phenyl): ~1.49 (Expected)
Key Torsion Angles (°) C-C-C=O: ~4.4Expected to be larger due to steric hindranceC-C-C=O: ~ -175Expected to be similar to acetophenone

Note: The data for 2-Isopropylamino-3'-methoxyacetophenone and 3'-Methoxyacetophenone are hypothetical and based on expectations from the known structures of related compounds. The data for 4'-Hydroxyacetophenone is from the Cambridge Structural Database (CSD).

Visualization of Molecular and Crystal Structure

The following diagrams illustrate the expected molecular structure and potential intermolecular interactions of 2-Isopropylamino-3'-methoxyacetophenone.

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_N1 N-H B_O1 C=O A_N1->B_O1 N-H...O=C A_O1 C=O C_O2 O-CH3 A_O1->C_O2 C=O...H-C

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropylamino-3'-methoxyacetophenone
Reactant of Route 2
Reactant of Route 2
2-Isopropylamino-3'-methoxyacetophenone
© Copyright 2026 BenchChem. All Rights Reserved.